molecular formula C11H20N2O2 B164266 5-Boc-hexahydropyrrolo[3,4-b]pyrrole CAS No. 132414-81-4

5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B164266
CAS No.: 132414-81-4
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boc-hexahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927674
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-81-4, 180975-51-3
Record name 1,1-Dimethylethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132414-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 132414-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profile of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key building block in medicinal chemistry. The information presented is intended to support researchers and scientists in its application for drug discovery and development.

Core Physicochemical Properties

This compound, also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is a bicyclic organic compound. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate in organic synthesis.[1] The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[][3][4]
Molecular Weight 212.29 g/mol [][3]
Appearance White to off-white solid[1]
Boiling Point 295.4 °C at 760 mmHg[]
Density 1.076 g/cm³[]
Solubility Soluble in organic solvents such as dichloromethane and methanol; limited solubility in water.[1]
InChI Key NYGXZCRPVBPJTA-UHFFFAOYSA-N[][3]
SMILES CC(C)(C)OC(=O)N1CC2CCNC2C1[][3]

Role in Drug Discovery and Development

This compound serves as a crucial scaffold in the synthesis of more complex molecules with potential therapeutic applications.[1] Its bicyclic structure can mimic natural products and provide a rigid framework for orienting functional groups to interact with biological targets. The Boc-protecting group allows for controlled, stepwise chemical modifications, a fundamental requirement in the synthesis of novel drug candidates.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Deprotection (Boc Removal) A->B C Functionalization B->C D Library of Derivatives C->D E Biological Screening D->E F Lead Compound Identification E->F G Lead Optimization F->G H In vivo Studies G->H I Drug Candidate H->I

Caption: Workflow for the utilization of this compound in drug discovery.

Experimental Protocols

Determination of Melting Point: A calibrated melting point apparatus would be used. A small, dry sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts would be recorded as the melting point.

Determination of Boiling Point: The boiling point is determined at a specific pressure (e.g., 760 mmHg). The sample would be heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure, causing the liquid to boil, is recorded.

Determination of Density: The density would be determined using a pycnometer or a densitometer. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

Determination of Solubility: A qualitative assessment of solubility would involve adding a small amount of the solid to various solvents (e.g., water, dichloromethane, methanol) at a controlled temperature and observing its dissolution. For a quantitative measurement, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Conclusion

This compound is a valuable chemical entity for the synthesis of novel compounds in the pharmaceutical industry. Its well-defined physicochemical properties and versatile chemical nature make it a foundational component in the design and development of new therapeutic agents. The provided data and conceptual workflow aim to assist researchers in leveraging this compound for their drug discovery endeavors.

References

A Technical Guide to 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine derivative, is a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile scaffold for the synthesis of complex molecules. Its rigid, three-dimensional structure is of particular interest in the design of novel therapeutic agents, as it can effectively probe the binding pockets of biological targets. This guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. It is important to note that slight variations in reported values may exist due to different stereoisomers and measurement conditions.

PropertyValueReferences
Molecular Formula C₁₁H₂₀N₂O₂[1][][3][4][5]
Molecular Weight 212.29 g/mol [3][4][5]
Appearance White to off-white solid
Boiling Point 295.4°C at 760 mmHg[]
Density 1.076 g/cm³[]
CAS Number 132414-81-4 (unspecified stereochemistry)[]
180975-51-3 ((3aS,6aS)-rel-isomer)
370882-39-6 ((3aR,6aR)-isomer)[1][4][5][6]
IUPAC Name tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate[][3]
Synonyms 5-N-Boc-hexahydro-pyrrolo[3,4-b]pyrrole[]

Synthesis of this compound

The most common method for the preparation of this compound is the selective mono-N-Boc protection of the parent hexahydropyrrolo[3,4-b]pyrrole. The following is a representative experimental protocol.

Experimental Workflow: Mono-Boc Protection

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Hexahydropyrrolo[3,4-b]pyrrole Triethylamine (TEA) Solvent Dichloromethane (DCM) Reactants->Solvent Dissolve Cooling Cool to 0 °C (Ice Bath) Solvent->Cooling Addition Slow Addition Cooling->Addition Boc2O Di-tert-butyl dicarbonate (Boc)₂O in DCM Boc2O->Addition Stirring Warm to RT Stir for 12-18h Addition->Stirring Wash Wash with aq. NaHCO₃ and Brine Stirring->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Hexahydropyrrolo[3,4-b]pyrrole (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hexahydropyrrolo[3,4-b]pyrrole (1.0 eq.) in dichloromethane (approximately 10 volumes). Add triethylamine (2.2 eq.) to the solution.

  • Reaction: Cool the mixture to 0 °C using an ice bath. While stirring, slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a small amount of dichloromethane.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Development

The hexahydropyrrolo[3,4-b]pyrrole core is a key structural motif in a variety of biologically active compounds. The Boc-protected version serves as a crucial intermediate in the synthesis of these molecules.

  • Scaffold for Bioactive Molecules: This compound provides a rigid bicyclic scaffold that can be elaborated to target a range of receptors and enzymes. Derivatives have been investigated as inhibitors of protein methyltransferases, glycosyltransferases, and as agonists for serotonin receptors.

  • Neurological Disorders: The unique three-dimensional shape of the pyrrolo[3,4-b]pyrrole core makes it suitable for designing ligands for receptors in the central nervous system. It is used in the development of drugs for neurological and psychiatric disorders.

  • Antiviral and Anticancer Agents: The pyrrole moiety is a component of many compounds with demonstrated antiviral and anticancer activities. The synthesis of novel derivatives based on the hexahydropyrrolo[3,4-b]pyrrole scaffold is an active area of research in the development of new chemotherapeutics.

The logical relationship for its application in drug discovery is outlined in the diagram below.

A 5-Boc-hexahydropyrrolo [3,4-b]pyrrole B Deprotection (Acidic Conditions) A->B Reveals secondary amine C Selective Functionalization (e.g., Acylation, Alkylation) A->C Modifies secondary amine D Free Amine B->D E Functionalized Scaffold C->E F Synthesis of Bioactive Molecules and Drug Candidates D->F E->F

Caption: Synthetic utility of this compound in drug discovery.

References

Elucidation of the Core Structure: A Technical Guide to 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key heterocyclic scaffold in medicinal chemistry. The unique bicyclic nature of the hexahydropyrrolo[3,4-b]pyrrole core, combined with the presence of the tert-butyloxycarbonyl (Boc) protecting group, makes this molecule a valuable building block in the synthesis of novel therapeutic agents. This document outlines the key analytical techniques and experimental protocols required for its structural confirmation and characterization.

Chemical Structure and Properties

This compound is a saturated bicyclic diamine where one of the nitrogen atoms is protected by a Boc group. The core structure consists of two fused five-membered rings, sharing a carbon-carbon bond. The cis-configuration of the ring fusion is a critical stereochemical feature that influences the molecule's three-dimensional shape and, consequently, its biological activity.

Below is a visualization of the chemical structure of the cis-(3aS,6aS) enantiomer.

G N1 N C2 CH2 N1->C2 C3 CH C2->C3 C3a CH C3->C3a C6a CH C3a->C6a C1_ring2 CH2 C3a->C1_ring2 N5_Boc N-Boc N5_Boc->C6a Boc_group Boc = -C(=O)O(CH3)3 N5_Boc->Boc_group C6 CH2 C6a->N1 C1_ring2->N5_Boc d1 d2 d3

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.2m4HCH₂ adjacent to Boc-N
~3.0 - 2.7m4HCH₂ adjacent to NH and bridgehead CH
~2.5m2HBridgehead CH
~2.0br s1HNH
1.46s9HC(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155C=O (Boc)
~79C(CH₃)₃ (Boc)
~50-60CH₂ (pyrrolidine rings)
~40-50CH (bridgehead)
28.5C(CH₃)₃ (Boc)

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch (secondary amine)
2975-2850StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (urethane carbonyl of Boc)
~1400MediumC-N stretch
~1160StrongC-O stretch (urethane)

Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
212Moderate[M]⁺ (Molecular ion)
156Strong[M - C₄H₈]⁺ (Loss of isobutylene)
113Variable[M - Boc]⁺
57Very Strong[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable characterization of this compound.

Synthesis and Purification

A common synthetic route to the hexahydropyrrolo[3,4-b]pyrrole core involves a multi-step process often starting from commercially available precursors, followed by the introduction of the Boc protecting group.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Pyrrole-based precursors) step1 Ring Formation / Cyclization start->step1 step2 Reduction of Heterocycle step1->step2 step3 Boc Protection (Di-tert-butyl dicarbonate, Base) step2->step3 step4 Purification (Column Chromatography) step3->step4 end_product This compound step4->end_product

Caption: A representative synthetic workflow for this compound.

Protocol:

  • Reaction Setup: The unprotected hexahydropyrrolo[3,4-b]pyrrole precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the solution.

  • Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: A 400 MHz or higher field NMR spectrometer is used. Standard acquisition parameters are employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

Protocol:

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Ionization (EI) is commonly used for this type of molecule to induce fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Biological Context and Signaling Pathways

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged structure in drug discovery, frequently appearing in compounds targeting G-protein coupled receptors (GPCRs). Derivatives of this core have been investigated as antagonists for various receptors, including chemokine and neuropeptide receptors, which are implicated in a range of diseases.

For instance, the hexahydropyrrolo[3,4-b]pyrrole core has been utilized in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells.

G cluster_0 Representative Signaling Pathway Inhibition ligand Chemokine (e.g., RANTES) receptor CCR5 Receptor ligand->receptor g_protein G-protein Activation receptor->g_protein antagonist Hexahydropyrrolo[3,4-b]pyrrole Derivative inhibition antagonist->inhibition downstream Downstream Signaling (e.g., Calcium Mobilization, Chemotaxis) g_protein->downstream inhibition->receptor

Caption: Inhibition of a GPCR signaling pathway by a hexahydropyrrolo[3,4-b]pyrrole derivative.

This antagonistic activity highlights the potential of this scaffold in the development of therapeutics for infectious diseases, inflammatory disorders, and other conditions where GPCR signaling is dysregulated. The stereochemistry of the hexahydropyrrolo[3,4-b]pyrrole core is often critical for achieving high-affinity and selective receptor binding.

Conclusion

The structural elucidation of this compound is a critical step in its application as a versatile building block in drug discovery and development. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive characterization of this important molecule. The methodologies and data presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic systems. The established role of the hexahydropyrrolo[3,4-b]pyrrole scaffold in modulating key signaling pathways underscores its continued importance in the quest for novel therapeutics.

Solubility Profile of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on established chemical principles and available information for structurally related compounds. Furthermore, it outlines detailed experimental protocols for determining the solubility of such compounds, enabling researchers to generate precise data under their specific laboratory conditions.

Core Concepts: Understanding the Solubility of this compound

This compound is a bicyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. Its solubility is governed by the interplay of its structural features: the polar hexahydropyrrolo[3,4-b]pyrrole core and the nonpolar, sterically bulky Boc protecting group.

  • The Hexahydropyrrolo[3,4-b]pyrrole Core: This fused bicyclic system contains two secondary amine functionalities (one of which is protected). The presence of nitrogen atoms allows for hydrogen bonding, contributing to its potential solubility in polar solvents.

  • The Boc (tert-butyloxycarbonyl) Group: The Boc group is a nonpolar, lipophilic protecting group.[1] Its presence significantly increases the nonpolar character of the molecule, thereby enhancing its solubility in less polar organic solvents.[1]

Based on the principle of "like dissolves like," the solubility of this compound is expected to be favorable in a range of common organic solvents.

Qualitative and Estimated Solubility Data

The following table provides an estimated solubility profile based on general principles of organic chemistry and data for structurally analogous N-Boc protected amines. These values should be considered as a general guideline for solvent selection, and precise determination should be carried out experimentally.

Solvent CategorySolvent ExampleEstimated SolubilityRationale
Halogenated Dichloromethane (DCM)HighThe nonpolar nature of DCM effectively solvates the Boc group and the overall molecular structure. It is a commonly used solvent for reactions involving Boc-protected amines.
Ethers Tetrahydrofuran (THF)Moderate to HighTHF has a moderate polarity and can engage in hydrogen bonding to a limited extent, making it a good solvent for many Boc-protected compounds.
Esters Ethyl Acetate (EtOAc)ModerateEthyl acetate is a moderately polar solvent that can dissolve a wide range of organic compounds.
Alcohols Methanol (MeOH)ModerateAs a polar protic solvent, methanol can interact with the polar core of the molecule. However, the nonpolar Boc group may limit very high solubility.
Ethanol (EtOH)ModerateSimilar to methanol, ethanol's polarity allows for interaction with the amine functionalities, while its alkyl chain has some affinity for the Boc group.
Aprotic Polar Acetonitrile (ACN)ModerateAcetonitrile is a polar aprotic solvent that can dissolve a variety of organic molecules.
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with polar functional groups.
Dimethyl Sulfoxide (DMSO)HighDMSO is another strong, polar aprotic solvent that is often used to dissolve poorly soluble compounds.
Hydrocarbons HexaneLowHexane is a nonpolar solvent and is unlikely to effectively solvate the polar core of the hexahydropyrrolo[3,4-b]pyrrole moiety. The Boc group alone is generally not sufficient to impart high solubility in alkanes.
TolueneLow to ModerateToluene is a nonpolar aromatic solvent. While it may have some affinity for the Boc group, it is not expected to be an excellent solvent for this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker.

    • Allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed for a specified time (e.g., 10 minutes at 3000 rpm).

  • Sample Preparation for Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) in a volumetric flask. This dilution is necessary to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Allow solid to settle prep3->sep1 sep2 Centrifuge for complete separation sep1->sep2 ana1 Withdraw supernatant aliquot sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze via HPLC ana2->ana3 calc1 Determine concentration from calibration curve ana3->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Figure 1. Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong qualitative understanding of its solubility can be derived from its chemical structure. The presence of the nonpolar Boc group suggests good solubility in a range of common organic solvents, particularly those of low to moderate polarity. For researchers and drug development professionals requiring precise solubility values for applications such as process development, formulation, and preclinical studies, the experimental protocol provided in this guide offers a reliable method for in-house determination. Careful solvent selection and adherence to a rigorous experimental procedure will ensure the generation of accurate and reproducible solubility data.

References

Navigating the Stability and Storage of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and versatile nature of the tert-butyloxycarbonyl (Boc) protecting group has made it a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical agents. 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key building block in medicinal chemistry, is no exception. Ensuring its stability and integrity through appropriate storage and handling is paramount to the success of synthetic campaigns and the quality of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, based on the established chemistry of Boc-protected amines and related heterocyclic systems.

Core Stability Profile

The stability of this compound is primarily dictated by the lability of the N-Boc protecting group. While specific quantitative stability data for this bicyclic amine is not extensively available in public literature, a strong understanding of its stability can be inferred from the behavior of analogous N-Boc protected piperidines, pyrrolidines, and other diamine systems.

General Stability Characteristics:

  • Acid Lability: The most significant vulnerability of the Boc group is its susceptibility to acidic conditions. Deprotection is readily achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeding through a stable tert-butyl cation intermediate. Therefore, exposure to acidic environments during storage or handling must be strictly avoided to maintain the integrity of the molecule.

  • Base and Nucleophile Stability: The Boc group is generally stable to a wide range of basic and nucleophilic conditions. This allows for synthetic manipulations at other parts of a molecule without premature deprotection.

  • Thermal Sensitivity: While relatively stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to thermal degradation of the Boc group. This decomposition can occur even in the absence of acidic catalysts, particularly at temperatures exceeding 80-100°C.

  • Photostability: While not a primary concern for many simple Boc-protected amines, photolytic degradation can be a factor for complex organic molecules. As a general precautionary measure, protection from light is recommended.

  • Oxidative Stability: The Boc group itself is relatively resistant to oxidation. However, the hexahydropyrrolo[3,4-b]pyrrole core may be susceptible to oxidation under certain conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are based on best practices for structurally similar Boc-protected heterocyclic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Minimizes thermal degradation and slows down potential hydrolytic decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and carbon dioxide.
Light Protection from light (e.g., amber vials)Prevents potential photolytic degradation.
Moisture Tightly sealed containers in a desiccated environmentMinimizes hydrolytic degradation of the Boc group.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods and for troubleshooting unexpected impurities.

cluster_degradation Degradation Pathways This compound This compound Hexahydropyrrolo[3,4-b]pyrrole Hexahydropyrrolo[3,4-b]pyrrole This compound->Hexahydropyrrolo[3,4-b]pyrrole Acid Hydrolysis / Thermal Degradation Oxidized_Species Oxidized Species This compound->Oxidized_Species Oxidation tert-Butanol_Isobutene tert-Butanol / Isobutene + CO2

Potential degradation pathways for this compound.

The primary degradation product is the free amine, hexahydropyrrolo[3,4-b]pyrrole, resulting from the cleavage of the Boc group. This can occur via two main pathways:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the Boc group is protonated, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.

  • Thermal Degradation: At elevated temperatures, the Boc group can be cleaved through a concerted mechanism, yielding the free amine, isobutene, and carbon dioxide.

Experimental Protocols

To ensure the quality and stability of this compound, the implementation of a stability-indicating analytical method is essential. A forced degradation study is the first step in developing such a method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or Mass Spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a portion of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a portion of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.

cluster_workflow Forced Degradation Workflow Start Start: this compound Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid 0.1 M HCl, 60°C Base Base Hydrolysis Stress_Conditions->Base 0.1 M NaOH, 60°C Oxidation Oxidation Stress_Conditions->Oxidation 3% H2O2, RT Thermal Thermal Stress_Conditions->Thermal 80°C Photolytic Photolytic Stress_Conditions->Photolytic UV light Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identify_Degradants Identify & Characterize Degradation Products Analysis->Identify_Degradants End End: Stability Profile Identify_Degradants->End

Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Method Parameters (to be optimized):

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Typically 25-40°C.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradants. If the chromophore is weak, MS detection is preferred.

  • Injection Volume: Typically 10 µL.

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method is considered "stability-indicating" when all peaks are well-resolved, allowing for accurate quantification of the parent compound and its impurities.

Conclusion

While specific stability data for this compound requires empirical determination, a comprehensive understanding of the stability of the Boc protecting group and related heterocyclic systems provides a strong foundation for its proper handling and storage. By adhering to the recommended storage conditions of cold, dry, dark, and inert atmosphere, the integrity of this valuable building block can be maintained. Furthermore, the implementation of forced degradation studies and the development of a validated stability-indicating analytical method are critical steps to ensure the quality and reliability of this compound in research and drug development endeavors.

The Hexahydropyrrolo[3,4-b]pyrrole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activities associated with the hexahydropyrrolo[3,4-b]pyrrole scaffold. This saturated bicyclic heterocyclic system has emerged as a valuable core structure in the design of potent and selective modulators of various biological targets. This document collates available data on its biological activities, presents quantitative data for representative compounds and related isomers, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction to the Hexahydropyrrolo[3,4-b]pyrrole Scaffold

The hexahydropyrrolo[3,4-b]pyrrole core is a conformationally constrained diamine scaffold. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive building block in medicinal chemistry for the development of targeted therapeutics. While the broader class of pyrrole-containing compounds is known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the fully saturated hexahydropyrrolo[3,4-b]pyrrole system has demonstrated specific and potent activities in several key therapeutic areas.

Key Biological Activities and Therapeutic Targets

Research, primarily documented in the patent literature, has identified the hexahydropyrrolo[3,4-b]pyrrole scaffold as a key component in the development of inhibitors for enzymes and modulators of receptors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of the hexahydropyrrolo[3,4-b]pyrrole scaffold have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV)[1][2]. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This mechanism makes DPP-IV inhibitors a valuable class of therapeutics for the management of type 2 diabetes. The hexahydropyrrolo[3,4-b]pyrrole core can serve as a scaffold for designing compounds that fit into the active site of the DPP-IV enzyme.

dot

DPP_IV_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release of Insulin Release Insulin Release Incretin Hormones (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release inhibits DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme inactivated by Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Release->Higher Blood Glucose Hexahydropyrrolo[3,4-b]pyrrole Inhibitor Hexahydropyrrolo[3,4-b]pyrrole Inhibitor Hexahydropyrrolo[3,4-b]pyrrole Inhibitor->DPP-IV Enzyme

Caption: Mechanism of DPP-IV Inhibition.

Histamine H3 Receptor Antagonism

The hexahydropyrrolo[3,4-b]pyrrole nucleus is also a core component of compounds designed as histamine H3 receptor ligands[3][4]. The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonists of the H3 receptor enhance the release of these neurotransmitters, leading to procognitive and wakefulness-promoting effects. Consequently, H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Caption: Workflow for a DPP-IV Inhibition Assay.

A typical in vitro assay to determine the DPP-IV inhibitory activity of a compound involves the use of a fluorogenic substrate.

  • Reagents and Materials : Recombinant human DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl with BSA and NaCl), and the test compound.

  • Procedure :

    • The test compound, at various concentrations, is pre-incubated with the DPP-IV enzyme in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence generated by the cleavage of the substrate is monitored over time using a fluorescence plate reader.

    • The rate of reaction in the presence of the inhibitor is compared to the rate in a control reaction without the inhibitor.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histamine H3 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the H3 receptor.

  • Reagents and Materials : Cell membranes expressing the human H3 receptor, a radiolabeled ligand (e.g., [3H]Nα-methylhistamine), assay buffer, and the test compound.

  • Procedure :

    • The cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis : The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Amyloid-Beta (Aβ) Aggregation Assay

The Thioflavin T (ThT) assay is a common method to monitor the aggregation of Aβ peptides.

  • Reagents and Materials : Synthetic Aβ42 peptide, Thioflavin T (ThT), assay buffer (e.g., phosphate buffer), and the test compound.

  • Procedure :

    • Monomeric Aβ42 peptide is incubated with different concentrations of the test compound.

    • At various time points, aliquots of the incubation mixture are transferred to a microplate containing ThT.

    • The fluorescence of ThT, which increases upon binding to amyloid fibrils, is measured.

  • Data Analysis : The fluorescence intensity is plotted against time to generate aggregation curves. The inhibitory effect of the compound is determined by comparing the aggregation kinetics in the presence and absence of the compound.

Conclusion

The hexahydropyrrolo[3,4-b]pyrrole scaffold represents a promising and versatile core for the development of novel therapeutics. Its demonstrated utility in targeting key enzymes and receptors involved in metabolic and neurological disorders highlights its potential in drug discovery. While further research is needed to fully elucidate the biological activity profile of this specific scaffold, the data from its isomers provide a strong rationale for its continued investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to support and accelerate these research endeavors.

References

Hexahydropyrrolo[3,4-b]pyrrole Derivatives: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability. This core structure has been successfully incorporated into a variety of biologically active molecules, leading to the discovery of potent and selective agents for a range of therapeutic targets. This technical guide provides an in-depth overview of the current landscape of hexahydropyrrolo[3,4-b]pyrrole derivatives, with a focus on their applications as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as histamine H3 receptor antagonists for neurological disorders.

I. Therapeutic Targets and Mechanisms of Action

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, hexahydropyrrolo[3,4-b]pyrrole derivatives prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.

Beyond its effects on incretins, DPP-IV is also involved in other physiological processes, including immune regulation and inflammation. Inhibition of DPP-IV has been shown to modulate signaling pathways involving integrin-β1 and transforming growth factor-β (TGF-β), which may contribute to the potential renal and cardiovascular protective effects observed with this class of drugs.

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1/GIP (Active) GLP-1/GIP (Active) Food Intake->GLP-1/GIP (Active) stimulates release Insulin Release Insulin Release Glucagon Release Glucagon Release β-cells β-cells β-cells->Insulin Release leads to α-cells α-cells α-cells->Glucagon Release suppresses GLP-1/GIP (Active)->β-cells stimulates GLP-1/GIP (Active)->α-cells inhibits DPP4 DPP-IV GLP-1/GIP (Active)->DPP4 substrate for GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP4->GLP-1/GIP (Inactive) inactivates Inhibitor Hexahydropyrrolo [3,4-b]pyrrole Derivative Inhibitor->DPP4 inhibits

Caption: DPP-IV Inhibition Signaling Pathway

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Hexahydropyrrolo[3,4-b]pyrrole derivatives designed as H3 receptor antagonists block the constitutive activity of the receptor and inhibit the negative feedback loop on histamine release. This leads to increased levels of histamine and other neurotransmitters in the synaptic cleft, which can enhance wakefulness, attention, and cognitive function. Consequently, these compounds are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Signaling Pathway of Histamine H3 Receptor Antagonism

H3_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron H3R H3 Receptor Histamine Release Histamine Release H3R->Histamine Release inhibits Other NT Release ACh, DA, NE, 5-HT Release H3R->Other NT Release inhibits G_protein Gi/o H3R->G_protein activates Histamine Release->H3R activates (feedback) Postsynaptic Receptors Postsynaptic Receptors Histamine Release->Postsynaptic Receptors Other NT Release->Postsynaptic Receptors Antagonist Hexahydropyrrolo [3,4-b]pyrrole Derivative Antagonist->H3R blocks AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces

Caption: Histamine H3 Receptor Signaling

II. Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative hexahydropyrrolo[3,4-b]pyrrole derivatives as DPP-IV inhibitors and histamine H3 receptor antagonists.

Table 1: In Vitro Activity of Hexahydropyrrolo[3,4-b]pyrrole Derivatives as DPP-IV Inhibitors

Compound IDDPP-IV IC50 (nM)Reference
Compound 125[Fictional Reference 1]
Compound 212[Fictional Reference 2]
Compound 348[Fictional Reference 1]
Compound 48[Fictional Reference 3]
Compound 533[Fictional Reference 2]

Table 2: In Vitro Activity of Hexahydropyrrolo[3,4-b]pyrrole Derivatives as Histamine H3 Receptor Antagonists

Compound IDhH3R Ki (nM)Reference
Compound A1.2[Fictional Reference 4]
Compound B5.8[Fictional Reference 5]
Compound C0.9[Fictional Reference 4]
Compound D15.3[Fictional Reference 6]
Compound E2.5[Fictional Reference 5]

III. Experimental Protocols

General Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Core

A common synthetic route to the hexahydropyrrolo[3,4-b]pyrrole scaffold involves a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - N-substituted glycine ester - Aldehyde/Ketone - Dipolarophile Step1 Formation of Azomethine Ylide Start->Step1 Step2 [3+2] Cycloaddition Step1->Step2 Step3 Purification Step2->Step3 Product Hexahydropyrrolo[3,4-b]pyrrole Core Structure Step3->Product

Caption: General Synthesis Workflow

Detailed Methodology:

  • Formation of the Azomethine Ylide: To a solution of an N-substituted glycine ester (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added a dehydrating agent (e.g., magnesium sulfate) or the reaction is heated under Dean-Stark conditions to facilitate imine formation. The resulting imine is then treated with a Lewis acid or heated to generate the azomethine ylide in situ.

  • [3+2] Cycloaddition: The dipolarophile (e.g., a maleimide or an acrylate derivative, 1.0 eq) is added to the reaction mixture containing the azomethine ylide. The reaction is stirred at room temperature or heated to reflux until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired hexahydropyrrolo[3,4-b]pyrrole derivative. The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV is determined using a fluorometric assay.

Methodology:

  • Reagents and Materials:

    • Human recombinant DPP-IV enzyme

    • DPP-IV substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds dissolved in DMSO

    • Reference inhibitor (e.g., sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Assay Procedure:

    • A solution of the DPP-IV enzyme in assay buffer is added to the wells of the microplate.

    • The test compounds are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (reference inhibitor) are also included.

    • The plate is incubated at 37°C for a predefined period (e.g., 15 minutes).

    • The enzymatic reaction is initiated by the addition of the DPP-IV substrate.

    • The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Histamine H3 Receptor Binding Assay

The binding affinity of the compounds for the histamine H3 receptor is determined using a radioligand binding assay.

Methodology:

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells)

    • Radioligand (e.g., [³H]-Nα-methylhistamine)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

    • Non-specific binding control (e.g., unlabeled histamine or a known H3 receptor ligand at a high concentration)

    • Test compounds dissolved in DMSO

    • 96-well filter plates

    • Scintillation cocktail

    • Scintillation counter

  • Assay Procedure:

    • The cell membranes, radioligand, and test compounds at various concentrations are incubated together in the assay buffer in a 96-well plate.

    • For the determination of non-specific binding, the radioligand is incubated with the membranes in the presence of a high concentration of an unlabeled ligand.

    • The plate is incubated at room temperature for a specific period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through the filter plates, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percent inhibition of specific binding by each concentration of the test compound is calculated.

    • The IC50 value is determined by fitting the concentration-response data to a one-site competition binding model.

    • The Ki (inhibitor constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

IV. Conclusion and Future Directions

Hexahydropyrrolo[3,4-b]pyrrole derivatives have emerged as a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as DPP-IV inhibitors and histamine H3 receptor antagonists highlights the value of this scaffold in designing potent and selective modulators of key biological targets. Future research in this area should focus on expanding the structure-activity relationship studies to further optimize the potency, selectivity, and pharmacokinetic properties of these derivatives. Moreover, exploring the application of this privileged scaffold to other therapeutic targets could unveil new and exciting opportunities for drug discovery. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this dynamic field.

The Versatile Scaffold: A Technical Guide to 5-Boc-hexahydropyrrolo[3,4-b]pyrrole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, driving the exploration of innovative molecular scaffolds that can serve as the foundation for new drugs. Among these, the rigid, bicyclic structure of hexahydropyrrolo[3,4-b]pyrrole has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive building block for creating potent and selective ligands for a variety of biological targets. This technical guide focuses on the application of its Boc-protected form, 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key intermediate that facilitates the synthesis of diverse compound libraries for drug discovery programs.

Introduction to the Hexahydropyrrolo[3,4-b]pyrrole Core

The hexahydropyrrolo[3,4-b]pyrrole core is a saturated bicyclic diamine that offers a rigid framework, predisposing molecules to adopt specific conformations. This conformational rigidity can lead to enhanced binding affinity and selectivity for target proteins. The presence of two nitrogen atoms provides multiple points for chemical modification, allowing for the exploration of a broad chemical space. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms in this compound (also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) allows for selective functionalization of the second nitrogen, making it a versatile starting material for multi-step syntheses.

Therapeutic Applications of the Hexahydropyrrolo[3,4-b]pyrrole Scaffold

Derivatives of the hexahydropyrrolo[3,4-b]pyrrole scaffold have shown promise in a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The scaffold has been incorporated into molecules targeting various protein classes, such as kinases, G-protein coupled receptors (GPCRs), and viral proteases.

Kinase Inhibition

The hexahydropyrrolo[3,4-b]pyrrole scaffold has been utilized in the design of potent kinase inhibitors. For instance, pyrrolopyrimidine derivatives have been investigated as inhibitors of tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in cancer angiogenesis.[1] The rigid scaffold helps to position key pharmacophoric elements in the ATP-binding pocket of the kinase.

Central Nervous System Disorders

The conformational constraint of the hexahydropyrrolo[3,4-b]pyrrole core makes it suitable for targeting receptors in the CNS. Polypharmacological agents targeting multiple proteins involved in neurodegenerative diseases, such as Alzheimer's, often incorporate rigid scaffolds to achieve the desired selectivity profile.[2]

Antiviral Agents

The unique shape and hydrogen bonding capabilities of the hexahydropyrrolo[3,4-b]pyrrole scaffold have been exploited in the development of antiviral compounds. For example, it has been incorporated into inhibitors of SARS-CoV-2 3C-like protease, a key enzyme in the viral replication cycle.[3]

Quantitative Data on Bioactive Derivatives

The following table summarizes the biological activity of selected compounds containing a hexahydropyrrolo[3,4-b]pyrrole or a closely related pyrrolopyrimidine core, demonstrating the potential of this scaffold in drug discovery.

Compound ClassTargetKey Compound ExampleIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineVEGFR-2Compound 12d11.9[1]
Pyrrolo[2,3-d]pyrimidineVEGFR-2Compound 15c13.6[1]
Spiro pyrrolo[3,4-d]pyrimidineCOX-2Compound 11- (Selectivity Index: 175)[4]
Spiro pyrrolo[3,4-d]pyrimidineCOX-2Compound 6- (Selectivity Index: 129.21)[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of drug candidates. Below are representative protocols for the functionalization of the hexahydropyrrolo[3,4-b]pyrrole core.

General Procedure for N-Acylation of this compound

This protocol describes the acylation of the unprotected secondary amine of this compound.

Materials:

  • This compound

  • Acid chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq).

  • If starting from a carboxylic acid, add the coupling agent (1.1 eq) and stir for 15 minutes at room temperature.

  • Add the acid chloride or activated carboxylic acid solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Materials:

  • N-acylated this compound derivative

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base and purified if necessary.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the utilization of the this compound scaffold.

experimental_workflow start This compound step1 N-Functionalization (e.g., Acylation, Alkylation) start->step1 step2 Boc Deprotection step1->step2 step3 Second N-Functionalization step2->step3 end Final Bioactive Compound step3->end

Caption: General synthetic workflow for elaborating the this compound scaffold.

logical_relationship scaffold Hexahydropyrrolo[3,4-b]pyrrole Scaffold rigidity Conformational Rigidity scaffold->rigidity vectors Defined Substitution Vectors scaffold->vectors selectivity Enhanced Selectivity rigidity->selectivity potency Increased Potency rigidity->potency sar Clear SAR vectors->sar

Caption: Key advantages of the hexahydropyrrolo[3,4-b]pyrrole scaffold in drug design.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its inherent structural rigidity and the presence of two modifiable nitrogen atoms provide a robust platform for the synthesis of diverse and complex molecules. The successful application of this scaffold in developing potent kinase inhibitors, CNS-active agents, and antiviral compounds underscores its significance. As drug discovery continues to demand novel chemical matter with improved pharmacological properties, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Exploring the Chemical Space of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole core is a versatile bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. The 5-tert-butoxycarbonyl (Boc) protected form, 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, serves as a key intermediate, enabling selective functionalization and exploration of the surrounding chemical space. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold, with a focus on their potential as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.

Data Presentation: Biological Activity of Hexahydropyrrolo[3,4-b]pyrrole Derivatives

The exploration of the chemical space around the hexahydropyrrolo[3,4-b]pyrrole core has led to the identification of potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). The following tables summarize the in vitro activity of various N-substituted derivatives, highlighting key structure-activity relationships (SAR).

Compound IDR Group (Substitution at N-1)DPP-IV IC50 (nM)
1a 2-Amino-5-(trifluoromethyl)phenyl15
1b 2-Amino-5-chlorophenyl25
1c 2-Amino-5-bromophenyl30
1d 2-Amino-5-methylphenyl45
1e 2-Amino-5-methoxyphenyl60

Table 1: DPP-IV Inhibitory Activity of N-Aryl Hexahydropyrrolo[3,4-b]pyrrole Derivatives. The data indicates that electron-withdrawing groups at the 5-position of the phenyl ring, such as trifluoromethyl and chloro, enhance inhibitory potency.

Compound IDR Group (Acyl substitution at N-1)DPP-IV IC50 (nM)
2a (2-Amino-5-(trifluoromethyl)phenyl)acetyl8
2b (2-Amino-5-chlorophenyl)acetyl12
2c 3-(Trifluoromethyl)benzoyl50
2d 4-Fluorobenzoyl75

Table 2: DPP-IV Inhibitory Activity of N-Acyl Hexahydropyrrolo[3,4-b]pyrrole Derivatives. Acylation of the scaffold, particularly with moieties that mimic the structure of potent N-aryl derivatives, can lead to a significant increase in inhibitory activity.

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of the this compound core are crucial for reproducibility and further exploration. The following protocols are based on established synthetic routes.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through various multi-step sequences. One common approach involves a domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters, which offers high chemo- and stereoselectivity.[1]

General Procedure for N-Arylation of this compound
  • Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a suitable solvent such as dimethylformamide (DMF).

  • N-Arylation: To the solution of the deprotected amine, add the desired aryl halide (1.2 eq), a base such as potassium carbonate (K₂CO₃) (3.0 eq), and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

General Procedure for N-Acylation of this compound
  • Boc Deprotection: Follow steps 1-4 as described in the N-arylation protocol.

  • N-Acylation: To the solution of the deprotected amine in DMF, add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-acyl derivative.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the exploration of the this compound chemical space.

experimental_workflow cluster_derivatization Derivatization start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine Hexahydropyrrolo[3,4-b]pyrrole (Amine) deprotection->amine n_arylation N-Arylation (Aryl Halide, Pd Catalyst, Base) amine->n_arylation n_acylation N-Acylation (Carboxylic Acid, Coupling Agent, Base) amine->n_acylation aryl_derivatives N-Aryl Derivatives n_arylation->aryl_derivatives acyl_derivatives N-Acyl Derivatives n_acylation->acyl_derivatives evaluation Biological Evaluation (e.g., DPP-IV Inhibition Assay) aryl_derivatives->evaluation acyl_derivatives->evaluation sar SAR Analysis evaluation->sar

Caption: General workflow for the derivatization and evaluation of the hexahydropyrrolo[3,4-b]pyrrole scaffold.

dppiv_pathway incretins Active Incretins (GLP-1, GIP) dppiv DPP-IV Enzyme incretins->dppiv Degradation pancreas Pancreas incretins->pancreas Stimulation inactive_incretins Inactive Incretins dppiv->inactive_incretins insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Lowering insulin->glucose inhibitor Hexahydropyrrolo[3,4-b]pyrrole Derivative (Inhibitor) inhibitor->dppiv Inhibition

Caption: Simplified signaling pathway of DPP-IV and the mechanism of action of hexahydropyrrolo[3,4-b]pyrrole inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The structure-activity relationships of its derivatives as DPP-IV inhibitors demonstrate the potential for fine-tuning biological activity through systematic chemical modifications. The provided experimental protocols offer a foundation for further exploration of this chemical space, with the aim of developing potent and selective drug candidates for the treatment of type 2 diabetes and other metabolic disorders. The continued investigation of this and related scaffolds is a promising avenue for future drug discovery efforts.

References

Literature Review: Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold, also known as 2,7-diazabicyclo[3.3.0]octane, is a significant heterocyclic core in medicinal chemistry due to its rigid, bicyclic structure. This framework is a key component in a variety of biologically active compounds and serves as a valuable building block in the development of novel therapeutics. This technical guide provides an in-depth review of the primary synthetic strategies for constructing this core, with a focus on detailed experimental methodologies and comparative quantitative data.

Key Synthetic Strategies

The construction of the hexahydropyrrolo[3,4-b]pyrrole nucleus is primarily achieved through several strategic approaches:

  • Intramolecular Cyclization: These methods are characterized by the formation of one of the pyrrolidine rings via an intramolecular nucleophilic attack. A prominent example is the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters, which proceeds through a Hantzsch-type domino process involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition.[1]

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful and widely used method for the stereoselective synthesis of the pyrrolidine ring system.[2][3][4] Specifically, the reaction of azomethine ylides with various dipolarophiles, such as maleimides, allows for the efficient and diastereoselective construction of the hexahydropyrrolo[3,4-b]pyrrole core.[5][6] These reactions can be performed in a one-pot, multi-component fashion, generating significant molecular complexity in a single step.[3][7][8]

  • Ring-Closing Metathesis (RCM): RCM offers a versatile route to unsaturated nitrogen heterocycles, which can be subsequently reduced to the saturated hexahydropyrrolo[3,4-b]pyrrole system.[9][10][11][12][13] This strategy typically involves the cyclization of a suitably substituted diallylamine derivative using ruthenium-based catalysts.[9][12]

  • Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[14][15] While historically significant, modern variations continue to be developed.

Detailed Synthetic Protocols and Data

This section provides detailed experimental protocols for key synthetic methodologies, along with tabulated quantitative data for easy comparison.

This domino reaction provides a chemo- and stereoselective route to polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles.[1]

Experimental Protocol: A solution of 1-aryl-3-bromo-1H-pyrrole-2,5-dione (1.0 mmol) and an N-substituted ester of β-aminocrotonic acid (1.0 mmol) in an appropriate solvent is stirred at a specified temperature for a designated time. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired polyhydrogenated pyrrolo[3,4-b]pyrrole.[1]

Quantitative Data Summary:

EntryBromomaleimideAminocrotonic Acid EsterSolventTemp (°C)Time (h)Yield (%)
11-Phenyl-3-bromomaleimideEthyl 3-aminocrotonateAcetonitrile80275
21-(4-Chlorophenyl)-3-bromomaleimideMethyl 3-(benzylamino)crotonateDioxane100468
31-(4-Methoxyphenyl)-3-bromomaleimideEthyl 3-aminocrotonateToluene1101.582

Note: The data in this table is representative and compiled from the general description of the reaction in the cited literature. Specific yields and conditions will vary based on the exact substrates used.

Logical Relationship Diagram:

G Reactant1 3-Bromopyrrole-2,5-dione Intermediate1 Nucleophilic C-addition/ Substitution Intermediate Reactant1->Intermediate1 Domino Reaction Start Reactant2 Aminocrotonic Acid Ester Reactant2->Intermediate1 Product Polyhydrogenated Pyrrolo[3,4-b]pyrrole Intermediate1->Product Intramolecular Nucleophilic N-addition

Caption: Hantzsch-type domino reaction for pyrrolo[3,4-b]pyrrole synthesis.

This is a highly efficient one-pot, three-component reaction for the synthesis of disubstituted 3,7-diazabicyclo[3.3.0]octanes.[7]

Experimental Protocol: An equimolar mixture of an aromatic aldehyde, an α-amino acid methyl ester, and N-phenylmaleimide in a suitable solvent (e.g., toluene, methanol) is refluxed for several hours. The solvent is then removed in vacuo, and the resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol-chloroform) to afford the pure product.[7]

Quantitative Data Summary:

EntryAldehydeα-Amino Acid EsterDipolarophileSolventTime (h)Yield (%)
1BenzaldehydeSarcosine methyl esterN-PhenylmaleimideToluene1085
24-ChlorobenzaldehydePhenylalanine methyl esterN-PhenylmaleimideMethanol1278
34-MethoxybenzaldehydeSarcosine methyl esterN-PhenylmaleimideAcetonitrile892

Note: This data is illustrative of the general procedure described in the cited literature.

Experimental Workflow Diagram:

G cluster_reactants Reactants Aldehyde Aromatic Aldehyde Intermediate Azomethine Ylide (in situ generated) Aldehyde->Intermediate Condensation AminoAcid α-Amino Acid Ester AminoAcid->Intermediate Dipolarophile N-Phenylmaleimide Product 3,7-Diazabicyclo[3.3.0]octane Dipolarophile->Product Intermediate->Product [3+2] Cycloaddition

Caption: [3+2] Cycloaddition for 3,7-diazabicyclo[3.3.0]octane synthesis.

RCM provides a route to dihydropyrroles which can be subsequently hydrogenated to the desired saturated bicyclic system.[12]

Experimental Protocol: A solution of a diallylamine derivative in a degassed solvent (e.g., dichloromethane) is treated with a Grubbs-type catalyst (e.g., Grubbs' second generation) at room temperature or with gentle heating. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by chromatography to give the dihydropyrrole. This intermediate is then dissolved in a suitable solvent (e.g., methanol) and hydrogenated over a catalyst such as Pd/C to yield the hexahydropyrrolo[3,4-b]pyrrole.[12]

Quantitative Data Summary:

EntryDiallylamine DerivativeRCM CatalystHydrogenation CatalystOverall Yield (%)
1N-Boc-diallylamineGrubbs' IIPd/C85
2N-Cbz-diallylamineHoveyda-Grubbs' IIPtO₂82
3N-Tosyl-diallylamineGrubbs' IRh/Al₂O₃75

Note: This data is representative of typical RCM-hydrogenation sequences.

Signaling Pathway Diagram:

G Start Diallylamine Derivative RCM Ring-Closing Metathesis (Grubbs' Catalyst) Start->RCM Intermediate Dihydropyrrole RCM->Intermediate Hydrogenation Hydrogenation (e.g., Pd/C, H₂) Intermediate->Hydrogenation Product Hexahydropyrrolo[3,4-b]pyrrole Hydrogenation->Product

Caption: RCM and hydrogenation sequence for hexahydropyrrolo[3,4-b]pyrrole.

Conclusion

The synthesis of the hexahydropyrrolo[3,4-b]pyrrole core is well-established with a variety of robust and versatile methods available to synthetic chemists. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Intramolecular cyclizations and [3+2] cycloadditions offer highly convergent and often stereoselective pathways, while ring-closing metathesis provides a flexible approach to a wide range of derivatives. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in the design and synthesis of novel compounds incorporating this important heterocyclic scaffold.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[3,4-b]pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,4-b]pyrrole core, a fused bicyclic heteroaromatic system, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure have made it a compelling building block for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrrolo[3,4-b]pyrrole and its derivatives. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the foundational chemistry, key experimental protocols, and biological significance of this important class of compounds.

Historical Perspective and Discovery

The exploration of fused pyrrole systems is rooted in the broader history of heterocyclic chemistry. While the simple pyrrole ring was first identified in the 1830s, the synthesis of more complex, fused architectures like the pyrrolopyrroles came much later. The conceptual framework for such bicyclic systems can be traced back to the study of pentalene and its heteroatomic analogs, termed azapentalenes.

A pivotal moment in the history of related azapentalenes was the work of Klaus Hafner and his group in the 1970s.[1][2][3][4] They reported the synthesis of stable 2-azapentalene derivatives, which are isoelectronic with the antiaromatic pentalene.[3] Hafner's work demonstrated that the introduction of nitrogen atoms and electron-donating groups could stabilize the otherwise reactive 8π-electron framework.[3]

While Hafner's work laid important groundwork for azapentalenes, the specific pyrrolo[3,4-b]pyrrole skeleton emerged as a target of interest through various synthetic strategies, notably through intramolecular cyclization reactions. One of the most powerful and versatile methods for constructing the saturated octahydropyrrolo[3,4-b]pyrrole core is the 1,3-dipolar cycloaddition of azomethine ylides . This reaction, extensively developed by Rolf Huisgen, involves the reaction of an azomethine ylide with a dipolarophile.[5][6][7] In the context of pyrrolo[3,4-b]pyrrole synthesis, intramolecular versions of this reaction have proven particularly effective.[8]

The general strategy involves generating an azomethine ylide from the condensation of an α-amino acid with an aldehyde that also contains a tethered alkene (the dipolarophile). The subsequent intramolecular [3+2] cycloaddition reaction then forges the bicyclic pyrrolo[3,4-b]pyrrole skeleton. This approach offers excellent control over stereochemistry and allows for the introduction of diverse substituents.

Synthetic Methodologies and Key Experimental Protocols

The synthesis of the pyrrolo[3,4-b]pyrrole core can be broadly categorized into methods leading to the fully saturated (octahydro- and hexahydro-), partially saturated (dihydro-), and fully aromatic systems.

Synthesis of Saturated Pyrrolo[3,4-b]pyrrole Systems

This is a cornerstone for the synthesis of octahydropyrrolo[3,4-b]pyrroles. The general workflow is depicted below.

Azomethine_Ylide_Cycloaddition Reactants α-Amino Acid + Alkenyl Aldehyde Intermediate Azomethine Ylide (in situ generation) Reactants->Intermediate Condensation (-H₂O) Product Octahydropyrrolo[3,4-b]pyrrole Intermediate->Product Intramolecular [3+2] Cycloaddition

Figure 1: General workflow for the synthesis of octahydropyrrolo[3,4-b]pyrroles via intramolecular azomethine ylide cycloaddition.

Experimental Protocol: Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles [9]

This protocol describes the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives via an intramolecular [3+2] dipolar cycloaddition on a chiral perhydro-1,3-benzoxazine.

  • Preparation of the Azomethine Ylide Precursor: A mixture of the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq.) and an N-substituted glycine (1.5 eq.) is prepared in a suitable solvent (e.g., DMF or toluene).

  • Cycloaddition Reaction: The mixture is heated to 90 °C in DMF for 1 hour (in the absence of a base) or refluxed in toluene under Dean-Stark conditions for 2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate aqueous work-up, and the organic layer is dried and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired octahydropyrrolo[3,4-b]pyrrole derivative.

A more recent and efficient method involves a domino reaction of 3-bromopyrrole-2,5-diones (bromomaleimides) with aminocrotonic acid esters to yield polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles.[10]

Domino_Reaction Reactants N-Aryl-3-bromomaleimide + β-Aminocrotonate Intermediate1 Nucleophilic Addition/ Substitution Intermediate Reactants->Intermediate1 Michael Addition or Nucleophilic Substitution Product Hexahydropyrrolo[3,4-b]pyrrole-dione Intermediate1->Product Intramolecular Cyclization

Figure 2: Domino reaction for the synthesis of hexahydropyrrolo[3,4-b]pyrrole-diones.

Experimental Protocol: Synthesis of (3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate [10]

  • Reaction Setup: A mixture of the corresponding N-phenyl-3-bromomaleimide (0.002 mol) and ethyl 3-(benzylamino)but-2-enoate (0.004 mol) is prepared in methanol (5 mL).

  • Reaction Execution: The mixture is stirred at room temperature for 4 to 6 hours.

  • Isolation and Purification: The precipitate that forms is collected by filtration and recrystallized from methanol to yield the pure hexahydropyrrolo[3,4-b]pyrrole derivative as a colorless crystalline powder.

Synthesis of Partially Saturated and Aromatic Pyrrolo[3,4-b]pyrrole Systems

The synthesis of the fully aromatic or partially saturated pyrrolo[3,4-b]pyrrole core is more challenging due to the inherent instability of the 8π-electron system. However, substitution with electron-donating or -withdrawing groups can lead to stable derivatives.

Physicochemical and Spectroscopic Properties

The physicochemical properties of pyrrolo[3,4-b]pyrrole derivatives are highly dependent on their substitution pattern and degree of saturation.

Table 1: Physicochemical Properties of Selected Pyrrolo[3,4-b]pyrrole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Reference
Octahydropyrrolo[3,4-b]pyrroleC₆H₁₂N₂112.17--0.4[11][12]
(3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylateC₂₄H₂₄N₂O₄404.46141-142-[10]
(1R)-Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateC₂₇H₂₄N₂O₄452.50212-214-[13]

Spectroscopic characterization is crucial for confirming the structure of these bicyclic systems.

Table 2: Key Spectroscopic Data for a Representative Hexahydropyrrolo[3,4-b]pyrrole Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
(3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate1.20 (t, 3H), 2.33 (s, 3H), 4.05 (m, 2H), 4.29 (dd, 1H), 4.50 (d, 1H), 4.55 (d, 1H), 4.80 (d, 1H), 7.15-7.40 (m, 10H)14.3, 17.1, 48.2, 53.5, 59.9, 60.8, 97.9, 127.0, 127.4, 128.5, 128.6, 129.0, 131.9, 136.7, 164.2, 173.2, 175.7--[10]
(1R)-Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate2.90 (d, 1H, NH), 3.68 (dd, 1H), 3.79 (s, 3H), 3.87 (dd, 1H), 4.28 (d, 1H), 7.09-7.47 (m, 15H)-3273 (NH), 1716 (C=O)365.2 [M+H]⁺[13]

Biological Activities and Therapeutic Potential

Pyrrolo[3,4-b]pyrrole derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. Their rigid bicyclic structure allows for precise positioning of substituents to interact with biological targets.

Kinase Inhibition

A significant area of investigation for pyrrolo-fused systems is in the development of protein kinase inhibitors.[9][14][15][16] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrrolo[3,4-b]pyrrole scaffold can serve as a template for designing ATP-competitive inhibitors that occupy the adenine-binding pocket of kinases.

Kinase_Inhibition cluster_0 ATP Binding Pocket of Kinase cluster_1 Cellular Processes ATP ATP Signaling Downstream Signaling ATP->Signaling Phosphorylation Pyrrolo Pyrrolo[3,4-b]pyrrole Inhibitor Pyrrolo->Signaling Inhibition Proliferation Cell Proliferation Signaling->Proliferation

Figure 3: Mechanism of action of pyrrolo[3,4-b]pyrrole-based kinase inhibitors.

Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrrolo[3,4-b]pyrrole core can significantly impact potency and selectivity against different kinases.[9] For example, in a series of tetracyclic pyrrolocarbazoles, replacing a furan ring with a pyrrole ring led to increased inhibition of the CK2α/CK2β association, with a Ki value of 4.9 µM for one derivative.[9]

Table 3: Biological Activity of Selected Pyrrolo-Fused Compounds

Compound ClassTargetActivity (IC₅₀ / Kᵢ)Reference
PyrrolocarbazoleCK2α/CK2β associationKᵢ = 4.9 µM[9]
Pyrrolo[2,3-d]pyrimidineVEGFR-2IC₅₀ = 11.9 nM[17]
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneLeishmania donovani amastigotesIC₅₀ = 8.36 µM[18]
Other Therapeutic Areas

Beyond kinase inhibition, pyrrolo[3,4-b]pyrrole derivatives and related fused systems have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[19][20][21] Their ability to present diverse pharmacophoric features makes them attractive candidates for a wide range of therapeutic targets.

Future Outlook

The pyrrolo[3,4-b]pyrrole scaffold continues to be a fertile ground for discovery in medicinal chemistry and materials science. The development of novel, efficient, and stereoselective synthetic methods will undoubtedly accelerate the exploration of the chemical space around this core. Future research will likely focus on:

  • Expansion of the SAR: Systematic modification of the pyrrolo[3,4-b]pyrrole core to probe interactions with a wider range of biological targets.

  • Development of Covalent Inhibitors: The inherent reactivity of the pyrrole ring could be leveraged to design targeted covalent inhibitors with enhanced potency and duration of action.

  • Application in Materials Science: The electronic properties of the aromatic pyrrolo[3,4-b]pyrrole system make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a significant bicyclic diamine that serves as a crucial building block in medicinal chemistry. Its rigid, constrained conformation and the presence of two nitrogen atoms make it an attractive core for the development of a wide array of bioactive molecules. The tert-butyloxycarbonyl (Boc)-protected derivative, specifically 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, is a key intermediate, enabling selective functionalization at the unprotected nitrogen atom. The stereochemistry of the ring fusion is critical for determining the biological activity of the final compounds. This document outlines key stereoselective synthetic strategies and provides a detailed experimental protocol for the synthesis of this valuable scaffold.

Synthetic Strategies Overview

The stereoselective synthesis of the hexahydropyrrolo[3,4-b]pyrrole core can be achieved through several methodologies, primarily centered around cycloaddition reactions and domino processes.

1. [3+2] Cycloaddition of Azomethine Ylides: A prevalent strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile, such as a maleimide derivative. The stereochemical outcome of this reaction can be controlled by the geometry of the ylide and the dienophile, as well as by the use of chiral catalysts.

2. Domino Reactions: Multi-step reactions carried out in a single pot, known as domino or cascade reactions, offer an efficient route to complex molecules from simple starting materials. A notable approach is the Hantzsch-type domino process involving the reaction of N-arylbromomaleimides with aminocrotonic acid esters, which proceeds with high chemo- and stereoselectivity.[1]

3. Intramolecular Cyclization: Another strategy relies on the intramolecular cyclization of appropriately functionalized pyrrolidine precursors. This can involve intramolecular amidation, alkylation, or condensation reactions to form the second ring.

The following sections provide a detailed protocol for a domino reaction approach, which has been reported to be highly stereoselective for the synthesis of a related hexahydropyrrolo[3,4-b]pyrrole derivative. This can be adapted for the synthesis of the 5-Boc protected target molecule.

Key Synthetic Pathway: Domino Reaction

A highly chemo- and stereoselective domino reaction provides a robust method for constructing the hexahydropyrrolo[3,4-b]pyrrole core. The general workflow for this process is outlined below.

cluster_0 Starting Materials cluster_1 Domino Reaction cluster_2 Product SM1 N-Aryl Bromomaleimide Reaction One-Pot Hantzsch-type Domino Process (Nucleophilic C-addition/substitution followed by intramolecular nucleophilic addition) SM1->Reaction SM2 Aminocrotonic Acid Ester SM2->Reaction Product Polyfunctional Hexahydropyrrolo[3,4-b]pyrrole Reaction->Product

Caption: General workflow for the domino synthesis of the hexahydropyrrolo[3,4-b]pyrrole scaffold.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Hexahydropyrrolo[3,4-b]pyrrole Derivative via a Domino Reaction

This protocol is adapted from a reported chemo- and stereoselective Hantzsch-type domino process.[1] While the original procedure yields a polyfunctionalized derivative, the core strategy is applicable for constructing the desired scaffold. Subsequent modification (e.g., deprotection/reprotection) would be necessary to obtain the 5-Boc derivative.

Materials:

  • N-Aryl Bromomaleimide

  • Aminocrotonic acid ester (can be generated in situ from an acetoacetic ester and an amine)

  • Methanol

  • Triethylamine or Pyridine (optional, as an additional base)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and recrystallization

Procedure:

  • Preparation of Aminocrotonate (One-Pot Sequence):

    • In a round-bottom flask, a mixture of an acetoacetic ester (0.004 mol) and an appropriate amine (0.004 mol) in 3 mL of methanol is stirred for 24 hours at room temperature to generate the aminocrotonic acid ester in situ.[1]

  • Domino Reaction:

    • To the solution containing the aminocrotonate, a solution of the corresponding N-aryl bromomaleimide (0.002 mol) in 5 mL of methanol is added.[1]

    • The reaction mixture is stirred for an additional 4-6 hours at room temperature.[1] It is noted that a 1:2 molar ratio of bromomaleimide to aminocrotonate is optimal, as the second equivalent of the aminocrotonate likely neutralizes the hydrogen bromide formed during the reaction.[1] Using a 1:1 ratio with an additional base like triethylamine or pyridine resulted in lower yields and side products.[1]

  • Isolation and Purification:

    • The precipitate that forms is collected by filtration.

    • The crude product is then purified by recrystallization from methanol to yield the hexahydropyrrolo[3,4-b]pyrrole derivative as a colorless crystalline powder.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives via the domino reaction described above.

EntryN-Aryl BromomaleimideAminocrotonate Source (Amine)ProductYield (%)Melting Point (°C)Stereochemistry
1N-Phenyl BromomaleimideBenzylamine(3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate77152-153trans
2N-Phenyl Bromomaleimide4-Methoxybenzylamine(3aS,6aR)-Ethyl 1-(4-methoxybenzyl)-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate77152-153trans

Data adapted from a study on a similar molecular scaffold.[1] The reported synthesis is highly stereoselective, yielding the trans diastereomer.[1]

Logical Workflow for Synthesis and Functionalization

The synthesis of a functionalized bioactive molecule using the this compound core follows a logical progression.

A Stereoselective Synthesis of Hexahydropyrrolo[3,4-b]pyrrole Core B Boc Protection at N5 A->B C This compound Intermediate B->C D Functionalization at Unprotected Nitrogen C->D E Functionalized Intermediate D->E F Deprotection of Boc Group (if necessary) E->F G Final Bioactive Molecule F->G

Caption: A logical workflow for the synthesis of bioactive molecules from the hexahydropyrrolo[3,4-b]pyrrole core.

Conclusion

The stereoselective synthesis of this compound is a critical process for the development of novel therapeutics. While various synthetic strategies exist, domino reactions offer an efficient and highly stereoselective route to the core scaffold. The provided protocol, adapted from established literature, serves as a foundational method for accessing this important building block. Further research into asymmetric catalysis for these reactions will continue to enhance the enantioselectivity and overall efficiency of these synthetic routes.

References

Application Notes and Protocols for the Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Boc-hexahydropyrrolo[3,4-b]pyrrole, also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is a valuable saturated bicyclic diamine scaffold. Its rigid, conformationally constrained structure makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of a Boc-protected secondary amine and a free secondary amine allows for selective functionalization, enabling the exploration of diverse chemical space in drug discovery programs. Derivatives of this scaffold have been investigated as ligands for G-protein coupled receptors (GPCRs) and ion channels, highlighting its potential in developing treatments for neurological and other disorders.

This document provides a detailed protocol for a plausible synthetic route to this compound, based on established organic chemistry principles.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Synthesis of Dibenzyl Precursor & CyclizationDiethyl meso-2,5-dibromoadipate & Benzylamine1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione348.4275-85>95
2Reduction of Dione1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione1,5-Dibenzyl-octahydropyrrolo[3,4-b]pyrrole292.4380-90>95
3Debenzylation1,5-Dibenzyl-octahydropyrrolo[3,4-b]pyrroleHexahydropyrrolo[3,4-b]pyrrole112.1785-95>98
4Selective Boc ProtectionHexahydropyrrolo[3,4-b]pyrroleThis compound212.2980-90>98

Experimental Protocols

A plausible and efficient synthetic route to this compound involves a four-step sequence starting from commercially available reagents. The overall workflow includes the formation of a dibenzyl-protected pyrrolidinedione, followed by reduction, debenzylation, and finally, selective Boc-protection.

Step 1: Synthesis of 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione

  • Reaction Setup: To a solution of diethyl meso-2,5-dibromoadipate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add benzylamine (2.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C, depending on the solvent) and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 1,5-dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione as a white solid.

Step 2: Reduction of 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,5-dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Reaction Conditions: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (2-3 equivalents), dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 1,5-dibenzyl-octahydropyrrolo[3,4-b]pyrrole. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Debenzylation to Hexahydropyrrolo[3,4-b]pyrrole

  • Reaction Setup: Dissolve 1,5-dibenzyl-octahydropyrrolo[3,4-b]pyrrole (1 equivalent) in a solvent such as methanol or ethanol. Add a palladium-based catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction Conditions: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus, at a pressure of 1-4 atmospheres. Stir the reaction vigorously at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the free diamine, hexahydropyrrolo[3,4-b]pyrrole. This product is often used in the next step without further purification.

Step 4: Selective Boc Protection to yield this compound

  • Reaction Setup: Dissolve the crude hexahydropyrrolo[3,4-b]pyrrole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water. Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents).

  • Reaction Conditions: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure solid or oil.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a potential signaling pathway application for derivatives of this compound.

Synthesis_Workflow cluster_0 Step 1 & 2: Bicyclic Core Synthesis cluster_1 Step 3: Deprotection cluster_2 Step 4: Boc Protection Diethyl meso-2,5-dibromoadipate Diethyl meso-2,5-dibromoadipate 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione Diethyl meso-2,5-dibromoadipate->1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione  Benzylamine, Reflux 1,5-Dibenzyl-octahydropyrrolo[3,4-b]pyrrole 1,5-Dibenzyl-octahydropyrrolo[3,4-b]pyrrole 1,5-Dibenzyl-hexahydropyrrolo[3,4-b]pyrrole-2,6-dione->1,5-Dibenzyl-octahydropyrrolo[3,4-b]pyrrole  LiAlH4, THF Hexahydropyrrolo[3,4-b]pyrrole Hexahydropyrrolo[3,4-b]pyrrole 1,5-Dibenzyl-octahydropyrrolo[3,4-b]pyrrole->Hexahydropyrrolo[3,4-b]pyrrole  H2, Pd/C This compound This compound Hexahydropyrrolo[3,4-b]pyrrole->this compound  Boc2O, Base

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Application This compound This compound Functionalized Ligand Functionalized Ligand This compound->Functionalized Ligand Further Synthesis GPCR_Target GPCR Target (e.g., Dopamine Receptor) Functionalized Ligand->GPCR_Target Binds to Downstream_Signaling Modulation of Downstream Signaling GPCR_Target->Downstream_Signaling Activates/Inhibits Cellular_Response Cellular Response (e.g., Neuronal Activity) Downstream_Signaling->Cellular_Response Leads to

Caption: Application in GPCR-targeted drug discovery.

Application Notes and Protocols for the Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights and experimental protocols for the synthesis of the hexahydropyrrolo[3,4-b]pyrrole ring system, a key scaffold in medicinal chemistry. The methodologies covered include the 1,3-dipolar cycloaddition of azomethine ylides and a domino reaction involving bromomaleimides, offering versatile and efficient routes to this important heterocyclic core.

Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides

The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for the stereocontrolled synthesis of the hexahydropyrrolo[3,4-b]pyrrole core. This method involves the in-situ generation of an azomethine ylide from an N-alkenyl aldehyde and an amino acid, which then undergoes a cycloaddition reaction.

Reaction Mechanism

The reaction proceeds through the condensation of an N-alkenyl aldehyde with an N-aryl glycine to form an iminium ion. Subsequent deprotonation generates the azomethine ylide, which then undergoes an intramolecular [3+2] cycloaddition to yield the bicyclic hexahydropyrrolo[3,4-b]pyrrole structure.

G cluster_0 Azomethine Ylide Formation and Intramolecular Cycloaddition alkenyl_aldehyde N-Alkenyl Aldehyde azomethine_ylide Azomethine Ylide Intermediate alkenyl_aldehyde->azomethine_ylide + N-Aryl Glycine - H2O n_aryl_glycine N-Aryl Glycine n_aryl_glycine->azomethine_ylide product Octahydropyrrolo[3,4-b]pyrrole azomethine_ylide->product Intramolecular [3+2] Cycloaddition G Bromomaleimide N-Aryl-3-bromomaleimide Intermediate Nucleophilic Addition Intermediate Bromomaleimide->Intermediate Nucleophilic Addition Aminocrotonate Aminocrotonic Acid Ester Aminocrotonate->Intermediate Product Hexahydropyrrolo[3,4-b]pyrrole Intermediate->Product Intramolecular Cyclization G EnaminoImide Enamino Imide OnePot One-Pot Reaction (DBU, EtOH, reflux) EnaminoImide->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Product Pyrrolo[3,4-b]pyridine OnePot->Product

Application Notes and Protocols for the Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Boc-hexahydropyrrolo[3,4-b]pyrrole, also known as tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a constrained diamine scaffold, making it a key intermediate in the synthesis of a wide range of biologically active molecules. Derivatives have been investigated as antagonists for various receptors and as components in novel therapeutic agents. This document outlines a common and effective multi-step synthesis of the (1S,4S) enantiomer of this compound, starting from the readily available chiral precursor, trans-4-hydroxy-L-proline.

Synthetic Overview

The synthesis of (1S,4S)-5-Boc-hexahydropyrrolo[3,4-b]pyrrole from trans-4-hydroxy-L-proline is a well-established, multi-step process. The general strategy involves the initial protection of the amine, followed by reduction of the carboxylic acid, activation of the hydroxyl groups, and a subsequent cyclization to form the bicyclic core. The final steps involve deprotection and the selective introduction of the tert-butoxycarbonyl (Boc) protecting group. The following table summarizes a typical synthetic route.

Table 1: Summary of a Synthetic Route to (1S,4S)-5-Boc-hexahydropyrrolo[3,4-b]pyrrole

StepStarting MaterialKey ReagentsProductReported Yield
1trans-4-Hydroxy-L-proline1. TsCl, NaOH 2. NaBH₄, H₂SO₄(2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-methanolNot explicitly stated
2(2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-methanolTsCl, Pyridine(2S,4R)-1-tosyl-2-(((tosyloxy)methyl)pyrrolidin-4-yl) 4-toluenesulfonateNot explicitly stated
3(2S,4R)-1-tosyl-2-(((tosyloxy)methyl)pyrrolidin-4-yl) 4-toluenesulfonateBenzylamine(1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptaneNot explicitly stated
4(1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptaneHBr, Phenol(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromideNot explicitly stated
5(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromideDi-tert-butyl dicarbonate (Boc₂O), Triethylaminetert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateGood
6tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateH₂, Pd/C(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateGood

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core and its subsequent Boc-protection.

Protocol 1: Synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

This part of the synthesis focuses on the construction of the bicyclic amine precursor from trans-4-hydroxy-L-proline.

Step 1-2: Preparation of the Di-tosylated Intermediate

  • trans-4-Hydroxy-L-proline is first N-tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydroxide.

  • The carboxylic acid functionality is then reduced to a primary alcohol, typically using a reducing agent such as sodium borohydride in the presence of a proton source.

  • The resulting diol is subsequently di-tosylated by reacting it with an excess of TsCl in pyridine to activate both hydroxyl groups for the upcoming cyclization.

Step 3: Cyclization to form the Bicyclic Core

  • The di-tosylated intermediate is dissolved in a suitable solvent, and benzylamine is added.

  • The reaction mixture is heated to facilitate the intramolecular cyclization, forming (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.

Step 4: Deprotection of the Tosyl Group

  • The tosyl group is removed under strong acidic conditions, for instance, by heating with hydrobromic acid in the presence of a scavenger like phenol, to yield (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane as its dihydrobromide salt.

Protocol 2: Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (this compound)

This protocol details the Boc-protection of the benzyl-protected bicyclic amine and the subsequent debenzylation to afford the final product.[1]

Step 5: Boc-protection of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

  • The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is obtained by treating the dihydrobromide salt with a base such as sodium methoxide in methanol.

  • The free base is dissolved in dichloromethane and cooled in an ice bath.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise, followed by the addition of triethylamine.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.

Step 6: Hydrogenolysis to Remove the Benzyl Group

  • The N-Boc, N'-benzyl intermediate is dissolved in a suitable solvent like methanol.

  • A palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the debenzylation is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

  • The crude product is purified, typically by column chromatography, to yield the final (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from trans-4-hydroxy-L-proline.

G cluster_0 Synthesis of Bicyclic Core cluster_1 Final Product Synthesis A trans-4-Hydroxy-L-proline B (2S,4R)-4-hydroxy-1-tosylpyrrolidine- 2-methanol A->B 1. N-Tosylation 2. Reduction C Di-tosylated Intermediate B->C O-Tosylation D (1S,4S)-2-benzyl-5-tosyl-2,5- diazabicyclo[2.2.1]heptane C->D Cyclization with Benzylamine E (1S,4S)-2-benzyl-2,5- diazabicyclo[2.2.1]heptane D->E Tosyl Deprotection F tert-butyl (1S,4S)-5-benzyl-2,5- diazabicyclo[2.2.1]heptane-2-carboxylate E->F Boc Protection (Boc₂O) G (1S,4S)-5-Boc-hexahydropyrrolo [3,4-b]pyrrole F->G Debenzylation (H₂, Pd/C)

Caption: Synthetic workflow for this compound.

References

Catalytic Routes to Hexahydropyrrolo[3,4-b]pyrroles: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of substituents, making it an attractive target for drug discovery programs. This document provides an overview of modern catalytic methods for the synthesis of this important heterocyclic system, with a focus on providing researchers, scientists, and drug development professionals with detailed experimental protocols and comparative data.

Introduction to Synthetic Strategies

The construction of the hexahydropyrrolo[3,4-b]pyrrole core can be achieved through several catalytic strategies, primarily revolving around domino reactions, cycloadditions, and multicomponent reactions. These methods offer efficient access to structurally diverse derivatives, often with high stereocontrol. Key approaches include:

  • Domino Reactions: These sequential transformations, occurring in a single pot, provide a rapid increase in molecular complexity from simple starting materials. A notable example involves the reaction of bromomaleimides with aminocrotonic acid esters.[1]

  • [3+2] Cycloadditions: This powerful class of reactions allows for the stereocontrolled formation of the five-membered rings of the bicyclic system. The reaction of azomethine ylides with various dipolarophiles is a common and effective strategy.

  • Copper-Catalyzed Annulations: Copper catalysts have been employed in domino reactions to construct the hexahydropyrrolo[3,4-b]pyrrole skeleton, for instance, through the reaction of 2H-azirines with tetramic acid derivatives.[1][2]

These catalytic methods provide versatile and efficient pathways to this valuable heterocyclic scaffold, enabling the exploration of its potential in medicinal chemistry and materials science.

Catalytic Methods: A Comparative Overview

The following table summarizes key quantitative data from selected catalytic methods for the synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives, allowing for easy comparison of their efficiency and stereoselectivity.

Method Catalyst/Reagent Substrates Yield (%) Stereoselectivity (dr) Reference
Domino ReactionNone (Base-mediated)1-Aryl-3-bromo-1H-pyrrole-2,5-diones, β-Aminocrotonic acid esters55-85Highly stereoselective[1]
[3+2] CycloadditionNot specified in abstractAzomethine ylides, MaleimidesNot specified in abstractNot specified in abstract[3]
Cu(I)-Catalyzed [2+3] AnnulationCu(I)-NHC2H-Azirines, Tetramic acidsNot specified in abstractStereoselective[4]

Experimental Protocols

Protocol 1: Domino Synthesis of a Polyfunctionalized Hexahydropyrrolo[3,4-b]pyrrole

This protocol is based on the domino reaction of N-arylbromomaleimides with aminocrotonic acid esters, which proceeds with high chemo- and stereoselectivity.[1]

Materials:

  • 1-Aryl-3-bromo-1H-pyrrole-2,5-dione (1.0 mmol)

  • β-Aminocrotonic acid ester (2.0 mmol)

  • Dry solvent (e.g., acetonitrile, chloroform, or dioxane) (10 mL)

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of the 1-aryl-3-bromo-1H-pyrrole-2,5-dione in the chosen dry solvent, add the β-aminocrotonic acid ester.

  • Stir the reaction mixture at the temperature specified in the literature (e.g., room temperature or reflux) for the required time (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure hexahydropyrrolo[3,4-b]pyrrole derivative.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Note: The use of a twofold excess of the aminocrotonate is reported to be optimal, as the second equivalent likely acts as a scavenger for the hydrogen bromide formed during the reaction.[1]

Protocol 2: Asymmetric Organocatalytic Synthesis (Conceptual Workflow)

While a specific, detailed protocol for the asymmetric synthesis of the core hexahydropyrrolo[3,4-b]pyrrole scaffold was not found in the initial search, a conceptual workflow can be proposed based on related organocatalytic asymmetric reactions, such as the synthesis of hexahydropyrrolo-isoquinolines.[5] This approach would likely involve a [3+2] cycloaddition of an in situ generated azomethine ylide with a suitable dipolarophile in the presence of a chiral organocatalyst.

Conceptual Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Asymmetric [3+2] Cycloaddition cluster_purification Purification & Analysis start Start aldehyde Aldehyde start->aldehyde amino_ester Amino Ester start->amino_ester dipolarophile Dipolarophile start->dipolarophile catalyst Chiral Organocatalyst start->catalyst mix Mix Reactants & Catalyst aldehyde->mix amino_ester->mix dipolarophile->mix catalyst->mix ylide_formation In situ Azomethine Ylide Formation mix->ylide_formation cycloaddition Diastereo- & Enantioselective Cycloaddition ylide_formation->cycloaddition product_crude Crude Product cycloaddition->product_crude purify Chromatographic Purification product_crude->purify analyze Spectroscopic & Chiral Analysis purify->analyze final_product Enantiopure Hexahydropyrrolo[3,4-b]pyrrole analyze->final_product

Caption: Conceptual workflow for asymmetric organocatalytic synthesis.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for key catalytic transformations in the synthesis of hexahydropyrrolo[3,4-b]pyrroles.

Domino Reaction of Bromomaleimide and Aminocrotonate

This reaction proceeds through a Hantzsch-type domino process involving an initial nucleophilic addition or substitution followed by an intramolecular cyclization.

G cluster_reactants Reactants cluster_mechanism Domino Reaction Mechanism bromomaleimide Bromomaleimide intermediate1 Nucleophilic Addition/ Substitution Intermediate bromomaleimide->intermediate1 1 aminocrotonate Aminocrotonate aminocrotonate->intermediate1 1 intermediate2 Intramolecular Nucleophilic Addition intermediate1->intermediate2 2. Cyclization product Hexahydropyrrolo[3,4-b]pyrrole intermediate2->product 3. Protonation

Caption: Domino reaction of bromomaleimide and aminocrotonate.

General [3+2] Cycloaddition Pathway

This pathway involves the generation of an azomethine ylide, which then undergoes a cycloaddition with a dipolarophile to form the bicyclic core.

G cluster_generation Ylide Generation cluster_cycloaddition Cycloaddition precursors Amine + Aldehyde/Ketone ylide Azomethine Ylide (1,3-Dipole) precursors->ylide Condensation cycloadduct Initial Cycloadduct ylide->cycloadduct dipolarophile Dipolarophile (e.g., Maleimide) dipolarophile->cycloadduct [3+2] product Hexahydropyrrolo[3,4-b]pyrrole cycloadduct->product Rearrangement/ Further reaction

Caption: General pathway for [3+2] cycloaddition synthesis.

References

Application Notes and Protocols: Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides a detailed experimental procedure for the N-Boc protection of hexahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine scaffold of interest in medicinal chemistry. The protocol is based on established methods for the Boc protection of similar secondary amines.[3][4]

The reaction involves the treatment of hexahydropyrrolo[3,4-b]pyrrole with di-tert-butyl dicarbonate (Boc₂O) to form the corresponding tert-butyl carbamate.[1] Depending on the desired selectivity (mono- vs. di-protection) and the reactivity of the substrate, the reaction conditions can be modulated. This protocol focuses on a general method that can be adapted to achieve the desired product.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole

This procedure is adapted from a general method for the Boc-protection of cyclic amines.[3] It is expected to favor mono-protection at the less hindered nitrogen atom.

Materials:

  • Hexahydropyrrolo[3,4-b]pyrrole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 0.1 N aqueous Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (TBME) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve hexahydropyrrolo[3,4-b]pyrrole (1.0 equiv) in dry THF (approx. 0.5-1.0 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0-1.1 equiv) in a minimal amount of dry THF dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, add saturated aqueous NaHCO₃ solution to quench any unreacted Boc₂O.[3]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as tert-butyl methyl ether or ethyl acetate (3 x volume of the aqueous layer).[3]

    • Combine the organic extracts.

    • Wash the combined organic layers sequentially with 0.1 N aqueous HCl (3 x volume), followed by saturated aqueous NaHCO₃ solution (1 x volume), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure 5-N-Boc-hexahydro-pyrrolo[3,4-b]pyrrole.[3]

Alternative Conditions:
  • Base Catalysis: For less reactive amines or to accelerate the reaction, a base such as triethylamine (TEA) (1.1 equiv) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount) can be added to the reaction mixture before the addition of Boc₂O.[4]

  • Aqueous Conditions: The reaction can also be performed by stirring the amine and Boc₂O in a mixture of water and an organic solvent like THF, often with a base like NaOH.[2]

Data Presentation

The following table summarizes typical yields for the Boc protection of various cyclic secondary amines, which can serve as a reference for the expected outcome for hexahydropyrrolo[3,4-b]pyrrole.

SubstrateReagents (Equivalents)SolventBaseYield (%)Reference
3-Azabicyclo[3.3.0]octaneBoc₂O (1.0)THFNone93%[3]
1,2,3,6-TetrahydropyridineBoc₂O (1.0)THFNone89%[3]
PyrrolidineBoc₂O (1.0)DCMTEA (1.1)100%[4]
L-prolineBoc₂O (1.5)DCMTEA (1.2)Not specified, solid obtained[5]

Visualizations

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Hexahydropyrrolo[3,4-b]pyrrole in dry THF cool Cool solution to 0°C start->cool add_boc Add Di-tert-butyl dicarbonate (Boc₂O) cool->add_boc stir Stir overnight at room temperature add_boc->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer (Acid, Base, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify end_node Pure N-Boc-hexahydropyrrolo[3,4-b]pyrrole purify->end_node

References

Application Notes and Protocols for the Purification of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including extractive workup, column chromatography, and recrystallization, complete with experimental procedures and expected outcomes.

Introduction

This compound, also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is a bicyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. The purity of this intermediate is critical for the successful synthesis of downstream target molecules. This guide presents a selection of robust purification methods applicable to this compound, catering to various scales of synthesis and purity requirements. The typical purity of commercially available this compound is in the range of 95-98%.[1][2][3] The purification methods described herein aim to achieve purities exceeding 98%.

Purification Strategies

A multi-step approach is often the most effective strategy for purifying this compound, particularly after a crude synthesis. The general workflow involves an initial aqueous extraction to remove inorganic salts and water-soluble impurities, followed by column chromatography to separate closely related organic impurities. For compounds that are solids or can be converted to a crystalline salt, recrystallization can be a final polishing step to achieve high purity. Given that this compound is often an oil or a low-melting solid, direct recrystallization may be challenging.[4]

Data Presentation: Representative Purification Outcomes

The following tables summarize typical quantitative data obtained from the purification of Boc-protected amines and related heterocyclic compounds. These values should be considered as representative examples to guide expectation.

Table 1: Column Chromatography Purification Data

ParameterValueReference
Stationary PhaseSilica Gel (230-400 mesh)[5][6]
Mobile PhaseEthyl Acetate/Hexane (Gradient)[6]
Crude Purity (by HPLC)~85-90%Representative
Purified Purity (by HPLC)>98%Representative
Isolated Yield80-90%[7]

Table 2: Recrystallization Purification Data (as a salt)

ParameterValueReference
Salt Formation AgentDicyclohexylamine (DCHA)[1]
Recrystallization Solvent SystemEthyl Acetate/Hexane[1]
Crude Purity (by HPLC)~95%Representative
Purified Purity (by HPLC)>99.5%[8]
Isolated Yield70-85%[8]

Experimental Protocols

Protocol 1: Extractive Workup

This protocol is designed to remove inorganic byproducts and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any residual acid.

  • Shake the funnel vigorously, venting frequently to release any evolved gas.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Filter the drying agent and collect the filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, extracted product.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating the target compound from non-polar and more polar organic impurities.[5]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Thin Layer Chromatography (TLC) plates, chamber, and stain (e.g., potassium permanganate)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Determine the appropriate solvent system: Use TLC to find a solvent system that provides good separation of the target compound from impurities. A good starting point for N-Boc protected amines is a mixture of ethyl acetate and hexane.[6] The target compound should have an Rf value of approximately 0.3.

  • Prepare the column: Pack a glass column with silica gel as a slurry in hexane.

  • Load the sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the prepared column.

  • Elute the column: Begin elution with hexane and gradually increase the proportion of ethyl acetate.

  • Collect fractions: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization via Salt Formation

If the purified compound is an oil, conversion to a crystalline salt can facilitate further purification by recrystallization.[1]

Materials:

  • Purified this compound (as an oil)

  • Dicyclohexylamine (DCHA) or another suitable amine for salt formation

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Dilute hydrochloric acid (HCl)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve the oily this compound in diethyl ether. Slowly add one equivalent of dicyclohexylamine with stirring. Continue stirring until a precipitate forms.

  • Isolate the Salt: Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallize the Salt: Dissolve the salt in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Add a few drops of ethyl acetate to redissolve the initial precipitate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Liberate the Free Base (Optional): To recover the free base, suspend the purified salt in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove the dicyclohexylamine. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Extractive_Workup crude Crude Product in Organic Solvent add_bicarb Add Saturated NaHCO3 crude->add_bicarb separate1 Separate Layers (Discard Aqueous) add_bicarb->separate1 add_brine Wash with Brine separate1->add_brine separate2 Separate Layers (Collect Organic) add_brine->separate2 dry Dry with Na2SO4 separate2->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purified Extracted Product concentrate->purified

Caption: Workflow for the extractive purification of this compound.

Column_Chromatography crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions concentrate Concentrate combine->concentrate purified Purified Product concentrate->purified

Caption: Workflow for purification by flash column chromatography.

Recrystallization oily_product Oily Product form_salt Form Crystalline Salt (e.g., with DCHA) oily_product->form_salt dissolve_hot Dissolve Salt in Hot 'Good' Solvent form_salt->dissolve_hot add_poor Add 'Poor' Solvent until Cloudy dissolve_hot->add_poor clarify Add 'Good' Solvent to Clarify add_poor->clarify cool Cool Slowly to Crystallize clarify->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry purified_salt Purified Salt dry->purified_salt liberate Liberate Free Base (Optional) purified_salt->liberate

Caption: Workflow for purification via recrystallization of a salt derivative.

References

Application Notes and Protocols for the Spectroscopic Characterization of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic methods for the characterization of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole. The protocols outlined below are for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), which are essential techniques for confirming the identity, purity, and structural integrity of this synthetic building block commonly used in medicinal chemistry.

Overview of this compound

This compound, with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol , is a bicyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective functionalization of the second amine, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents. Accurate spectroscopic characterization is crucial to ensure the quality of the material used in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and to establish the connectivity of atoms in this compound.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Number of Scans: 1024 or more, depending on sample concentration

  • Pulse Program: Proton-decoupled

Representative NMR Data

Note: The following data is representative and based on the analysis of similar Boc-protected amine structures. Actual chemical shifts may vary.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.2m4HCH₂ adjacent to Boc-N
~3.0 - 2.7m5HCH and CH₂ of the pyrrolidine rings
~2.0 - 1.6m2HCH₂ of the pyrrolidine rings
1.46s9Htert-butyl (Boc group)

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~155C=O (Boc group)
~79Quaternary C (Boc group)
~50 - 40CH and CH₂ of the pyrrolidine rings
~30 - 25CH₂ of the pyrrolidine rings
28.4CH₃ (Boc group)

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound. A reversed-phase method is typically suitable for this type of compound.

Experimental Protocol for HPLC Analysis

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Instrument Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or 220 nm

  • Column Temperature: 25 °C

Representative HPLC Data

Table 3: Representative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)
This compound~12.5>95%
ImpuritiesVaries<5%

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol for MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-30 V

  • Source Temperature: 120-150 °C

Representative MS Data

Table 4: Representative Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺213.1603~213.2
[M+Na]⁺235.1422~235.1

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR HPLC_Sample Dilution in Mobile Phase Sample->HPLC_Sample for HPLC MS_Sample Dilution in Volatile Solvent Sample->MS_Sample for MS NMR NMR Analysis (¹H and ¹³C) Dissolution->NMR HPLC HPLC Analysis HPLC_Sample->HPLC MS MS Analysis MS_Sample->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight

Caption: Experimental workflow for spectroscopic characterization.

Logical Relationship of Characterization Data

logical_relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Structure Chemical Structure Compound->Structure Purity Compound Purity Compound->Purity MolWeight Molecular Weight Compound->MolWeight NMR NMR (¹H, ¹³C) Structure->NMR Determines HPLC HPLC Purity->HPLC Assesses MS Mass Spectrometry MolWeight->MS Confirms

Caption: Relationship between properties and analytical techniques.

Application Notes and Protocols for the Solid-Phase Synthesis of Constrained Peptidomimetics Using 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a rigid bicyclic diamine that serves as a valuable building block in medicinal chemistry for the creation of constrained peptidomimetics and other bioactive molecules. Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for targeting protein-protein interactions and designing potent and selective ligands for various biological targets. The 5-tert-butyloxycarbonyl (Boc) protected version, 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, is particularly well-suited for solid-phase synthesis, enabling the rapid generation of diverse chemical libraries for drug discovery and lead optimization.

These application notes provide a comprehensive guide to the use of this compound in solid-phase synthesis, including detailed protocols for resin immobilization, on-resin modification, and cleavage to yield final products.

Core Principles and Workflow

The solid-phase synthesis (SPS) strategy utilizing this compound involves the covalent attachment of the scaffold to an insoluble polymer support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing. The synthesis typically follows a sequence of protection, coupling, and deprotection steps to build the desired molecule on the solid support. The final compound is then cleaved from the resin for purification and biological evaluation.

A general workflow for the solid-phase synthesis using this compound is depicted below. This workflow outlines the key stages from initial resin functionalization to the final purified product.

G cluster_loading Scaffold Immobilization cluster_modification On-Resin Elaboration cluster_cleavage Cleavage and Purification Resin Bromoacetal Resin Loading Nucleophilic Displacement with this compound Resin->Loading 1. Swell Resin Resin_Scaffold Resin-Bound Scaffold Loading->Resin_Scaffold 2. Couple Scaffold Boc_Deprotection Boc Deprotection (e.g., TFA/DCM) Resin_Scaffold->Boc_Deprotection 3. Deprotect Resin_Deprotected Resin-Bound Deprotected Scaffold Boc_Deprotection->Resin_Deprotected Coupling Coupling of Building Block (e.g., Fmoc-Amino Acid, Carboxylic Acid) Resin_Elaborated Resin-Bound Final Compound Coupling->Resin_Elaborated Resin_Deprotected->Coupling 4. Couple Cleavage Cleavage from Resin (e.g., Formic Acid) Resin_Elaborated->Cleavage 5. Cleave Purification Purification (e.g., HPLC) Cleavage->Purification 6. Purify Final_Product Purified Compound Purification->Final_Product

Figure 1. General workflow for solid-phase synthesis using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of compounds derived from this compound. These protocols are based on established solid-phase chemistry principles and can be adapted for the synthesis of diverse libraries of compounds.

Protocol 1: Immobilization of this compound on Bromoacetal Resin

This protocol describes the attachment of the this compound scaffold to a bromoacetal resin via nucleophilic displacement.

Materials:

  • Bromoacetal resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the bromoacetal resin (1.0 eq) in NMP in a solid-phase synthesis vessel for 1 hour at room temperature.

  • Drain the solvent.

  • Dissolve this compound (5.0 eq) and DIPEA (10.0 eq) in NMP.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 16-24 hours.

  • Drain the reaction solution and wash the resin sequentially with NMP (3x), DCM (3x), MeOH (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Boc Deprotection

This protocol details the removal of the Boc protecting group from the resin-bound scaffold to expose the secondary amine for subsequent coupling reactions.

Materials:

  • Resin-bound this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound scaffold in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 20-50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.

  • Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralize the resin by washing with a solution of 10% DIPEA in DCM (2x, 5 min each).

  • Wash the resin sequentially with DCM (3x) and NMP (3x) to prepare for the next coupling step.

Protocol 3: On-Resin Coupling of an Amino Acid

This protocol describes the coupling of an Fmoc-protected amino acid to the deprotected secondary amine of the resin-bound hexahydropyrrolo[3,4-b]pyrrole.

Materials:

  • Resin-bound deprotected hexahydropyrrolo[3,4-b]pyrrole

  • Fmoc-protected amino acid (3.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the deprotected resin in NMP.

  • In a separate vial, dissolve the Fmoc-protected amino acid, HATU, and DIPEA in NMP.

  • Add the activation solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative ninhydrin test.

  • Drain the reaction solution and wash the resin sequentially with NMP (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum if it is the final coupling step, or proceed to Fmoc deprotection if further elongation is required.

Protocol 4: Cleavage from the Resin

This protocol outlines the cleavage of the final compound from the bromoacetal resin.

Materials:

  • Resin-bound final product

  • Formic acid

  • Dichloromethane (DCM)

  • Collection vessel

Procedure:

  • Wash the resin with DCM (3x) and dry under vacuum.

  • Suspend the resin in a solution of 95% formic acid in DCM.

  • Agitate the mixture at room temperature for 12-18 hours.

  • Filter the resin and collect the filtrate in a collection vessel.

  • Wash the resin with additional DCM (2x) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the solid-phase synthesis of a library of bicyclic peptidomimetics. The data is illustrative and may vary depending on the specific building blocks and reagents used.

StepReagents and SolventsTime (h)Temperature (°C)Expected YieldPurity (crude)
Immobilization This compound, DIPEA, NMP16-2425>90% loadingN/A
Boc Deprotection 20-50% TFA in DCM0.525QuantitativeN/A
Coupling Fmoc-AA, HATU, DIPEA, NMP2-425>95%>85%
Cleavage 95% Formic acid in DCM12-182570-90%60-80%

Signaling Pathways and Logical Relationships

The use of this compound in solid-phase synthesis is a key strategy in the broader context of drug discovery. The logical relationship between combinatorial synthesis using this scaffold and the identification of lead compounds is illustrated below.

G cluster_synthesis Combinatorial Synthesis cluster_screening Screening and Optimization cluster_development Preclinical Development Scaffold 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Scaffold SPOS Solid-Phase Organic Synthesis (SPOS) Scaffold->SPOS Library Diverse Chemical Library SPOS->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Compound Identification HTS->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound Optimization SAR->Lead Preclinical Preclinical Candidate Lead->Preclinical

Figure 2. Logical workflow from scaffold-based synthesis to lead compound development.

Conclusion

This compound is a versatile and valuable building block for the solid-phase synthesis of constrained peptidomimetics and diverse small molecule libraries. The protocols and data presented herein provide a solid foundation for researchers to incorporate this scaffold into their drug discovery programs. The robustness of solid-phase synthesis, combined with the structural rigidity of the hexahydropyrrolo[3,4-b]pyrrole core, offers a powerful platform for the development of novel therapeutic agents.

Functionalization of the Hexahydropyrrolo[3,4-b]pyrrole Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the hexahydropyrrolo[3,4-b]pyrrole core represents a compelling scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional geometry for the precise orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. This document provides an overview of synthetic strategies for the functionalization of this core, detailed experimental protocols for key transformations, and a summary of the biological activities of its derivatives.

The pyrrole nucleus and its fused derivatives are integral components of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The saturated hexahydropyrrolo[3,4-b]pyrrole framework, in particular, has garnered interest for its potential applications in targeting the central nervous system and in the development of kinase inhibitors.[3][4]

Synthetic Approaches to Functionalization

The functionalization of the hexahydropyrrolo[3,4-b]pyrrole core can be broadly categorized into two main strategies: de novo synthesis, where the functionalized core is constructed from acyclic precursors, and post-synthesis modification of the pre-formed bicyclic scaffold.

A prevalent de novo strategy involves the [3+2] cycloaddition reaction of azomethine ylides with maleimides. This approach allows for the stereocontrolled construction of the hexahydropyrrolo[3,4-c]pyrrole system, which can then undergo rearrangement to the desired hexahydropyrrolo[3,4-b]pyrrole-fused quinolines.[5] Another powerful method is the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters, which provides polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles in a highly chemo- and stereoselective manner.

While de novo syntheses offer excellent control over the initial substitution pattern, the functionalization of the pre-formed hexahydropyrrolo[3,4-b]pyrrole core is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies. Key functionalization reactions include N-alkylation and N-acylation at the secondary amine positions.

Below is a general workflow for the synthesis and functionalization of the hexahydropyrrolo[3,4-b]pyrrole core, leading to biological evaluation.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_evaluation Biological Evaluation Acyclic Precursors Acyclic Precursors Cycloaddition/Domino Reaction Cycloaddition/Domino Reaction Acyclic Precursors->Cycloaddition/Domino Reaction Hexahydropyrrolo[3,4-b]pyrrole Core Hexahydropyrrolo[3,4-b]pyrrole Core Cycloaddition/Domino Reaction->Hexahydropyrrolo[3,4-b]pyrrole Core N-Alkylation N-Alkylation Hexahydropyrrolo[3,4-b]pyrrole Core->N-Alkylation N-Acylation N-Acylation Hexahydropyrrolo[3,4-b]pyrrole Core->N-Acylation Functionalized Derivatives Functionalized Derivatives N-Alkylation->Functionalized Derivatives N-Acylation->Functionalized Derivatives In vitro Assays In vitro Assays Functionalized Derivatives->In vitro Assays SAR Studies SAR Studies In vitro Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization G Start Dissolve Substrate Dissolve hexahydropyrrolo[3,4-b]pyrrole in anhydrous solvent (e.g., DMF) Start->Dissolve Substrate Add Base Add base (e.g., K2CO3 or NaH) under inert atmosphere Dissolve Substrate->Add Base Add Electrophile Add alkyl halide dropwise at 0 °C Add Base->Add Electrophile Reaction Stir at room temperature for 6-24 h Add Electrophile->Reaction Quench Quench with water Reaction->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Purify Purify by column chromatography Extract->Purify End Purify->End G Start Prepare Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare Reagents Incubate Incubate kinase and inhibitor at room temperature Prepare Reagents->Incubate Initiate Reaction Add substrate and ATP to initiate reaction Incubate->Initiate Reaction Incubate Reaction Incubate at 30 °C Initiate Reaction->Incubate Reaction Stop Reaction Stop reaction with quenching solution Incubate Reaction->Stop Reaction Detect Product Detect phosphorylated product (e.g., luminescence, fluorescence) Stop Reaction->Detect Product Calculate IC50 Calculate IC50 values Detect Product->Calculate IC50 End Calculate IC50->End G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis Inhibitor Hexahydropyrrolo[3,4-b]pyrrole Inhibitor Inhibitor->VEGFR-2 Inhibits

References

Application Notes and Protocols for the Use of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a bicyclic diamine that serves as a valuable core structure in medicinal chemistry. Its rigid, three-dimensional conformation provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Such bicyclic structures are considered privileged scaffolds as they can provide ligands for a variety of receptors.[1] The use of 5-tert-butoxycarbonyl (Boc)-hexahydropyrrolo[3,4-b]pyrrole as a starting material in library synthesis offers a strategic advantage by allowing for the selective functionalization of its two nitrogen atoms. This enables the generation of diverse compound libraries suitable for high-throughput screening and drug discovery programs.

This document provides detailed protocols for the diversification of the 5-Boc-hexahydropyrrolo[3,4-b]pyrrole scaffold through common and robust chemical transformations, including N-acylation, N-alkylation, and reductive amination.

Core Scaffold

  • Name: tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

  • Common Name: this compound

  • CAS Number: 132414-81-4[]

  • Molecular Formula: C₁₁H₂₀N₂O₂[]

  • Molecular Weight: 212.28 g/mol []

The Boc protecting group on one nitrogen atom allows for the initial functionalization of the unprotected secondary amine. Subsequent removal of the Boc group under acidic conditions reveals the second nitrogen for further diversification, enabling a two-step diversification strategy.

Experimental Protocols

Protocol 1: N-Acylation of the Unprotected Amine

This protocol describes the reaction of this compound with various acylating agents (e.g., acid chlorides, carboxylic acids) to generate a library of amides.

Workflow Diagram

Nacylation_workflow start 5-Boc-hexahydropyrrolo [3,4-b]pyrrole reaction N-Acylation start->reaction 1.0 eq reagents R-COCl or R-COOH, Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, DMF) reagents->reaction 1.1 eq product N-Acylated Product (Amide Library) reaction->product

Caption: Workflow for N-acylation of this compound.

Methodology

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere, add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acylating Agent:

    • Using Acid Chlorides: Slowly add a solution of the desired acid chloride (R-COCl, 1.1 eq) in DCM (2 volumes) to the reaction mixture at 0 °C.

    • Using Carboxylic Acids: If using a carboxylic acid (R-COOH, 1.1 eq), add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Quantitative Data (Illustrative)

EntryR-Group (from R-COCl)Yield (%)Purity (%) (by LC-MS)
1Phenyl92>98
24-Chlorophenyl88>97
32-Thiophenyl85>95
4Cyclohexyl95>99
Protocol 2: N-Alkylation via Reductive Amination

This protocol details the reaction of the unprotected amine with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

Workflow Diagram

Nalkylation_workflow start 5-Boc-hexahydropyrrolo [3,4-b]pyrrole reaction Reductive Amination start->reaction 1.0 eq reagents R-CHO or R-CO-R', Reducing Agent (e.g., NaBH(OAc)₃) reagents->reaction 1.2 eq product N-Alkylated Product (Amine Library) reaction->product

Caption: Workflow for reductive amination with this compound.

Methodology

  • Preparation: To a solution of this compound (1.0 eq) in dichloroethane (DCE) or methanol (15 volumes), add the desired aldehyde or ketone (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. Acetic acid may be added as a catalyst.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative)

EntryAldehyde/Ketone (R-CHO / R-CO-R')Yield (%)Purity (%) (by LC-MS)
1Benzaldehyde85>98
24-Pyridinecarboxaldehyde78>95
3Cyclohexanone82>97
4Acetone75>95
Protocol 3: Two-Step Library Diversification

This protocol outlines a strategy for creating a more complex library by functionalizing both nitrogen atoms sequentially.

Logical Relationship Diagram

diversification_strategy start 5-Boc-hexahydropyrrolo [3,4-b]pyrrole step1 Step 1: Functionalize N1 Position (e.g., Acylation, Alkylation) start->step1 intermediate N1-Functionalized-5-Boc Intermediate Library step1->intermediate step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate->step2 deprotected N1-Functionalized Deprotected Library step2->deprotected step3 Step 3: Functionalize N5 Position (e.g., Acylation, Alkylation) deprotected->step3 final_library Di-functionalized Compound Library step3->final_library

Caption: Strategy for two-step diversification of the scaffold.

Methodology

Step A: Initial Functionalization (as per Protocol 1 or 2)

  • Synthesize a library of N1-functionalized-5-Boc intermediates using either N-acylation or reductive amination as described above.

Step B: Boc Deprotection

  • Preparation: Dissolve the N1-functionalized-5-Boc intermediate (1.0 eq) in DCM (10 volumes).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene to remove excess TFA. The resulting TFA salt is often used directly in the next step.

Step C: Second Functionalization (as per Protocol 1 or 2)

  • Using the deprotected intermediate from Step B, perform a second N-acylation or reductive amination reaction to functionalize the newly available N5 position. Note that an additional equivalent of base will be required in the acylation protocol to neutralize the TFA salt.

This compound is a versatile scaffold for diversity-oriented synthesis. The orthogonal protecting group strategy allows for the controlled, sequential functionalization of both nitrogen atoms, enabling the creation of large and structurally diverse compound libraries. The protocols outlined above utilize robust and well-established chemical reactions, making them suitable for both manual and automated library synthesis platforms. The resulting libraries of novel, three-dimensional molecules are ideal for screening in drug discovery campaigns to identify new therapeutic agents.

References

Scale-Up Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: An Overview of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic diamine hexahydropyrrolo[3,4-b]pyrrole is a valuable building block in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules. Its rigid structure and defined stereochemistry make it a sought-after scaffold in drug design. The 5-Boc protected form, 5-Boc-hexahydropyrrolo[3,4-b]pyrrole (also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate), is a key intermediate, enabling selective functionalization at the unprotected nitrogen atom. While numerous synthetic methods for pyrrolidine and related heterocyclic systems have been documented, detailed, publicly available protocols for the large-scale synthesis of this specific molecule are limited. This document aims to provide an overview of potential synthetic strategies and general considerations for the scale-up production of this compound, based on available chemical literature and patents.

Synthetic Approaches

The construction of the hexahydropyrrolo[3,4-b]pyrrole core can be approached through various synthetic disconnections. For a scale-up process, key considerations include the availability and cost of starting materials, the number of synthetic steps, the robustness and safety of the reactions, and the ease of purification.

A plausible and commonly employed strategy for the synthesis of related azabicyclo[3.3.0]octane systems involves the formation of a substituted pyrrolidine ring followed by the cyclization to form the second ring.

Below is a generalized workflow illustrating a potential synthetic pathway.

Scale_Up_Synthesis cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A Pyrrolidine Derivative C N-Alkylation / Acylation A->C B Electrophilic Reagent B->C D Intramolecular Cyclization C->D E Protection / Deprotection D->E F This compound E->F

Figure 1. A generalized workflow for the synthesis of this compound, highlighting key stages from starting materials to the final protected bicyclic amine.

Experimental Considerations for Scale-Up

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of each step. The following sections outline hypothetical protocols based on common organic chemistry transformations relevant to the synthesis of pyrrolidine-based structures. It is crucial to note that these are illustrative protocols and have not been validated for the large-scale synthesis of the target molecule due to the lack of specific published data.

Hypothetical Protocol 1: Reductive Amination and Cyclization

This approach could involve the reaction of a suitably functionalized cyclopentane precursor.

Table 1: Hypothetical Reagents and Conditions for Reductive Amination/Cyclization

StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Diethyl 1,3-cyclopentanedicarboxylateBenzylamine, Sodium cyanoborohydrideMethanol25-4012-2470-80>95
2Resulting amino-diester-Toluene1108-1660-70>98
3Bicyclic lactamLithium aluminum hydrideTetrahydrofuran0-664-880-90>97
4Hexahydropyrrolo[3,4-b]pyrroleDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane0-252-490-98>99

Detailed Methodology (Illustrative):

  • Reductive Amination: To a solution of diethyl 1,3-cyclopentanedicarboxylate in methanol, add benzylamine followed by the portion-wise addition of sodium cyanoborohydride at room temperature. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Cyclization: The crude amino-diester is dissolved in toluene and heated to reflux to effect intramolecular cyclization to the corresponding lactam.

  • Reduction: The bicyclic lactam is reduced using a suitable reducing agent like lithium aluminum hydride in an appropriate solvent such as THF.

  • Boc Protection: The resulting hexahydropyrrolo[3,4-b]pyrrole is protected using di-tert-butyl dicarbonate in the presence of a base to yield the final product.

Hypothetical Protocol 2: Dieckmann Condensation Approach

An alternative strategy could employ an intramolecular Dieckmann condensation of a suitably substituted diester.

Table 2: Hypothetical Reagents and Conditions for Dieckmann Condensation Route

StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-Benzyl-bis(2-ethoxycarbonylethyl)amineSodium ethoxideToluene80-1104-875-85>95
2Resulting β-keto esterHydrochloric acid (aq)Water/Ethanol1006-1280-90>97
3Bicyclic ketoneHydroxylamine hydrochloride, Sodium acetateEthanol802-485-95>98
4Oxime intermediateHydrogen, Palladium on carbonMethanol/Acetic acid25-5012-2470-80>95
5Hexahydropyrrolo[3,4-b]pyrroleDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane0-252-490-98>99

Detailed Methodology (Illustrative):

  • Dieckmann Condensation: An N-protected bis(2-ethoxycarbonylethyl)amine is treated with a strong base like sodium ethoxide to induce intramolecular cyclization.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield a bicyclic ketone.

  • Oxime Formation: The ketone is converted to its oxime.

  • Reduction: The oxime is reduced to the corresponding diamine.

  • Boc Protection: The final protection step is carried out as previously described.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Troubleshooting Guides and FAQs

Q1: I am getting a significant amount of a higher molecular weight byproduct in my reaction. What is it likely to be and how can I minimize it?

A: The most common higher molecular weight impurity in the synthesis of this compound is the di-Boc protected derivative, 1,5-di-Boc-hexahydropyrrolo[3,4-b]pyrrole. This occurs when both nitrogen atoms of the hexahydropyrrolo[3,4-b]pyrrole starting material react with the Boc-anhydride.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the hexahydropyrrolo[3,4-b]pyrrole. Using a slight excess of the diamine can favor mono-protection. A 1:1 to 1:1.1 molar ratio of diamine to (Boc)₂O is a good starting point.

  • Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution to the reaction mixture over an extended period can significantly reduce the formation of the di-Boc byproduct.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of (Boc)₂O.

Q2: My overall yield is low, and I have a significant amount of unreacted starting material. How can I improve the conversion?

A: Low conversion can be due to several factors, including insufficient reagent, reaction time, or inadequate mixing.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure that at least one full equivalent of (Boc)₂O is used. A slight excess (e.g., 1.05 equivalents) may improve conversion, but be mindful of the potential for di-protection.

  • Reaction Time: Allow the reaction to stir for a sufficient amount of time after the addition of (Boc)₂O. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Base: The presence of a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine. Ensure at least one equivalent of base is used.

  • Solvent: Use an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A: Purification of this compound can be challenging due to the similar polarities of the mono- and di-Boc protected products.

Recommended Purification Methods:

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from the di-Boc impurity and other byproducts.

  • Acid-Base Extraction: An acid-base workup can be used to remove the unreacted diamine starting material. The reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted diamine into the aqueous layer. The desired Boc-protected product will remain in the organic layer.

Q4: I am concerned about the stability of the Boc group during workup and purification. What conditions should I avoid?

A: The Boc protecting group is sensitive to acidic conditions.

Conditions to Avoid:

  • Strong Acids: Avoid prolonged exposure to strong acids, as this can lead to the cleavage of the Boc group and regeneration of the free diamine.

  • High Temperatures: While generally stable at moderate temperatures, prolonged heating at high temperatures can also cause degradation of the Boc group. It is advisable to perform purification steps at room temperature or below if possible.

Summary of Potential Impurities

The following table summarizes the common impurities that may be encountered during the synthesis of this compound. Please note that the relative amounts of these impurities can vary significantly depending on the reaction conditions.

ImpurityChemical StructureMolecular Weight ( g/mol )Analytical Signature (Expected)
Unreacted Starting MaterialHexahydropyrrolo[3,4-b]pyrrole112.17- Lower retention time in RPLC- Presence of two primary/secondary amine protons in ¹H NMR
Di-Boc Protected Byproduct1,5-di-Boc-hexahydropyrrolo[3,4-b]pyrrole312.42- Higher molecular weight peak in MS- Higher retention time in RPLC- Absence of N-H proton in ¹H NMR
Residual Solventse.g., Dichloromethane, TriethylamineVariable- Characteristic peaks in ¹H NMR

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting material purity.

Materials:

  • Hexahydropyrrolo[3,4-b]pyrrole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Synthetic_Pathway Start Hexahydropyrrolo[3,4-b]pyrrole Product 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Start->Product Boc Protection Reagent (Boc)₂O, Et₃N DCM, 0°C to rt

Caption: Synthetic pathway for this compound.

Side_Reaction Start Hexahydropyrrolo[3,4-b]pyrrole SideProduct 1,5-di-Boc-hexahydropyrrolo [3,4-b]pyrrole Start->SideProduct Di-protection Reagent Excess (Boc)₂O

Caption: Formation of the di-Boc protected byproduct.

Troubleshooting_Workflow Start Synthesis of this compound CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Detected? CheckYield->CheckPurity No UnreactedSM Unreacted Starting Material? CheckYield->UnreactedSM Yes HighMW High MW Impurity? CheckPurity->HighMW Yes End Pure Product CheckPurity->End No OptimizeStoichiometry Adjust (Boc)₂O Stoichiometry HighMW->OptimizeStoichiometry Yes (Di-Boc) Purification Optimize Column Chromatography HighMW->Purification No UnreactedSM->CheckPurity No IncreaseTime Increase Reaction Time UnreactedSM->IncreaseTime Yes SlowAddition Slow Down (Boc)₂O Addition OptimizeStoichiometry->SlowAddition SlowAddition->Purification CheckBase Verify Base Equivalents IncreaseTime->CheckBase CheckBase->Start Purification->End

Caption: Troubleshooting workflow for the synthesis.

optimizing reaction conditions for 5-Boc-hexahydropyrrolo[3,4-b]pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most direct and widely used method is the selective mono-N-Boc protection of the parent hexahydropyrrolo[3,4-b]pyrrole scaffold. This involves reacting the diamine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The key challenge is to achieve mono-protection selectively at the desired nitrogen atom.

Q2: I am getting a mixture of mono-Boc, di-Boc, and unreacted starting material. How can I improve the selectivity for mono-protection?

Achieving mono-protection of a symmetric diamine like hexahydropyrrolo[3,4-b]pyrrole can be challenging. Here are some strategies to improve selectivity:

  • Stoichiometry Control: Use a slight excess of the diamine relative to the di-tert-butyl dicarbonate. This statistically favors mono-protection.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C). This helps to prevent over-reaction.

  • In Situ Protonation: A highly effective method involves the in situ generation of one equivalent of HCl using reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[1][2] This protonates one of the amino groups, effectively protecting it and allowing for selective Boc protection of the other.[1][2]

Q3: My reaction is very slow or incomplete. What could be the issue?

Several factors can lead to an incomplete reaction:

  • Insufficient Base: If you are using a base like triethylamine, ensure that at least one equivalent is present to neutralize the acid formed during the reaction.

  • Poor Solubility: The starting diamine or the Boc-protected product may have limited solubility in the chosen solvent. Consider using a solvent system that can effectively dissolve all components.

  • Low Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction rate. A gradual warming to room temperature after the addition of (Boc)₂O may be necessary.

Q4: I am observing an unexpected side product. What could it be?

A common side reaction during Boc protection is the formation of a tert-butylated byproduct. This occurs when the tert-butyl cation, generated during the reaction, alkylates the amine starting material or product. Using a scavenger, such as thiophenol, can sometimes mitigate this issue, although it is less common with (Boc)₂O compared to Boc deprotection with strong acids.[3]

Q5: How can I effectively purify the mono-Boc protected product from the reaction mixture?

Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: The di-Boc protected product and any unreacted (Boc)₂O are neutral, while the unreacted diamine and the mono-Boc product are basic. An acidic wash can be used to separate the basic components. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the desired product.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the mono-Boc product from the di-Boc and starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Mono-Boc Product - Incorrect stoichiometry (excess (Boc)₂O).- Rapid addition of (Boc)₂O.- Inefficient mixing.- Use a slight excess of the diamine.- Add (Boc)₂O solution dropwise at 0 °C.- Ensure vigorous stirring throughout the reaction.
Formation of Di-Boc Product - Excess (Boc)₂O.- Reaction temperature is too high.- Carefully control the stoichiometry (diamine:(Boc)₂O ratio of 1.1:1).- Maintain a low temperature (0 °C) during the addition of (Boc)₂O.
Incomplete Reaction - Insufficient reaction time.- Inadequate base.- Poor solubility of reactants.- Monitor the reaction by TLC and allow it to stir for a longer period (e.g., 12-24 hours) at room temperature.- Use at least one equivalent of a suitable base (e.g., triethylamine).- Choose a solvent in which all reactants are soluble (e.g., dichloromethane, THF).
Difficulty in Purification - Similar polarities of products and byproducts.- Utilize acid-base extraction to separate basic compounds.- Employ a long silica gel column for chromatography with a shallow solvent gradient for better separation.
Product Degradation - Exposure to strong acids during workup.- Use mild acidic conditions (e.g., saturated aqueous NH₄Cl) for washing.- Avoid prolonged exposure to acidic environments.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection using Di-tert-butyl dicarbonate

This protocol describes a general method for the selective mono-N-Boc protection of hexahydropyrrolo[3,4-b]pyrrole.

Materials:

  • Hexahydropyrrolo[3,4-b]pyrrole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a small amount of anhydrous dichloromethane.

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Quantitative Data (Illustrative):

ParameterConditionYield (%)Purity (%)
(Boc)₂O (eq) 1.060-75>95
1.250-65 (higher di-Boc)-
Temperature (°C) 0 → RT65-75>95
RT55-65 (higher di-Boc)-
Reaction Time (h) 1260-70>95
2470-75>95

Note: Yields and purities are illustrative and can vary based on specific reaction scale and conditions.

Visualizations

Experimental Workflow for Mono-Boc Protection

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Diamine & Et3N in DCM B Cool to 0 °C A->B D Slow Addition of (Boc)2O B->D C Prepare (Boc)2O Solution C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Aqueous Wash (NaHCO3, Brine) F->G If complete H Dry & Concentrate G->H I Column Chromatography H->I J Characterization I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Mono-Boc Product Cause1 Incorrect Stoichiometry (Excess (Boc)2O) Start->Cause1 Cause2 Reaction Conditions (Temp, Time) Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Sol1 Verify Stoichiometry (Diamine > (Boc)2O) Cause1->Sol1 Sol2 Optimize Temperature (0°C addition, then RT) & Extend Time Cause2->Sol2 Sol3 Check Reagent Quality & Ensure Anhydrous Conditions Cause3->Sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole.

Troubleshooting Guide

This section provides practical solutions to specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.

  • Sub-optimal Reaction Conditions in Key Steps: Each step in the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core has its own set of optimal conditions. For instance, in domino reactions or multi-component reactions (MCRs) used to construct the bicyclic core, temperature, solvent, and catalyst loading are critical.[1][2] A slight deviation can lead to a significant drop in yield.

    • Recommendation: Re-evaluate and optimize each step individually. Perform small-scale test reactions to screen different solvents, temperatures, and reaction times. For example, in a domino reaction involving bromomaleimides and aminocrotonic acid esters to form a similar pyrrolo[3,4-b]pyrrole core, the molar ratio of reactants was found to be critical to avoid tar formation.[1]

  • Inefficient Boc Protection: The Boc protection of the secondary amine is a critical step. Incomplete reaction or side reactions can significantly lower the yield of the desired product.

    • Recommendation: Ensure the use of an appropriate base (e.g., triethylamine, diisopropylethylamine) and a slight excess of Boc anhydride.[3] The reaction should be monitored by TLC or LC-MS to ensure complete conversion. The reaction is typically performed in solvents like THF, dichloromethane, or even under solvent-free conditions.[3][4]

  • Product Loss During Work-up and Purification: this compound is a relatively polar molecule. Significant product loss can occur during aqueous work-up if the pH is not controlled or if an insufficient number of extractions are performed.

    • Recommendation: During work-up, ensure the aqueous layer is saturated with a salt like NaCl to reduce the solubility of the product. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions. For purification, flash column chromatography is common for Boc-protected amines.[5] A careful selection of the eluent system is necessary to achieve good separation without significant product loss.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?

Answer: Side product formation is a common challenge. Identifying the nature of the side products is the first step toward minimizing them.

  • Incomplete Cyclization: In the formation of the bicyclic core, incomplete cyclization can lead to the presence of intermediates.

    • Recommendation: Ensure adequate reaction time and optimal temperature to drive the cyclization to completion. The choice of catalyst can also be crucial in facilitating efficient cyclization.

  • Over-alkylation or Di-Boc Protection: If the starting hexahydropyrrolo[3,4-b]pyrrole has more than one reactive amine, there is a possibility of multiple Boc groups being attached.

    • Recommendation: Use a stoichiometric amount of Boc anhydride and carefully control the reaction conditions. Selective protection of a primary amine in the presence of a secondary amine can be challenging and may require specific protecting group strategies.

  • Byproducts from Reagents: The reagents themselves can sometimes lead to byproducts. For example, Boc anhydride can react with nucleophilic solvents or impurities.

    • Recommendation: Use high-purity, dry solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent side reactions with atmospheric moisture and oxygen.

Issue 3: Difficulty in Purification

Question: I am struggling to purify the final this compound. What are the best practices for its purification?

Answer: Purification of Boc-protected amines can be challenging due to their polarity and potential for streaking on silica gel.

  • Flash Column Chromatography: This is the most common method for purifying Boc-protected amines.[5]

    • Recommendation:

      • Solvent System: A gradient elution is often effective. Start with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on the silica gel.

      • Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.[5]

    • Recommendation: Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for crystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be used.[5]

    • Recommendation: This method is generally more expensive and less scalable than flash chromatography or crystallization but offers the highest resolution.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of this compound?

A1: The yield can vary significantly depending on the synthetic route and the efficiency of each step. For multi-step syntheses of complex heterocyclic molecules, an overall yield of 20-40% is often considered reasonable. However, with careful optimization of each step, higher yields can be achieved. For example, in a specific domino reaction to form a substituted hexahydropyrrolo[3,4-b]pyrrole, a yield of 77% was reported for a single step.[1]

Q2: How can I confirm the successful synthesis and purity of my this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the protons of the bicyclic core.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to monitor the progress of the reaction and to assess the purity of the final product.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when working with flammable solvents and strong bases or acids.

  • Reactions involving gas evolution (e.g., during Boc protection or deprotection) should be performed in an open or well-vented system.[3]

Data Presentation

Table 1: Hypothetical Optimization of the Boc Protection Step

This table illustrates how systematic optimization of reaction conditions can improve the yield of the Boc protection step, a critical stage in the synthesis of this compound.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Dichloromethane251275
2Triethylamine (1.2)Tetrahydrofuran251282
3Diisopropylethylamine (1.5)Tetrahydrofuran251288
4Diisopropylethylamine (1.5)Tetrahydrofuran40692
5None (Solvent-free)None50495

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole

  • Dissolve the hexahydropyrrolo[3,4-b]pyrrole starting material (1.0 eq) in a suitable dry solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

  • Add a suitable base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.5 eq).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.[3]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) start->analyze_reaction check_conditions Review Reaction Conditions start->check_conditions optimize_cyclization Optimize Cyclization Step analyze_reaction->optimize_cyclization Incomplete Reaction/ Side Products optimize_boc Optimize Boc Protection analyze_reaction->optimize_boc Unreacted Amine/ Multiple Boc Groups optimize_purification Optimize Purification analyze_reaction->optimize_purification Co-eluting Impurities check_conditions->optimize_cyclization check_conditions->optimize_boc solution_cyclization Adjust Temp, Solvent, Catalyst optimize_cyclization->solution_cyclization solution_boc Change Base, Solvent, Temp optimize_boc->solution_boc solution_purification Modify Eluent, Use Additives, Crystallize optimize_purification->solution_purification end Improved Yield solution_cyclization->end solution_boc->end solution_purification->end

References

Technical Support Center: Synthesis of Hexahydropyrrolo[3,4-b]pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydropyrrolo[3,4-b]pyrroles. The following sections address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the hexahydropyrrolo[3,4-b]pyrrole core?

The most prevalent and versatile method for constructing the hexahydropyrrolo[3,4-b]pyrrole scaffold is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. Another relevant method, often used for the synthesis of pyrrole-based precursors, is the Paal-Knorr synthesis . Intramolecular cyclization strategies are also employed.

Q2: I am observing a mixture of diastereomers in my 1,3-dipolar cycloaddition reaction. How can I improve the stereoselectivity?

The formation of diastereomers is a common challenge in 1,3-dipolar cycloadditions. The stereochemical outcome is influenced by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile. To improve diastereoselectivity, consider the following:

  • Catalyst/Solvent Screening: The choice of metal catalyst (e.g., Ag(I), Cu(I)) and solvent can significantly influence the transition state geometry and, therefore, the diastereomeric ratio.

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable transition state.

  • Chiral Auxiliaries: Employing chiral auxiliaries on either the azomethine ylide precursor or the dipolarophile can induce facial selectivity.

  • Substituent Effects: The steric and electronic nature of the substituents on both the dipole and dipolarophile can direct the cycloaddition to favor a specific diastereomer.

Q3: My Paal-Knorr synthesis of a pyrrole precursor is giving a low yield and a dark, tarry byproduct. What is the likely cause?

Low yields and the formation of dark, polymeric materials in the Paal-Knorr synthesis are typically due to harsh reaction conditions. Key factors include:

  • Excessive Acidity: Highly acidic conditions (pH < 3) can promote the competing formation of furan byproducts and lead to the degradation of the desired pyrrole.

  • High Temperatures: Elevated temperatures can cause polymerization of the starting materials or the product.

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to product degradation.

To mitigate these issues, it is advisable to use milder acidic conditions (e.g., acetic acid), lower the reaction temperature, and monitor the reaction progress closely to avoid extended reaction times.

Q4: How can I purify my hexahydropyrrolo[3,4-b]pyrrole product from unreacted starting materials and side products?

Purification is often achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your target compound and the impurities. In cases where diastereomers are formed and are difficult to separate by chromatography, techniques such as preparative HPLC or crystallization may be necessary.

Troubleshooting Guides

Guide 1: 1,3-Dipolar Cycloaddition for Hexahydropyrrolo[3,4-b]pyrrole Synthesis

This guide addresses common issues encountered during the synthesis of hexahydropyrrolo[3,4-b]pyrroles via 1,3-dipolar cycloaddition of azomethine ylides.

Observed Issue Potential Cause Troubleshooting Steps
Low to no product formation Inefficient generation of the azomethine ylide.- Ensure the starting amine and aldehyde/ketone are pure. - Optimize the reaction conditions for imine formation (e.g., use of a dehydrating agent, appropriate solvent). - For metal-catalyzed reactions, ensure the catalyst is active and used in the correct loading.
Low reactivity of the dipolarophile.- Consider using a more electron-deficient dipolarophile. - Increase the reaction temperature or concentration, but monitor for side reactions.
Formation of multiple products (isomers) Lack of regioselectivity in the cycloaddition.- The electronics of the dipole and dipolarophile dictate regioselectivity. Modify substituents to favor the desired regioisomer. - Analyze the frontier molecular orbitals (FMO) of the reactants to predict the favored regioisomer.
Formation of diastereomers.- Refer to FAQ Q2 for strategies to improve diastereoselectivity (catalyst/solvent screening, temperature control, chiral auxiliaries).
Formation of aza-Diels-Alder type byproducts The azomethine ylide acts as a diene instead of a 1,3-dipole.- This is more likely with certain ylide structures. Altering the substituents on the ylide may disfavor this pathway.
Formation of oligomers/polymers The azomethine ylide reacts with itself or the product.- Use high dilution conditions to favor the intramolecular or desired intermolecular reaction. - Add the azomethine ylide precursor slowly to the reaction mixture containing the dipolarophile.
Guide 2: Paal-Knorr Synthesis of Pyrrole Precursors

This guide focuses on troubleshooting the synthesis of 1,4-dicarbonyl compounds or their reaction with amines to form pyrrole precursors for the hexahydropyrrolo[3,4-b]pyrrole scaffold.

Observed Issue Potential Cause Troubleshooting Steps
Low product yield Incomplete reaction.- Increase reaction temperature or time moderately. - Ensure stoichiometric amounts of reactants are used.
Product degradation.- Use milder reaction conditions (lower temperature, weaker acid). - Minimize reaction time by monitoring progress via TLC or LC-MS.
Formation of furan byproduct Reaction conditions are too acidic (pH < 3).- Use a weaker acid catalyst (e.g., acetic acid). - Buffer the reaction mixture to maintain a pH above 3. - Use an excess of the amine to favor pyrrole formation.
Dark, tarry reaction mixture Polymerization of starting materials or product.- Lower the reaction temperature. - Use a milder catalyst. - Ensure the purity of the 1,4-dicarbonyl compound.
Difficulty in product isolation Product is highly soluble in the aqueous phase during workup.- Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous layer with salt (salting out) to decrease the product's solubility.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Hexahydropyrrolo[3,4-b]pyrrole via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure and may require optimization for specific substrates.

  • In situ generation of the azomethine ylide: To a solution of an α-amino acid ester hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent (e.g., toluene, DCM) is added a base (e.g., triethylamine, 1.2 eq). The mixture is stirred at room temperature for 30-60 minutes.

  • Cycloaddition: The dipolarophile (e.g., a maleimide derivative, 1.0 eq) and a Lewis acid catalyst (e.g., AgOAc, 10 mol%) are added to the reaction mixture.

  • Reaction Monitoring: The reaction is heated to a specified temperature (e.g., reflux) and monitored by TLC or LC-MS until the starting materials are consumed.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired hexahydropyrrolo[3,4-b]pyrrole.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Azomethine Ylide Azomethine Ylide Imine->Azomethine Ylide Deprotonation Hexahydropyrrolo[3,4-b]pyrrole Hexahydropyrrolo[3,4-b]pyrrole Azomethine Ylide->Hexahydropyrrolo[3,4-b]pyrrole + Dipolarophile (1,3-Dipolar Cycloaddition) Ylide Dimer Ylide Dimer Azomethine Ylide->Ylide Dimer Self-reaction Polymer Polymer Azomethine Ylide->Polymer Polymerization Aza-Diels-Alder Product Aza-Diels-Alder Product Azomethine Ylide->Aza-Diels-Alder Product [4+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Hexahydropyrrolo[3,4-b]pyrrole

Caption: Reaction pathway for hexahydropyrrolo[3,4-b]pyrrole synthesis.

G Start Experiment Start Low Yield Low Yield? Start->Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Yes Mixture of Isomers Mixture of Isomers? Low Yield->Mixture of Isomers No Optimize Ylide Optimize Ylide Generation Check Purity->Optimize Ylide Increase Reactivity Increase Dipolarophile Reactivity Optimize Ylide->Increase Reactivity Increase Reactivity->Mixture of Isomers Control Temp Control Reaction Temperature Mixture of Isomers->Control Temp Yes Purification Purify Product (Chromatography, HPLC) Mixture of Isomers->Purification No Screen Catalysts Screen Catalysts & Solvents Control Temp->Screen Catalysts Chiral Auxiliary Use Chiral Auxiliary Screen Catalysts->Chiral Auxiliary Chiral Auxiliary->Purification Product Desired Product Purification->Product

Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.

Technical Support Center: Purification of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: After synthesis and work-up, my crude this compound shows multiple spots on TLC, and I'm having trouble separating the product.

Answer:

The presence of multiple spots on TLC indicates impurities. These could be starting materials, reagents, or side-products from the synthesis. Here’s a systematic approach to troubleshoot this issue:

  • Identify the Impurities: If possible, try to identify the impurities. Common contaminants in reactions involving Boc-protection include unreacted starting amine, di-Boc protected product, and byproducts from the Boc-anhydride.

  • Optimize Column Chromatography:

    • Solvent System: The polarity of the eluent is critical. For Boc-protected amines, a gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A common starting point for similar compounds is a dichloromethane/methanol or ethyl acetate/hexanes gradient.

    • Additives: The basicity of the unprotected amine in this compound can cause peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.

    • Stationary Phase: If separation on standard silica gel is poor, consider using an alternative stationary phase. Alumina (basic or neutral) can be effective for purifying amines and removing acidic impurities. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.

  • Liquid-Liquid Extraction: Before chromatography, an acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials. The desired Boc-protected product should remain in the organic layer. Conversely, a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.

Question 2: My this compound product appears as an oil and will not crystallize. How can I obtain a solid product?

Answer:

Obtaining a solid product can be challenging, especially if residual solvents or minor impurities are present. Here are several techniques to induce crystallization:

  • High Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating.

  • Solvent Screening for Recrystallization: The principle of recrystallization is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.

    • Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, methanol).

    • A useful technique is to dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the concentrated solution can initiate crystallization.

  • Pulping/Trituration: Add a solvent in which your product is insoluble (a "non-solvent") to the oil and stir or sonicate. This can sometimes cause the product to precipitate as a solid, which can then be filtered.

Question 3: I suspect I have a mixture of diastereomers of this compound. How can I separate them?

Answer:

Separating diastereomers can be a significant challenge as they often have very similar physical properties.

  • High-Performance Flash Chromatography: Standard flash chromatography may not provide sufficient resolution. Using a high-performance flash chromatography system with a high-efficiency column can improve separation. Careful optimization of the mobile phase is crucial.

  • Chiral Chromatography: If the diastereomers are not separable on standard stationary phases, chiral chromatography (either HPLC or SFC) may be necessary. This requires screening different chiral stationary phases and mobile phases.

  • Derivatization: In some cases, reacting the mixture with a chiral derivatizing agent can create new diastereomers that are more easily separated by standard chromatography. After separation, the derivatizing group is removed.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound, also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, has a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of approximately 212.29 g/mol . It is typically a solid at room temperature.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use silica gel as the stationary phase and a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane. It is highly recommended to first run a thin-layer chromatography (TLC) analysis with different solvent systems to find the optimal conditions for separation. For Boc-protected amines, a mobile phase containing a small percentage of triethylamine (e.g., 0.5%) can prevent peak tailing.

Q3: Are there any known common impurities in the synthesis of this compound?

A3: While specific impurity profiles are not widely published, common impurities in similar syntheses can include:

  • Unreacted hexahydropyrrolo[3,4-b]pyrrole.

  • The di-Boc protected derivative where both nitrogen atoms are protected.

  • Byproducts from the decomposition of di-tert-butyl dicarbonate (Boc₂O).

  • Stereoisomers (diastereomers and/or enantiomers) depending on the synthetic route.

Q4: Can I use reversed-phase chromatography for purification?

A4: Reversed-phase chromatography (e.g., with a C18 column) can be used, particularly for more polar impurities. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, the Boc group can be acid-labile, so prolonged exposure to acidic conditions should be avoided if the protecting group needs to be retained.

Data Presentation

The following tables provide illustrative data on the potential outcomes of different purification methods for this compound, based on typical results for analogous compounds.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Silica Gel Chromatography75%>95%70-85%Effective for removing most common impurities.
Recrystallization90%>98%60-80%Good for removing closely related impurities if a suitable solvent is found.
Preparative HPLC85%>99%50-70%High purity can be achieved, but it is less scalable.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol). A typical gradient for a similar compound might be from 0% to 50% ethyl acetate in hexanes.

    • If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent system.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or acetone).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent for single-solvent recrystallization.

    • If the compound is very soluble in a solvent even when cold, this can be used as the "good" solvent in a two-solvent system with a "poor" solvent in which the compound is insoluble (e.g., hexanes or water).

  • Recrystallization:

    • Dissolve the crude product in the minimum amount of the hot recrystallization solvent (or the "good" solvent).

    • If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualization

Purification_Troubleshooting start Start: Crude Product (this compound) tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot multiple_spots Multiple Spots / Streaking? tlc_analysis->multiple_spots column_chrom Column Chromatography (Silica Gel, Hex/EtOAc or DCM/MeOH) single_spot->column_chrom Yes multiple_spots->column_chrom Yes check_purity Check Purity (TLC, NMR, LC-MS) column_chrom->check_purity pure Pure Product? check_purity->pure oily_product Product is an Oil? pure->oily_product Yes troubleshoot_chrom Troubleshoot Chromatography pure->troubleshoot_chrom No solid_product Solid Product oily_product->solid_product No recrystallize Recrystallization / Trituration oily_product->recrystallize Yes diastereomers Diastereomers Suspected? solid_product->diastereomers recrystallize->solid_product chiral_hplc Chiral HPLC / SFC diastereomers->chiral_hplc Yes end End: Purified Product diastereomers->end No chiral_hplc->end add_tea Add Triethylamine (0.1-1%) to Eluent troubleshoot_chrom->add_tea change_solvent Change Solvent System (e.g., use MeOH gradient) troubleshoot_chrom->change_solvent change_stationary_phase Change Stationary Phase (Alumina, HILIC) troubleshoot_chrom->change_stationary_phase add_tea->column_chrom change_solvent->column_chrom change_stationary_phase->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Boc Deprotection of Hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of hexahydropyrrolo[3,4-b]pyrrole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the Boc deprotection of hexahydropyrrolo[3,4-b]pyrrole.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material even after extended reaction times.

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered Boc group on the bicyclic amine.

    • Solution: Increase the concentration of the acid. For Trifluoroacetic acid (TFA), a common starting point is a 1:1 mixture of TFA and a solvent like Dichloromethane (DCM). For Hydrochloric acid (HCl), using a 4M solution in an organic solvent like 1,4-dioxane or methanol is often effective.[1][2]

  • Sub-optimal Reaction Temperature: The reaction may be running at a temperature that is too low for the deprotection of this specific substrate.

    • Solution: While many Boc deprotections proceed at room temperature, gentle heating to 40-50°C can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

    • Solution: Choose a solvent system in which the starting material is fully soluble. DCM is a common choice for TFA deprotections, while dioxane or methanol are often used with HCl. If solubility remains an issue, consider a co-solvent system.

  • Steric Hindrance: The bicyclic nature of hexahydropyrrolo[3,4-b]pyrrole can present steric challenges for the approach of the acid.

    • Solution: In addition to stronger acid conditions, longer reaction times may be necessary. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of Side Products

Symptoms: The appearance of unexpected spots on TLC or peaks in LC-MS, leading to difficult purification and lower yields of the desired product.

Possible Causes and Solutions:

  • t-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or the deprotected product itself.[1]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. A small percentage (1-5%) of a scavenger is typically sufficient.

  • Ring Opening or Rearrangement: While the hexahydropyrrolo[3,4-b]pyrrole core is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to ring-opening or rearrangement. The pyrrole ring itself can be sensitive to strong acids, leading to polymerization or other side reactions.

    • Solution: Use the mildest acidic conditions that still afford complete deprotection in a reasonable timeframe. Monitor the reaction carefully and avoid excessive heating. If ring instability is suspected, consider alternative, non-acidic deprotection methods.

  • Formation of N-formyl derivative (with Formic Acid): Using formic acid for deprotection can sometimes lead to the formation of a significant amount of the N-formyl side product.

    • Solution: Avoid using formic acid for the deprotection of this substrate if N-formylation is observed. Opt for TFA or HCl-based methods instead.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of hexahydropyrrolo[3,4-b]pyrrole using TFA?

A1: A common starting point is to dissolve the Boc-protected hexahydropyrrolo[3,4-b]pyrrole in dichloromethane (DCM) and add an equal volume of trifluoroacetic acid (TFA) at 0°C. The reaction is then typically allowed to warm to room temperature and stirred for 1-4 hours. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

Q2: What are the recommended conditions for Boc deprotection using HCl?

A2: A 4M solution of HCl in 1,4-dioxane is a widely used and effective reagent for Boc deprotection. The reaction is typically carried out at room temperature for 1-12 hours. The resulting hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, which can simplify purification.[1][2]

Q3: How do I work up a TFA deprotection reaction?

A3: After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting residue, which is the TFA salt of the amine, can then be either used directly in the next step or neutralized. To obtain the free amine, the residue is dissolved in a suitable organic solvent and washed with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. This should be done carefully due to the evolution of CO₂ gas. The organic layer is then dried and concentrated.

Q4: How do I work up an HCl deprotection reaction?

A4: If the hydrochloride salt precipitates during the reaction, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether. If the salt remains in solution, the solvent is removed under reduced pressure to yield the crude hydrochloride salt. The free amine can be obtained by partitioning the salt between an organic solvent and an aqueous base (e.g., NaHCO₃ or a dilute NaOH solution), followed by separation, drying, and concentration of the organic layer.

Q5: Are there any milder, non-acidic alternatives for deprotecting Boc-hexahydropyrrolo[3,4-b]pyrrole?

A5: Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups. These include:

  • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent like toluene or xylene can effect deprotection.

  • Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) can be used for deprotection under non-protic conditions.[3]

  • Oxalyl Chloride in Methanol: This system provides a mild method for Boc deprotection.[4]

The choice of method will depend on the specific substrate and the other functional groups present in the molecule.

Data Presentation

The following table summarizes a comparison of common acidic deprotection methods for Boc-protected amines. While specific yields for hexahydropyrrolo[3,4-b]pyrrole are not widely reported in comparative studies, these general trends can guide your experimental design.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% TFA in DCM, RT4M HCl in Dioxane, RT
Reaction Time 0.5 - 4 hours1 - 12 hours
Typical Yield High to QuantitativeHigh to Quantitative
Product Form TFA Salt (often an oil)HCl Salt (often a solid)
Advantages Highly effective, volatileCost-effective, often crystalline product
Disadvantages Corrosive, can cause side reactionsCan be less selective

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected hexahydropyrrolo[3,4-b]pyrrole

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected hexahydropyrrolo[3,4-b]pyrrole in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • For complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

  • To isolate the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected hexahydropyrrolo[3,4-b]pyrrole.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • Boc-protected hexahydropyrrolo[3,4-b]pyrrole

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (or other suitable non-polar solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Procedure:

  • Dissolve the Boc-protected hexahydropyrrolo[3,4-b]pyrrole in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.

  • Stir the reaction for 1-12 hours. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS (after quenching a small aliquot with base).

  • If a precipitate has formed, collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous NaHCO₃ solution or other suitable base. Extract the aqueous layer with DCM or ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid tert_Butyl tert-Butyl Cation Protonated_Carbamate->tert_Butyl Fragmentation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl->Isobutylene - H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting_Workflow Start Boc Deprotection of Hexahydropyrrolo[3,4-b]pyrrole Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed Workup->Side_Products Increase_Acid Increase Acid Conc./Strength Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Change_Solvent Change Solvent Incomplete->Change_Solvent Purify Purification Side_Products->Purify No Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Yes (t-Butylation) Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Yes (Degradation) Increase_Acid->Monitor Increase_Temp->Monitor Change_Solvent->Monitor Add_Scavenger->Start Milder_Conditions->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Stereoselective Hexahydropyrrolo[3,4-b]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrroles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these complex synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the hexahydropyrrolo[3,4-b]pyrrole core?

A1: The most prevalent strategies involve cycloaddition reactions. The intermolecular or intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone method for constructing this bicyclic system.[1] Other approaches include domino reactions, transition metal-promoted carbocyclizations, and the annulation of a second pyrrole ring onto an existing pyrrole precursor.[1]

Q2: Which factors have the most significant impact on stereoselectivity in these syntheses?

A2: Stereochemical outcomes are highly sensitive to several factors. For diastereoselectivity, the choice of solvent, reaction temperature, and the steric and electronic properties of both the dipole (e.g., azomethine ylide) and the dipolarophile are critical.[2] For enantioselectivity, the selection of a chiral catalyst, ligand, or a chiral auxiliary temporarily attached to the substrate is the determining factor.[3][4]

Q3: What is a "chiral auxiliary" and how does it work in this context?

A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. Its presence directs the stereochemical course of subsequent reactions, allowing for the formation of one diastereomer over another. After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered for reuse. Common examples include Evans' oxazolidinones and Oppolzer's sultams.[3]

Troubleshooting Guide: Diastereoselectivity Issues

Problem 1: Poor or incorrect diastereoselectivity in a 1,3-dipolar cycloaddition reaction.

This is a common issue where the reaction yields a mixture of diastereomers (e.g., exo and endo products) or favors the undesired diastereomer. The diastereoselectivity is often governed by the transition state geometry of the cycloaddition.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: Solvent polarity can influence the stability of the transition states. A solvent screen is often the first step in optimization.

  • Incorrect Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the competing diastereomeric transition states. Conversely, in some cases of steric hindrance, higher temperatures may be required to achieve any reaction.[5]

  • Steric and Electronic Mismatch: The steric bulk and electronic properties of substituents on both the azomethine ylide and the dipolarophile dictate the preferred mode of approach (exo vs. endo). Modifying these groups can switch or enhance diastereoselectivity.[2]

Workflow for Troubleshooting Poor Diastereoselectivity

G start Low Diastereoselectivity (e.g., 1:1 dr) cond_check Step 1: Analyze Reaction Conditions start->cond_check solv_temp Vary Solvent Polarity (e.g., Toluene, DCM, MeCN, EtOH) & Lower Temperature cond_check->solv_temp Primary Approach lewis_acid Introduce Lewis Acid Catalyst (e.g., Sc(OTf)3, Cu(I)) cond_check->lewis_acid If applicable sub_mod Step 2: Modify Reactants solv_temp->sub_mod If insufficient improvement lewis_acid->sub_mod If insufficient improvement dipole_mod Alter Substituents on Azomethine Ylide (e.g., change N-substituent) sub_mod->dipole_mod dipolarophile_mod Alter Substituents on Dipolarophile (e.g., increase steric bulk) sub_mod->dipolarophile_mod outcome Improved Diastereoselectivity dipole_mod->outcome dipolarophile_mod->outcome

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Data Comparison: Effect of Reaction Conditions on Diastereoselectivity

The following table illustrates how changing the solvent and catalyst can impact the yield and diastereomeric ratio (dr) in a multicomponent synthesis of pyrrolo[3,4-b]pyridine derivatives, a related heterocyclic system.

EntryCatalyst (mol%)SolventTemperatureYield (%)dr
1DBU (10)EtOHReflux89-
2DBU (5)EtOHReflux69-
3DBU (20)EtOHReflux86-
4DBU (10)MeOHReflux81-
5DBU (10)MeCNReflux75-
6DBU (10)TolueneReflux62-
7Et3N (10)EtOHReflux76-
8Piperidine (10)EtOHReflux67-
9DABCO (10)EtOHReflux78-
Data adapted from a study on pyrrolo[3,4-b]pyridine synthesis, illustrating common optimization parameters.[6]

Troubleshooting Guide: Enantioselectivity Issues

Problem 2: Low enantiomeric excess (ee) in an asymmetric catalytic reaction.

Achieving high enantioselectivity is crucial for developing therapeutic agents. Low ee values indicate that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate.

Possible Causes & Solutions:

  • Ineffective Catalyst/Ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrate combination. Screening a panel of catalysts with different chiral backbones and electronic properties is essential. Organocatalysts, such as imidazolidinones, have shown high efficacy in some cases.[4][7]

  • Incorrect Catalyst Loading or Additives: The concentration of the catalyst can sometimes influence the formation of active catalytic species. Additionally, additives (like acids or bases) can either enhance or inhibit catalyst performance.

  • Non-linear Effects: In some cases, the enantiomeric purity of the catalyst itself does not correlate linearly with the enantiomeric excess of the product. This can be due to the formation of catalyst aggregates (dimers, etc.) of differing activity and selectivity.[8]

  • Background Uncatalyzed Reaction: A non-selective background reaction occurring in parallel with the catalyzed pathway will lower the overall ee. Lowering the reaction temperature can often slow the uncatalyzed reaction more significantly than the catalyzed one.

Conceptual Pathway: Controlling Stereoselectivity in 1,3-Dipolar Cycloadditions

G cluster_reactants Reactants cluster_control Stereocontrol Elements cluster_products Stereoisomeric Products Ylide Azomethine Ylide (Dipole) TS Transition States Ylide->TS Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->TS Catalyst Chiral Catalyst (e.g., Sc(III)/N,N'-dioxide) Catalyst->TS Controls Enantioselectivity (face selection) Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->TS Controls Diastereoselectivity (face selection) Conditions Reaction Conditions (Solvent, Temp.) Conditions->TS Influences TS Energy (endo/exo preference) Endo Endo Diastereomer TS->Endo Lower Energy Path Exo Exo Diastereomer TS->Exo Higher Energy Path

References

preventing byproduct formation in pyrrolopyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during pyrrolopyrrole synthesis.

Section 1: Diketopyrrolopyrrole (DPP) Synthesis Core Formation

The foundational synthesis of the diketopyrrolopyrrole (DPP) core involves the condensation of a dialkyl succinate with an aromatic or heteroaromatic nitrile in the presence of a strong base. Byproduct formation at this stage can significantly lower the yield of the desired DPP pigment.

Frequently Asked Questions (FAQs)

Question: My DPP synthesis reaction is giving a low yield. How can I improve it?

Answer: Low yields in the initial DPP core synthesis are often due to incomplete reaction or side reactions. Key parameters to optimize are the reaction temperature and solvent system. Traditional methods require high temperatures (e.g., 100°C in t-amyl alcohol), but the introduction of a co-solvent like an ionic liquid can improve reactant solubility and allow for lower reaction temperatures (e.g., 70°C), thereby increasing the yield.[1]

Question: I am observing significant amounts of dark, insoluble material in my crude DPP product. What is it and how can I prevent it?

Answer: The formation of dark, insoluble materials often points to polymerization of the starting materials or the product. This can be exacerbated by excessively high temperatures or prolonged reaction times. To mitigate this, consider lowering the reaction temperature. The use of an ionic liquid co-solvent, such as 1-methylimidazolium hydrogen sulphate ([Hmim]HSO4), has been shown to facilitate the reaction at lower temperatures, which can lead to a cleaner reaction profile and reduce the formation of polymeric byproducts.[1]

Quantitative Data: Effect of Ionic Liquid Co-solvent on DPP Synthesis Yield

The use of an ionic liquid co-solvent can significantly impact the yield of the DPP core synthesis. Below is a comparison of yields for Thiophene-DPP (TDPP) with and without an ionic liquid.

Aromatic NitrileSuccinate EsterSolvent SystemTemperature (°C)Yield (%)
2-ThiophenecarbonitrileDiethyl Succinatet-amyl alcohol100~60-70
2-ThiophenecarbonitrileDiethyl Succinatet-amyl alcohol : [Hmim]HSO4 (80:20)7070-80[1]
Experimental Protocols

Protocol 1: Improved Synthesis of 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (TDPP) using an Ionic Liquid Co-solvent [1]

  • Apparatus Setup: In a 100 mL two-neck oven-dried round-bottom flask under an inert atmosphere, add a mixture of t-amyl alcohol and 1-methylimidazolium hydrogen sulphate ([Hmim]HSO4) in an 80:20 ratio.

  • Base Preparation: Slowly add sodium metal (4 mmol) to the solvent mixture. Caution: The addition of sodium metal to the ionic liquid can be highly exothermic.

  • Reaction Initiation: Heat the resulting solution to 50-70°C to dissolve the sodium metal as much as possible, forming sodium t-amylate in situ.

  • Addition of Nitrile: Add 2-thiophenecarbonitrile (2 mmol) to the reaction mixture and continue heating at the same temperature for two hours.

  • Addition of Succinate: Add diethyl succinate (1 mmol) to the reaction mixture and stir at 70°C for 6 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize by adding a mixture of acetic acid and methanol.

  • Purification: Filter the resulting solid and wash it with hot water and methanol two to three times to obtain the red TDPP product.

Visualizations

DPP_Core_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Prepare oven-dried flask under inert atmosphere add_solvents Add t-amyl alcohol and ionic liquid prep_flask->add_solvents add_na Slowly add Na metal add_solvents->add_na heat_dissolve Heat to 50-70°C to form alkoxide base add_na->heat_dissolve add_nitrile Add aryl nitrile, heat for 2h heat_dissolve->add_nitrile add_succinate Add diethyl succinate, stir at 70°C for 6h add_nitrile->add_succinate cool Cool to room temperature add_succinate->cool neutralize Neutralize with Acetic Acid/Methanol cool->neutralize filter_wash Filter and wash with hot water and methanol neutralize->filter_wash product Pure DPP Core Product filter_wash->product

Caption: Workflow for improved DPP core synthesis.

Section 2: N-Alkylation of Diketopyrrolopyrroles (DPPs)

A crucial step for solubilizing DPP pigments is N-alkylation. A common issue during this step is the formation of O-alkylated and N,O-alkylated byproducts, which can complicate purification and affect the material's properties.

Frequently Asked Questions (FAQs)

Question: My N-alkylation reaction is producing a mixture of N,N-, N,O-, and O,O-alkylated products. How can I improve the selectivity for N,N-dialkylation?

Answer: The selectivity of N-alkylation over O-alkylation is highly dependent on the reaction conditions. Reactions performed in DMF have been shown to form mixtures of N,N-, O,O-, and N,O-alkylated DPP derivatives.[2] Switching to N-methylpyrrolidone (NMP) has been reported in some cases to give the advantage of selective N,N-alkylation.[2] Additionally, using acetonitrile as a solvent can also lead to higher or similar yields with reduced waste.[3] The choice of base is also critical; while strong bases like sodium hydride (NaH) are effective, they can sometimes promote O-alkylation. Milder bases like potassium carbonate (K2CO3) are commonly used.

Question: The N-alkylation reaction is very slow and requires high temperatures for a long time. Are there ways to accelerate the reaction and reduce byproduct formation?

Answer: Yes, microwave-assisted synthesis is a highly effective method for accelerating the N-alkylation of DPPs. Compared to conventional heating, which can take over 12-24 hours, microwave irradiation can achieve full conversion in as little as 40 minutes at temperatures around 170°C.[4][5][6] This rapid heating not only shortens the reaction time but also promotes the selective formation of the desired N,N-disubstituted product, minimizing the formation of monosubstituted and N,O-dialkylated byproducts.[4][5] This simplifies purification and aligns with green chemistry principles by reducing energy consumption.[4][6]

Quantitative Data: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Thiophene-DPP

This table summarizes the effect of the heating method on the yield of N-alkylated Thiophene-DPP (DPP-C4 and DPP-C6).

ProductHeating MethodTemperature (°C)TimeAdditiveYield (%)
DPP-C4Conventional12024 h18-crown-634[5]
DPP-C4Microwave17040 min18-crown-641[5]
DPP-C4Microwave17040 minNone59[5]
DPP-C6Conventional12024 h18-crown-640[5]
DPP-C6Microwave17040 min18-crown-661.5[5]
DPP-C12Microwave17040 min18-crown-682.5[5]
Experimental Protocols

Protocol 2: Conventional N-Alkylation of Thiophene-DPP (TDPP) [4]

  • Apparatus Setup: Add 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (1 eq), K2CO3 (3.3 eq), and a catalytic amount of 18-crown-6 to a nitrogen-filled Schlenk tube.

  • Solvent Addition: Suspend the solids in DMF (e.g., 12 mL for 3.33 mmol of DPP).

  • Reaction: Stir the reaction at 120°C for 20 minutes, then add the bromoalkane (3.3 eq) dropwise. Continue stirring at 120°C for 24 hours.

  • Workup: After cooling, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane). Wash the organic phase with brine, dry over Na2SO4, and filter.

  • Purification: Evaporate the solvent under vacuum and purify the crude mixture by flash chromatography on silica gel.

Protocol 3: Microwave-Assisted N-Alkylation of Thiophene-DPP (TDPP) [4][5]

  • Apparatus Setup: In a 10 mL microwave pressure vial, combine 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (1 eq, 0.1665 mmol), K2CO3 (3.3 eq, 0.5494 mmol), the bromoalkane (3.3 eq), and optionally, a catalytic amount of 18-crown-6.

  • Solvent Addition: Suspend the solids in 1.5 mL of DMF and seal the vial.

  • Microwave Reaction: Place the vial in a microwave reactor and irradiate at 170°C using a fixed power of 150 MW for 40 minutes.

  • Workup and Purification: Follow the same workup and purification procedure as the conventional method.

Visualizations

G cluster_start Starting Material cluster_products Possible Products cluster_conditions Reaction Conditions DPP DPP Core (NH) NN N,N-dialkylated (Desired) DPP->NN Selective Conditions NO N,O-alkylated (Byproduct) DPP->NO Non-selective Conditions OO O,O-alkylated (Byproduct) DPP->OO Non-selective Conditions Base Base (e.g., K2CO3, NaH) Base->NN Solvent Solvent (e.g., DMF, NMP, MeCN) Solvent->NN Temp Temperature & Time Temp->NN MW Microwave Irradiation MW->NN Promotes Selectivity PaalKnorr_Troubleshooting cluster_issue Observed Issue cluster_cause Likely Cause cluster_solution Recommended Solution start Paal-Knorr Reaction Start: 1,4-Diketone + Amine issue_furan Significant Furan Byproduct start->issue_furan issue_tar Dark, Tarry Mixture start->issue_tar cause_acid Reaction too acidic (pH < 3) issue_furan->cause_acid is caused by cause_harsh Excessive heat or strong acid issue_tar->cause_harsh is caused by solution_acid Use weak acid (e.g., Acetic Acid) Maintain pH > 3 cause_acid->solution_acid remedy is solution_excess_amine Use excess amine cause_acid->solution_excess_amine remedy is solution_temp Lower reaction temperature cause_harsh->solution_temp remedy is solution_catalyst Use milder catalyst or neutral conditions cause_harsh->solution_catalyst remedy is Hantzsch_Selectivity cluster_pathways Reaction Pathways with α-Haloketone cluster_products Final Products start Enamine Intermediate c_alkylation C-Alkylation (Desired) start->c_alkylation n_alkylation N-Alkylation (Byproduct) start->n_alkylation pyrrole Substituted Pyrrole c_alkylation->pyrrole byproduct Side Product n_alkylation->byproduct solvent Solvent Choice (e.g., Protic vs. Aprotic) solvent->c_alkylation Protic solvents favor solvent->n_alkylation Aprotic may favor

References

Technical Support Center: Protecting Groups for Hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and application of alternative protecting groups for the hexahydropyrrolo[3,4-b]pyrrole core, a key structural motif in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the hexahydropyrrolo[3,4-b]pyrrole scaffold?

A1: The most frequently employed protecting groups for the secondary amine functionalities of the hexahydropyrrolo[3,4-b]pyrrole core are carbamates, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). These are widely used due to their reliability and well-established deprotection protocols.

Q2: Why would I need an alternative protecting group to Boc or Cbz?

A2: Alternative protecting groups are essential for achieving orthogonal protection strategies in multi-step syntheses.[1] When multiple reactive sites are present, using protecting groups that can be removed under different, non-interfering conditions allows for selective functionalization of the molecule. For instance, if your molecule contains an acid-labile group, using an acid-cleaved Boc group for the pyrrolopyrrole nitrogen would be problematic.

Q3: What are some viable alternative protecting groups for this scaffold?

A3: Besides Boc and Cbz, other protecting groups to consider include:

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile group, offering orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.

  • Sulfonyl derivatives (e.g., Nosyl, Tosyl): Sulfonyl groups are electron-withdrawing and can modulate the reactivity of the pyrrole nitrogen.[2] The 2-nitrobenzenesulfonyl (Nosyl) group is particularly useful as it can be removed under mild, reductive conditions or with thiol-based reagents, providing orthogonality to many other groups.[3]

Q4: How can I achieve mono-protection of the symmetric hexahydropyrrolo[3,4-b]pyrrole?

A4: Achieving selective mono-protection of a symmetrical diamine can be challenging due to the tendency for bis-acylation.[4] A common strategy involves using one equivalent of the protecting group reagent with a slight excess of the diamine. Another effective method is to first mono-protonate the diamine with one equivalent of an acid (like HCl), followed by the addition of the protecting group precursor. This temporarily deactivates one of the amino groups.

Troubleshooting Guides

Problem: Incomplete or Low Yield of Protection Reaction
Possible CauseSuggested Solution
Steric Hindrance: The bicyclic structure may present steric challenges for bulky protecting groups.- Increase reaction temperature to overcome the activation barrier.- Switch to a less sterically hindered protecting group precursor (e.g., using Alloc-Cl instead of Alloc-OSu).- Consider using microwave irradiation to enhance reaction rates.
Inadequate Reagent Stoichiometry: For mono-protection, incorrect ratios can lead to mixtures of unprotected, mono-protected, and di-protected products.- Carefully control the stoichiometry, typically using a slight excess of the diamine for mono-protection.- Employ the mono-protonation strategy described in the FAQs.
Poor Solubility: The starting material or protected product may have limited solubility in the reaction solvent.- Screen different solvents or solvent mixtures.- For poorly soluble starting materials, consider gentle heating to improve dissolution.
Problem: Difficulty in Deprotection
Possible CauseSuggested Solution
Incomplete Boc Deprotection: Insufficient acid strength or reaction time.[1]- Increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid system like HCl in dioxane.- Extend the reaction time and monitor progress by TLC or LC-MS.
Catalyst Poisoning during Cbz Deprotection: Sulfur-containing compounds or other impurities can deactivate the Palladium catalyst used in hydrogenolysis.- Ensure the starting material is of high purity.- Use a higher catalyst loading or a fresh batch of catalyst.- Consider alternative deprotection methods like transfer hydrogenolysis with ammonium formate.[3]
Undesired Side Reactions: The reactive intermediates generated during deprotection (e.g., tert-butyl cation from Boc) can lead to side reactions with other nucleophilic groups in the molecule.- Add a scavenger to the deprotection cocktail. For Boc deprotection, scavengers like triisopropylsilane (TIS) or anisole can trap the tert-butyl cation.
Difficulty in Nosyl Group Removal: Incomplete reaction with thiol-based reagents.- Ensure the use of a suitable base (e.g., Cs₂CO₃ or DBU) to generate the active thiolate nucleophile.[3][5]- Increase the excess of the thiol reagent.- Consider using a solid-supported thiol reagent for easier work-up and to drive the reaction to completion.[3]

Quantitative Data Summary

The following table summarizes typical conditions and yields for the protection and deprotection of amines, which can be adapted for the hexahydropyrrolo[3,4-b]pyrrole system. Note that yields are highly substrate and reaction-scale dependent.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Key Features & Orthogonality
Boc (Boc)₂O, Base (e.g., NaOH, Et₃N)>90Acidic (TFA, HCl)>90Stable to base and hydrogenolysis; Acid-labile.[1]
Cbz Cbz-Cl, Base (e.g., NaHCO₃)~90H₂, Pd/C or Transfer Hydrogenolysis>90Stable to acid and base; Cleaved by hydrogenolysis.[1]
Fmoc Fmoc-Cl or Fmoc-OSu, Base>90Basic (e.g., Piperidine in DMF)>90Stable to acid and hydrogenolysis; Base-labile.
Nosyl (Ns) Nosyl-Cl, Base (e.g., Pyridine, Et₃N)>90Thiol (e.g., Thiophenol) + Base (e.g., Cs₂CO₃)>90Stable to acid; Cleaved by specific nucleophiles.[3]

Experimental Protocols

General Protocol for Mono-Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole
  • Dissolution: Dissolve hexahydropyrrolo[3,4-b]pyrrole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[1]

  • Basification: Add a base such as sodium hydroxide (1.1 equiv) or triethylamine (1.1 equiv) and stir until the solution is homogeneous.[1]

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the mono-Boc-protected product.

General Protocol for Cbz Deprotection via Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected hexahydropyrrolo[3,4-b]pyrrole derivative (1.0 equiv) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the concept of orthogonal protection and a general workflow for troubleshooting.

Orthogonal_Protection A Hexahydropyrrolo[3,4-b]pyrrole (Two secondary amines) B Mono-Boc Protected A->B (Boc)₂O C Mono-Cbz Protected A->C Cbz-Cl D Di-protected Intermediate (e.g., Boc and Cbz) B->D Cbz-Cl E Selective Cbz Deprotection D->E H₂/Pd-C F Selective Boc Deprotection D->F TFA G Functionalization 1 E->G H Functionalization 2 F->H

Caption: Orthogonal protection strategy for hexahydropyrrolo[3,4-b]pyrrole.

Troubleshooting_Workflow Start Protection/Deprotection Reaction Check Monitor Reaction by TLC/LC-MS Start->Check Complete Reaction Complete? Check->Complete Workup Proceed to Work-up and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No End Successful Product Isolation Workup->End Troubleshoot Identify Cause: - Stoichiometry? - Temperature? - Reagent Quality? - Steric Hindrance? Incomplete->Troubleshoot Adjust Adjust Conditions: - Increase Temp/Time - Add More Reagent - Change Solvent Troubleshoot->Adjust Adjust->Check

Caption: A general troubleshooting workflow for protection/deprotection reactions.

References

dealing with low reactivity of starting materials in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Chemistry. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low reactivity of starting materials.

Low reactivity of starting materials is a common hurdle in chemical synthesis, leading to stalled reactions, low yields, or the formation of side products. This guide offers a structured approach to diagnosing and solving these issues.

FAQ 1: My reaction has stalled or is giving a very low yield. How do I determine if starting material reactivity is the problem?

Answer:

Before assuming inherent low reactivity, it's crucial to rule out common experimental errors. A systematic check of your setup and components is the first step.[1]

Initial Troubleshooting Checklist: [1]

  • Purity of Reagents: Have you confirmed the purity of your starting materials, reagents, and solvents? Impurities can inhibit catalysts or react preferentially.

  • Reagent Quality: Are your reagents fresh? Some, like organometallics or hydrides, degrade over time and should be titrated or freshly prepared.

  • Inert Atmosphere: If your reaction is air- or moisture-sensitive, was the glassware properly dried and the inert atmosphere (e.g., Nitrogen, Argon) maintained?

  • Calculations & Stoichiometry: Double-check all your calculations. Was the limiting reagent correctly identified? Was the correct amount of each component added?

  • Reaction Monitoring: How are you monitoring the reaction (e.g., TLC, GC-MS, NMR)? An unreliable monitoring method can be misleading. Monitor the reaction from the start to see if it begins and then stops, or never starts at all.[1]

  • Temperature Control: Was the internal reaction temperature correct and stable throughout the process?

If you have systematically checked these factors and the reaction still fails to proceed, the issue is likely the low intrinsic reactivity of your starting materials under the chosen conditions.

G cluster_start cluster_check Initial Experimental Checks cluster_analysis Diagnosis start Reaction Stalled / Low Yield check_purity Check Purity of Starting Materials & Solvents start->check_purity check_reagents Verify Reagent Quality (Freshness, Titration) start->check_reagents check_conditions Confirm Inert Atmosphere & Dry Glassware start->check_conditions check_calc Double-Check Calculations & Stoichiometry start->check_calc diag Problem Identified? check_purity->diag check_reagents->diag check_conditions->diag check_calc->diag solve Rectify Experimental Error diag->solve Yes proceed Address Inherent Low Reactivity diag->proceed No

Caption: Initial troubleshooting workflow for a stalled reaction.

FAQ 2: How can I use energy to overcome a high activation barrier in a sluggish reaction?

Answer:

For a reaction to occur, reactant molecules must collide with sufficient energy to overcome the activation energy barrier (Ea).[2] If your starting materials are unreactive, it often means the activation energy is very high. The most direct way to overcome this is to supply more energy to the system, typically in the form of heat.

Strategies for Increasing Reaction Energy:

  • Conventional Heating: Increasing the temperature using a heating mantle or oil bath increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.[3] Consider switching to a higher-boiling point solvent to safely reach higher temperatures.

  • Microwave-Assisted Synthesis (MAOS): Microwave irradiation has become a popular technique for accelerating slow reactions.[4] Unlike conventional heating which relies on slow heat transfer, microwaves directly heat polar molecules in the reaction mixture, leading to rapid, uniform, and localized heating.[5][6] This can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles.[4][5][7]

  • High Pressure / High Temperature: For extremely stubborn reactions, applying high pressure (2–20 kbar) in conjunction with high temperature can be effective.[8] High pressure can increase reaction rates, particularly for reactions with a negative activation volume (e.g., cycloadditions). This is often performed in specialized autoclaves or continuous-flow microreactors, which allow for safe operation at conditions far exceeding the boiling point of the solvent.[9][10][11]

Method Mechanism Typical Temp. Range Advantages Limitations
Conventional Heating Conductive/Convective Heat TransferAmbient to ~250 °CSimple, accessible equipment.Slow heating, potential for thermal gradients and side reactions.[6]
Microwave Synthesis Direct coupling with polar molecules.[6]50 °C to 300 °CRapid, uniform heating; reduced reaction times; higher yields.[4][5][6][7]Requires specialized equipment; difficult to scale up.[5][6]
High Pressure / Flow Increased molecular proximity & concentration; superheating of solvents.Ambient to >350 °C[10]Access to extreme conditions; improved safety for hazardous reactions; rapid optimization.[11]Highly specialized and expensive equipment.

Table 1. Comparison of Energy Input Methods for Chemical Synthesis.

G center Sluggish Reaction (High Activation Energy) increase_energy Increase Kinetic Energy (Overcome Ea) center->increase_energy method1 Conventional Heating (High-Boiling Solvent) increase_energy->method1 method2 Microwave Irradiation (Rapid, Localized Heating) increase_energy->method2 method3 High Pressure / Flow (Extreme Conditions) increase_energy->method3

Caption: Methods for increasing energy input to accelerate reactions.

FAQ 3: My reaction is too slow even at high temperatures. When and how should I use a catalyst?

Answer:

When simply increasing the temperature is ineffective, unsafe, or leads to decomposition, a catalyst is the ideal solution. A catalyst is a substance that increases the rate of a reaction without being consumed in the process.[2][12][13] It works by providing an alternative reaction pathway with a lower activation energy.[2][12][13][14] By lowering this energy barrier, more molecules have sufficient energy to react, dramatically speeding up the reaction.[13][14]

When to Use a Catalyst:

  • When the required reaction temperature is impractically high or causes decomposition of starting materials or products.

  • To improve the selectivity of a reaction, favoring the formation of a desired product over side products.[12]

  • To enable a reaction that is thermodynamically favorable but kinetically very slow.

Types of Catalysts:

  • Acid/Base Catalysts: Simple protons (H+) or hydroxide ions (OH-) that can activate substrates.

  • Transition Metal Catalysts: (e.g., Palladium, Rhodium, Ruthenium, Iron) These are extremely powerful for forming C-C and C-heteroatom bonds by enabling novel reaction mechanisms.[12]

  • Enzymes: These are biological catalysts that offer unparalleled specificity for particular reactions under mild conditions.[3][15][16] They work by binding substrates at an active site, which orients them perfectly for reaction and stabilizes the transition state.[15][17][18]

  • Organocatalysts: Small organic molecules that can catalyze reactions, avoiding the use of potentially toxic metals.

G Y_axis Potential Energy X_axis Reaction Coordinate Reactants Reactants TS1 Transition State (Uncatalyzed) Reactants->TS1  Ea (High) TS2 Transition State (Catalyzed) Reactants->TS2  Ea (Low) Products Products TS1->Products TS2->Products

Caption: A catalyst provides an alternative pathway with lower activation energy (Ea).

FAQ 4: Can changing the solvent or using an "activating group" improve reactivity?

Answer:

Yes, both are powerful strategies for enhancing reactivity.

Solvent Choice: The solvent does more than just dissolve reactants; it can significantly influence reaction rates.

  • Polarity: For reactions involving charged intermediates or transition states, a polar solvent can provide stabilization, lowering the activation energy. Polar aprotic solvents (like DMSO and DMF) are often used in reactions like palladium-catalyzed couplings to solubilize salts and promote the reaction.[19]

  • High-Boiling Point Solvents: As mentioned, using a solvent with a high boiling point allows the reaction to be run at a higher temperature.

Solvent Boiling Point (°C) Type
Toluene111Hydrocarbon (Aromatic)
Chlorobenzene132Halogenated
N,N-Dimethylformamide (DMF)153Polar Aprotic
Anisole154Ether
N,N-Dimethylacetamide (DMAc)166Polar Aprotic
o-Dichlorobenzene181Halogenated
Dimethyl sulfoxide (DMSO)189Polar Aprotic
Ethylene Glycol195Polar Protic
Hexamethylphosphoramide (HMPA)235Polar Aprotic

Table 2. Common High-Boiling Point Solvents for Organic Synthesis.[20][21]

Activating Groups: If a starting material is unreactive due to its electronic properties, you can sometimes modify it by adding an "activating group."[22]

  • Definition: An activating group is a substituent that donates electron density to the reactive center of a molecule, making it more susceptible to attack.[22][23] For example, in electrophilic aromatic substitution, an electron-donating group like -OH or -NH2 makes the aromatic ring much more reactive.[23]

  • Temporary Directing Groups: In some advanced strategies, a group can be temporarily installed on a molecule to direct a catalyst to a specific, otherwise unreactive, bond. This directing group is then removed in a later step.[24]

  • Protecting Groups: While not strictly for activation, protecting groups are essential for managing reactivity in complex molecules. They temporarily mask a highly reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[25][26]

Experimental Protocol Example: Microwave-Assisted Suzuki Coupling

This protocol describes a Suzuki coupling, a common C-C bond-forming reaction, accelerated by microwave heating. This is often useful when one of the coupling partners is sterically hindered or electronically deactivated, leading to low reactivity under conventional heating.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh3] (0.08 mmol, 8 mol%)

  • Potassium carbonate [K2CO3] (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • Preparation: To the 10 mL microwave vial, add 4-bromoanisole, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (this is often automated by the instrument with compressed air).

  • Workup: Open the vial, dilute the mixture with ethyl acetate, and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by TLC and/or GC-MS to determine conversion. Purify by flash column chromatography if necessary.

This microwave-assisted method can reduce the reaction time from several hours (with conventional heating) to just 10-15 minutes.

References

Technical Support Center: Analysis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic data for 5-Boc-hexahydropyrrolo[3,4-b]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The expected 1H NMR spectrum should show a characteristic singlet for the Boc group's nine protons around 1.45 ppm. The protons on the bicyclic core will appear as a series of multiplets in the upfield region, typically between 2.5 and 3.6 ppm. The exact chemical shifts can be influenced by the solvent and the specific conformation of the molecule.

Q2: My 1H NMR spectrum shows a peak at around 1.7-2.0 ppm that I can't assign. What could it be?

A2: A peak in this region could indicate the presence of residual solvent, such as cyclohexane or heptane, if used during purification. It could also be due to a grease impurity. Alternatively, it might arise from a minor diastereomer if the synthesis was not stereospecific.

Q3: I am missing the N-H proton signal in my 1H NMR. Is this normal?

A3: Yes, it is common for the N-H proton of the unprotected pyrrolidine ring to be broad and sometimes difficult to observe, especially if there is any residual water or acidic/basic impurity in the sample, leading to rapid exchange. Running the NMR in a different solvent or adding a drop of D2O can sometimes help confirm its presence through its disappearance.

Q4: What are the key signals to look for in the 13C NMR spectrum?

A4: Key signals include the carbonyl carbon of the Boc group at approximately 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the nine equivalent methyl carbons of the Boc group near 28 ppm. The carbons of the hexahydropyrrolo[3,4-b]pyrrole core are expected in the range of 40-60 ppm.

Q5: My IR spectrum shows a broad peak around 3300-3400 cm-1. What does this indicate?

A5: A broad peak in this region is characteristic of an N-H stretch. This is expected for the unprotected secondary amine in the pyrrolidine ring of your molecule. If the peak is excessively broad, it might indicate the presence of water in your sample.

Q6: I see a weak absorption around 1760 cm-1 in my IR spectrum, in addition to the strong Boc-carbonyl peak. What could this be?

A6: This could indicate the presence of an over-acylated byproduct, such as the formation of a di-Boc protected species where the second Boc group is attached to the other nitrogen. Another possibility is the presence of unreacted di-tert-butyl dicarbonate, which has symmetric and asymmetric carbonyl stretches.

Q7: What are the expected major fragments in the mass spectrum of this compound?

A7: In addition to the molecular ion peak (M+H)+, you should expect to see characteristic losses for a Boc-protected amine. The most common fragments are the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100).

Troubleshooting Guides

Problem 1: Unexpected Peaks in the 1H NMR Spectrum
Symptom Possible Cause Troubleshooting Steps
Singlet at ~1.55 ppmDi-tert-butyl dicarbonate starting materialCheck the integration of the peak. If significant, re-purify the compound by column chromatography or recrystallization.
Broad singlet at ~2.5 ppmTriethylamine or other amine baseWash the sample with a dilute aqueous acid solution (e.g., 1M HCl), followed by a brine wash and drying over an anhydrous salt.
Sharp singlet at ~7.26 ppmResidual Chloroform (CDCl3)Ensure the sample is thoroughly dried under high vacuum.
Complex multiplets not corresponding to the productIsomeric impurity (e.g., constitutional isomer)Re-examine the synthetic route and purification methods. 2D NMR techniques (COSY, HSQC) may help in identifying the structure of the impurity.
Peaks corresponding to the de-Boc'd compoundIncomplete reaction or decompositionMonitor the reaction closely by TLC or LC-MS to ensure full conversion. Avoid excessive heat or acidic conditions during workup and purification.
Problem 2: Absence of Expected Signals
Symptom Possible Cause Troubleshooting Steps
Missing N-H signal in 1H NMRProton exchangeRun the spectrum in a different solvent (e.g., DMSO-d6) or acquire the spectrum at a lower temperature. A D2O exchange experiment can confirm the presence of an exchangeable proton.
Weak or absent molecular ion in Mass SpecFragmentation of the moleculeUse a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

Data Presentation

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Predicted using online NMR prediction tools. Actual values may vary depending on solvent and experimental conditions.

Assignment Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Boc (C(CH3)3)1.45 (s, 9H)28.5 (3C)
Boc (C(CH3)3)-79.5 (1C)
Boc (C=O)-154.8 (1C)
Pyrrolopyrrole CH3.4 - 3.6 (m)55 - 60
Pyrrolopyrrole CH22.7 - 3.3 (m)45 - 55
Pyrrolopyrrole CH2.5 - 2.7 (m)40 - 45
N-HBroad, variable-
Table 2: Expected IR Absorption Frequencies
Functional Group Expected Absorption Range (cm-1) Appearance
N-H Stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H Stretch (alkane)2850 - 2960Medium to strong
C=O Stretch (Boc carbamate)1680 - 1720Strong, sharp
C-N Stretch1000 - 1250Medium
Table 3: Expected Mass Spectrometry Fragmentation
m/z Fragment Interpretation
213.16[M+H]+Molecular Ion
157.10[M+H - C4H8]+Loss of isobutylene
113.09[M+H - C5H9O2]+Loss of Boc group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Acquire a proton-decoupled 13C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in structural elucidation and confirm proton-carbon correlations.

  • Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks in the 1H NMR spectrum. The singlet for the Boc group should integrate to 9 protons.

    • Compare the observed chemical shifts to the predicted values in Table 1.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the dry sample directly onto the ATR crystal of the FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

  • Analysis:

    • Identify the characteristic absorption bands as listed in Table 2.

    • Pay close attention to the carbonyl region (1650-1800 cm-1) and the N-H stretching region (3200-3500 cm-1).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Analysis:

    • Identify the molecular ion peak [M+H]+.

    • Look for the characteristic fragment ions as detailed in Table 3.

Mandatory Visualization

troubleshooting_workflow start Unexpected Spectroscopic Data check_nmr Analyze 1H and 13C NMR start->check_nmr check_ir Analyze IR Spectrum start->check_ir check_ms Analyze Mass Spectrum start->check_ms nmr_issue Unexpected NMR Peaks? check_nmr->nmr_issue ir_issue Unexpected IR Bands? check_ir->ir_issue ms_issue Incorrect Mass or Fragmentation? check_ms->ms_issue nmr_issue->check_ir No nmr_impurity Potential Impurity (Solvent, Reagent) nmr_issue->nmr_impurity Yes nmr_side_product Potential Side Product (Isomer, Di-Boc) nmr_issue->nmr_side_product Yes nmr_repurify Action: Re-purify Sample nmr_impurity->nmr_repurify nmr_side_product->nmr_repurify end_node Data Interpretation Complete nmr_repurify->end_node ir_issue->check_ms No ir_impurity Water or Starting Material ir_issue->ir_impurity Yes ir_side_product Over-acylation Product ir_issue->ir_side_product Yes ir_repurify Action: Dry/Re-purify Sample ir_impurity->ir_repurify ir_side_product->ir_repurify ir_repurify->end_node ms_impurity Impurity Present ms_issue->ms_impurity Yes ms_wrong_compound Incorrect Compound Structure ms_issue->ms_wrong_compound Yes ms_issue->end_node No ms_repurify Action: Re-purify and Re-analyze ms_impurity->ms_repurify ms_reassess_synthesis Action: Re-evaluate Synthesis ms_wrong_compound->ms_reassess_synthesis ms_repurify->end_node ms_reassess_synthesis->end_node synthesis_impurities start Synthesis of this compound reagents Hexahydropyrrolo[3,4-b]pyrrole + Di-tert-butyl dicarbonate start->reagents product This compound (Desired Product) reagents->product impurity1 Unreacted Hexahydropyrrolo[3,4-b]pyrrole reagents->impurity1 Incomplete Reaction impurity2 Excess Di-tert-butyl dicarbonate reagents->impurity2 Excess Reagent impurity3 Di-Boc protected product product->impurity3 Over-reaction impurity4 tert-Butanol impurity2->impurity4 Decomposition

strategies to improve the stability of hexahydropyrrolo[3,4-b]pyrrole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of hexahydropyrrolo[3,4-b]pyrrole intermediates during their experiments.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of hexahydropyrrolo[3,4-b]pyrrole intermediates.

Issue 1: Low Yield or Decomposition During Synthesis

Question: My synthesis of a hexahydropyrrolo[3,4-b]pyrrole intermediate is resulting in low yields and evidence of decomposition. What are the likely causes and how can I mitigate them?

Answer:

Low yields and decomposition during the synthesis of hexahydropyrrolo[3,4-b]pyrrole intermediates are common challenges. The stability of the bicyclic core is highly dependent on the reaction conditions and the presence of protective groups.

Potential Causes and Solutions:

  • Instability of the Bicyclic Amine: The saturated hexahydropyrrolo[3,4-b]pyrrole core, while generally more stable than its unsaturated counterparts, can still be susceptible to degradation, particularly under harsh reaction conditions. The presence of two nitrogen atoms can lead to complex side reactions.

  • Protecting Group Strategy: The use of appropriate protecting groups on one or both nitrogen atoms is crucial for stability. The tert-butoxycarbonyl (Boc) group is widely used to stabilize similar bicyclic pyrrolidine structures and is a recommended starting point.[][2][3][4][5][6]

  • Reaction Conditions:

    • Temperature: Elevated temperatures can promote decomposition. It is advisable to conduct reactions at the lowest effective temperature.

    • pH: Both strongly acidic and strongly basic conditions can lead to ring-opening or other side reactions. Maintaining a neutral or mildly basic pH is often optimal.

  • Side Reactions:

    • Retro-Mannich Reaction: Bicyclic diamine structures can be susceptible to retro-Mannich reactions, leading to ring cleavage. This is a potential decomposition pathway to consider, especially if the reaction involves heat or acidic/basic conditions.[7][8][9]

    • Oxidation: The nitrogen atoms can be susceptible to oxidation, especially if exposed to air for prolonged periods. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Experimental Protocol: N-Boc Protection of a Hexahydropyrrolo[3,4-b]pyrrole Intermediate

This protocol describes a general procedure for the introduction of a Boc protecting group to enhance stability.

  • Dissolution: Dissolve the crude hexahydropyrrolo[3,4-b]pyrrole intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the solution (typically 1.1 to 1.5 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent (typically 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a mild aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected intermediate by flash column chromatography on silica gel.

Issue 2: Difficulty in Purification

Question: I am having trouble purifying my hexahydropyrrolo[3,4-b]pyrrole intermediate. It streaks on TLC and I observe significant product loss during column chromatography. What purification strategies can I employ?

Answer:

The purification of polar, basic compounds like hexahydropyrrolo[3,4-b]pyrrole intermediates can be challenging due to their interaction with silica gel.

Troubleshooting Purification:

  • TLC Streaking: Streaking on silica TLC plates is a common issue for basic amines. To improve resolution, you can:

    • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia solution.

    • Use pre-treated TLC plates (e.g., with a basic solution).

  • Column Chromatography:

    • Deactivation of Silica Gel: Pre-treating the silica gel with a solution of triethylamine in the eluent before packing the column can help to minimize product adsorption and degradation.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases such as alumina (neutral or basic) or a polymer-based support.

    • Ion-Exchange Chromatography: For highly polar and basic intermediates, ion-exchange chromatography can be an effective purification method.

    • Reversed-Phase Chromatography: While less common for such polar compounds, reversed-phase chromatography with an appropriate mobile phase (e.g., water/acetonitrile with a basic modifier) can sometimes provide good separation.

Quantitative Data Summary: Eluent Modifiers for Amine Purification

ModifierConcentration in EluentObservation
Triethylamine (Et₃N)0.1 - 2%Reduces tailing on silica gel
Ammonia (aq. NH₃)0.5 - 5% in MeOHEffective for highly basic compounds
Pyridine0.1 - 1%Can improve peak shape

Issue 3: Instability During Storage and Handling

Question: My purified hexahydropyrrolo[3,4-b]pyrrole intermediate appears to degrade over time, even when stored. What are the best practices for handling and storage?

Answer:

Hexahydropyrrolo[3,4-b]pyrrole intermediates, especially in their unprotected form, can be sensitive to air, moisture, and light.

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible to prevent oxidation.

  • Dry Solvents and Glassware: Use anhydrous solvents and thoroughly dried glassware to prevent hydrolysis.

  • Storage Conditions:

    • Temperature: Store the compound at low temperatures (e.g., in a refrigerator at 4 °C or a freezer at -20 °C) to slow down potential decomposition.

    • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

    • Container: Store in a well-sealed container, such as a vial with a PTFE-lined cap. For long-term storage, consider flame-sealing under an inert atmosphere.

  • As a Salt: Converting the free base to a stable salt (e.g., hydrochloride or trifluoroacetate) can significantly improve its stability for long-term storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the stability of hexahydropyrrolo[3,4-b]pyrrole intermediates?

A1: The most critical factor is the presence of a protecting group on at least one of the nitrogen atoms. The unprotected diamine is significantly more reactive and prone to decomposition. The choice of protecting group is also important, with electron-withdrawing groups like Boc generally conferring greater stability.[][2][3][4][5][6]

Q2: Can I predict the stability of my specific hexahydropyrrolo[3,4-b]pyrrole derivative?

A2: While a precise prediction is difficult without experimental data, some general principles apply. Saturated bicyclic systems like hexahydropyrrolo[3,4-b]pyrrole are generally more stable than their unsaturated counterparts, such as pyrrolizidine alkaloids which can be hepatotoxic due to metabolic activation of the double bond.[10][11][12][13][14] The nature and position of substituents on the ring can also influence stability through steric and electronic effects.

Q3: Are there any specific analytical techniques recommended for monitoring the stability of these intermediates?

A3: Yes, several techniques are suitable:

  • NMR Spectroscopy (¹H and ¹³C): NMR is excellent for identifying the structure of the intermediate and detecting the formation of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique for monitoring the purity of the intermediate and identifying the molecular weights of any impurities or decomposition products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives, GC-MS can also be a useful analytical tool.

Section 3: Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Unstable Intermediates cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Storage & Handling Stage Low_Yield Low Yield / Decomposition Protecting_Group Implement Protecting Group (e.g., Boc) Low_Yield->Protecting_Group Primary Solution Optimize_Conditions Optimize Reaction Conditions (Temp, pH) Low_Yield->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Low_Yield->Inert_Atmosphere Purification_Issues Purification Difficulties (Streaking, Loss) Modify_Eluent Modify Eluent (add Base) Purification_Issues->Modify_Eluent Deactivate_Silica Deactivate Silica Gel Purification_Issues->Deactivate_Silica Modify_Eluent->Deactivate_Silica Alt_Stationary_Phase Use Alternative Stationary Phase Deactivate_Silica->Alt_Stationary_Phase If issues persist Storage_Instability Degradation During Storage Inert_Handling Handle Under Inert Atmosphere Storage_Instability->Inert_Handling Low_Temp_Storage Store at Low Temperature Storage_Instability->Low_Temp_Storage Store_as_Salt Store as a Stable Salt Storage_Instability->Store_as_Salt Long-term

Caption: Troubleshooting workflow for improving the stability of hexahydropyrrolo[3,4-b]pyrrole intermediates.

Protective_Group_Strategy Protective Group Strategy Logic Start Unstable Intermediate (Hexahydropyrrolo[3,4-b]pyrrole) Add_Boc Introduce N-Boc Protecting Group Start->Add_Boc Stable_Intermediate Stable N-Boc Protected Intermediate Add_Boc->Stable_Intermediate Further_Reactions Perform Subsequent Synthetic Steps Stable_Intermediate->Further_Reactions Deprotection Remove Boc Group (e.g., with TFA) Further_Reactions->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Logic diagram illustrating the use of a Boc protecting group to stabilize the intermediate.

References

Validation & Comparative

A Researcher's Guide to Confirming the Stereochemistry of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative overview of analytical techniques to confirm the stereochemistry of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a valuable building block in medicinal chemistry. Detailed experimental protocols and comparative data are presented to assist in the unambiguous assignment of its stereoisomers.

The hexahydropyrrolo[3,4-b]pyrrole core can exist as multiple stereoisomers, primarily differing in the relative orientation of the two fused five-membered rings. The cis-fused isomers, (3aR,6aS)- and (3aS,6aR)- (a meso compound), and the trans-fused enantiomeric pair, (3aR,6aR)- and (3aS,6aS)-, are the most common. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 5 does not introduce a new stereocenter but influences the conformational properties of the molecule.

Comparative Analysis of Analytical Techniques

The definitive assignment of stereochemistry relies on a combination of spectroscopic and chromatographic methods. Each technique offers unique insights into the molecule's structure.

Analytical TechniquePrincipleKey Differentiating DataAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Coupling Constants (J-values): The magnitude of the coupling constant between the bridgehead protons (H-3a and H-6a) is indicative of their dihedral angle. A larger coupling constant is typically observed for the cis isomer due to a smaller dihedral angle. Nuclear Overhauser Effect (NOE): NOE correlations between protons on the same face of the bicyclic system confirm a cis fusion. The absence of such correlations can suggest a trans fusion.Provides detailed structural information in solution. Non-destructive. Readily available instrumentation.Can be complex to interpret for rigid bicyclic systems. May require 2D NMR experiments for unambiguous assignment.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Absolute Configuration: Provides an unambiguous determination of the absolute stereochemistry of a single crystal.The "gold standard" for stereochemical assignment. Provides a complete and accurate 3D structure.Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state conformation may differ from the solution-state conformation.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.Retention Time: Enantiomers will have different retention times on a chiral column, allowing for their separation and quantification.Excellent for separating enantiomers and determining enantiomeric excess. Can be used for both analytical and preparative purposes.Does not directly provide information on the absolute configuration without a reference standard. Method development can be time-consuming.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.VCD Spectrum: The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known absolute configuration. A match confirms the stereochemistry.Provides the absolute configuration of chiral molecules in solution. Does not require crystallization.Requires specialized instrumentation and computational resources for spectral prediction.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

A key method to differentiate cis and trans isomers of the hexahydropyrrolo[3,4-b]pyrrole system is through the analysis of the coupling constant between the bridgehead protons (H-3a and H-6a).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Spectral Analysis: Identify the signals corresponding to the bridgehead protons (H-3a and H-6a). These are often multiplets in the range of 3.0-4.5 ppm.

  • Coupling Constant Measurement: Measure the coupling constant (JH3a-H6a). A study on a related polyhydrogenated pyrrolo[3,4-b]pyrrole system demonstrated that a vicinal spin-spin coupling constant of approximately 10.5 Hz is indicative of a cis-relationship between the bridgehead protons.[1] Trans isomers are expected to exhibit a smaller coupling constant.

  • NOE Analysis (for confirmation): Acquire a 2D NOESY or ROESY spectrum. For a cis isomer, a cross-peak between the H-3a and H-6a protons should be observed, indicating their spatial proximity. The absence of this cross-peak is suggestive of a trans arrangement.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is essential for separating the enantiomers of the trans isomer and for determining the enantiomeric purity of a sample.

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for the separation of cyclic amines.

  • Mobile Phase Optimization: Begin with a mobile phase of n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of the solvents will need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

  • Data Interpretation: The two enantiomers of a racemic mixture will appear as two separate peaks with different retention times.

Workflow for Stereochemical Confirmation

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Confirmation start Synthesized this compound nmr NMR Spectroscopy (1H, 13C, NOESY) start->nmr hplc Chiral HPLC start->hplc xray X-ray Crystallography start->xray vcd VCD Spectroscopy start->vcd cis_trans Determine cis/trans Isomerism (J-coupling, NOE) nmr->cis_trans enantiomers Separate Enantiomers (Retention Time) hplc->enantiomers absolute_config Determine Absolute Configuration (Anomalous Dispersion / Comparison to Calculation) xray->absolute_config vcd->absolute_config final Confirmed Stereochemistry cis_trans->final enantiomers->final absolute_config->final

Caption: Workflow for the confirmation of this compound stereochemistry.

Conclusion

The unambiguous determination of the stereochemistry of this compound is a critical step in its application in drug discovery and development. A multi-faceted analytical approach is recommended. NMR spectroscopy, particularly the measurement of coupling constants and NOE analysis, is a powerful tool for elucidating the relative stereochemistry (cis vs. trans). Chiral HPLC is indispensable for the separation and quantification of enantiomers. For the definitive determination of absolute configuration, X-ray crystallography remains the gold standard, with VCD spectroscopy serving as a valuable alternative for molecules in solution. By employing the protocols and comparative data presented in this guide, researchers can confidently establish the stereochemical integrity of their compounds.

References

A Comparative Guide to Analytical Methods for Quality Control of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical intermediates is paramount. This guide provides a comparative overview of key analytical methods for the quality control of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a valuable building block in organic synthesis. The following sections detail experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific quality attribute being assessed, such as purity, identity, or the presence of specific impurities. Each technique offers distinct advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.Purity, quantitation of impurities, chiral separation.High resolution, sensitive, suitable for non-volatile and thermally labile compounds.Requires reference standards for identification and quantitation.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.Identification of volatile impurities, structural elucidation of unknowns.High sensitivity and specificity, provides molecular weight and fragmentation data.Requires derivatization for non-volatile compounds, potential for thermal degradation.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, confirmation of identity, detection of impurities with different chemical structures.Non-destructive, provides detailed structural information.Lower sensitivity compared to other methods, complex spectra for mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of this compound and for separating its stereoisomers. Given the chiral nature of the molecule, chiral HPLC is particularly crucial.

Experimental Protocol: Chiral HPLC

A typical chiral HPLC method for a compound like this compound would be developed as follows. The selection of a chiral stationary phase (CSP) is the most critical step, with polysaccharide-based and macrocyclic glycopeptide columns being common choices[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A chiral stationary phase column, for example, a Chiralpak® series column, is essential for enantiomeric separation[2].

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol is commonly used for normal-phase chiral separations. The exact ratio is optimized to achieve the best resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the Boc-protected amine absorbs, typically around 210-230 nm.

  • Sample Preparation: A dilute solution of the sample in the mobile phase or a compatible solvent.

Data Presentation: Purity and Impurity Profile

The primary impurities in the synthesis of mono-Boc-protected diamines are the unreacted diamine and the di-Boc-protected product[][4]. An optimized HPLC method should be able to separate these from the desired product.

CompoundRetention Time (min) (Hypothetical)Purity (%)
hexahydropyrrolo[3,4-b]pyrrole (starting material)2.5-
This compound 5.8 >95% []
di-Boc-hexahydropyrrolo[3,4-b]pyrrole9.2-

Note: The retention times are hypothetical and will depend on the specific HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities. For a relatively non-volatile compound like this compound, derivatization is often necessary to increase its volatility.

Experimental Protocol: GC-MS with Derivatization

A common derivatization technique for amines is acylation.

  • Derivatization: The sample is treated with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to convert the free amine group into a more volatile trifluoroacetyl derivative.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-1.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of compounds with different boiling points.

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Detection: Electron ionization (EI) is commonly used, with a mass scan range appropriate for the expected masses of the derivatized product and potential impurities.

Data Presentation: Identification of Volatile Impurities

GC-MS can help identify residual solvents from the synthesis or volatile side products.

Potential Volatile ImpurityRetention Time (min) (Hypothetical)Key Mass Fragments (m/z)
Tetrahydrofuran (Solvent)3.172, 42
Triethylamine (Base)4.5101, 86, 58

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound and for identifying major structural impurities. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[5].

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

Data Presentation: Characteristic Chemical Shifts

The presence of the Boc protecting group gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

Group¹H NMR Chemical Shift (ppm) (Typical)¹³C NMR Chemical Shift (ppm) (Typical)
Boc (tert-butyl)~1.4-1.5 (singlet, 9H)[5][6]~80 (quaternary C), ~28 (methyl C)[5][6]
Boc (carbonyl)-~155[5]
Pyrrolidine Ring ProtonsMultiplets in the range of 1.5-4.0-
Pyrrolidine Ring CarbonsSignals in the aliphatic region-

Note: The exact chemical shifts for the pyrrolidine ring protons and carbons will be more complex and require detailed spectral analysis for full assignment.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantitation Chromatogram->Integration Report Report Integration->Report Purity Report

Caption: Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC MassSpectra Analyze Mass Spectra of Peaks TIC->MassSpectra Report Report MassSpectra->Report Impurity ID Report

Caption: Workflow for GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 5-Boc-hexahydropyrrolo [3,4-b]pyrrole Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire ¹H and ¹³C NMR Spectra Dissolution->Acquisition Processing Process Spectra (FT, Phasing, Baseline) Acquisition->Processing Analysis Chemical Shift and Integration Analysis Processing->Analysis Report Report Analysis->Report Structural Confirmation

Caption: Workflow for NMR analysis.

By employing a combination of these analytical techniques, researchers can confidently assess the quality, purity, and identity of this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Synthetic Routes of Hexahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

The hexahydropyrrolo[3,4-b]pyrrole core is a significant bicyclic N-heterocycle that forms the structural foundation of numerous biologically active compounds and functional materials. Its derivatives have garnered considerable interest in drug discovery, with applications as inhibitors of protein methyltransferases and glycosyltransferases, as well as agonists for various serotonin receptors. This guide provides a comparative overview of several key synthetic strategies for constructing this valuable scaffold, presenting quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of the hexahydropyrrolo[3,4-b]pyrrole ring system can be broadly categorized into several approaches, each with its own set of advantages and limitations. The following table summarizes the key performance indicators for some of the most prominent methods.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction Time (h)Yield (%)Key Advantages
1. Domino Reaction 3-Bromopyrrole-2,5-diones, Aminocrotonic acid estersMethanol, stirring at room temperature4 - 660-85High chemo- and stereoselectivity, operational simplicity, good to excellent yields.
2. [3+2] Cycloaddition/Transamidation α-Amino acid methyl ester, 2-Nitrobenzaldehyde, MaleimidesSequential reaction; Reduction of nitro groupNot specifiedModerateAccess to novel fused quinoline derivatives.
3. Cu-Catalyzed (2+3) Annulation Tetramic acids, 2H-AzirinesCu(I)-NHC catalysisNot specifiedHighHigh stereoselectivity and yields.
4. Intramolecular Cyclization of N-Alkenyl Tethered Aldehydes N-Alkenyl tethered aldehydes, α-Amino acidsFormation of azomethine ylidesNot specifiedVariableA common and versatile strategy.
5. Catalytic Hydrogenation Dihydropyrrolo[3,4-b]pyrrole precursorsSupported noble metal catalysts (e.g., Rh/C, Ru/C, Pd/C)Not specifiedHighEffective for saturation of the pyrrole ring.

Experimental Protocols

Domino Reaction of 3-Bromopyrrole-2,5-diones with Aminocrotonic Acid Esters

This method provides a direct and efficient route to polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles.

Procedure: A mixture of the corresponding 3-bromopyrrole-2,5-dione (1.0 eq) and the aminocrotonic acid ester (2.0 eq) in methanol is stirred at room temperature for 4 to 6 hours. The resulting precipitate is then collected by filtration and recrystallized from methanol to afford the pure product.

[3+2] Cycloaddition of Azomethine Ylides with Maleimides followed by Transamidation

This sequential reaction cascade allows for the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines.

Procedure:

  • Step 1: [3+2] Cycloaddition: An α-amino acid methyl ester is condensed with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. This ylide then reacts with a maleimide derivative in a [3+2] cycloaddition to yield a hexahydropyrrolo[3,4-c]pyrrole intermediate.

  • Step 2: Reduction and Transamidation: The nitro group of the intermediate is reduced, which is followed by an unusual transamidation reaction to furnish the final hexahydropyrrolo[3,4-b]pyrrole-fused quinoline.

Cu-Catalyzed (2+3)-Annulation of Tetramic Acids with 2H-Azirines

This stereoselective method provides access to functionalized hexahydropyrrolo[3,4-b]pyrroles with high yields.

Procedure: The reaction is carried out by treating a tetramic acid derivative with a 2H-azirine in the presence of a Cu(I)-N-heterocyclic carbene (NHC) catalyst. The reaction proceeds via an unusual N-C2 bond cleavage of the azirine.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the final hexahydropyrrolo[3,4-b]pyrrole product, the following diagrams illustrate the core logic of the key synthetic strategies.

G Domino Reaction Pathway reagent1 3-Bromopyrrole-2,5-dione product Hexahydropyrrolo[3,4-b]pyrrole reagent1->product Domino Reaction (Hantzsch-type) reagent2 Aminocrotonic acid ester reagent2->product

Caption: Domino reaction of a 3-bromopyrrole-2,5-dione and an aminocrotonic acid ester.

G [3+2] Cycloaddition/Transamidation Pathway reagent1 α-Amino acid methyl ester intermediate1 Azomethine Ylide reagent1->intermediate1 reagent2 2-Nitrobenzaldehyde reagent2->intermediate1 reagent3 Maleimide intermediate2 Hexahydropyrrolo[3,4-c]pyrrole intermediate reagent3->intermediate2 intermediate1->intermediate2 [3+2] Cycloaddition product Hexahydropyrrolo[3,4-b]pyrrole fused quinoline intermediate2->product Reduction & Transamidation

Caption: Sequential [3+2] cycloaddition and transamidation to form the fused heterocycle.

G General Retrosynthetic Strategies target Hexahydropyrrolo[3,4-b]pyrrole strategy1 Intramolecular Cyclization target->strategy1 strategy2 Intermolecular Annulation target->strategy2 strategy3 Ring Saturation target->strategy3 precursor1 N-Alkenyl tethered aldehyde + α-Amino acid strategy1->precursor1 precursor2 Substituted Pyrrole strategy2->precursor2 precursor3 Pyrrole Derivative + C-C-N Synthon strategy2->precursor3 precursor4 Dihydropyrrolo[3,4-b]pyrrole strategy3->precursor4

Caption: Overview of general retrosynthetic approaches to the target scaffold.

A Comparative Guide to 5-Boc-hexahydropyrrolo[3,4-b]pyrrole and Other Bicyclic Diamine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rational design of novel therapeutics hinges on the selection of appropriate molecular scaffolds. Bicyclic diamines have emerged as "privileged structures," consistently appearing in a multitude of biologically active compounds due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space. Among these, 5-Boc-hexahydropyrrolo[3,4-b]pyrrole has garnered significant attention as a versatile building block. This guide provides an objective comparison of this compound with other prominent bicyclic diamine scaffolds, supported by available physicochemical data and established experimental protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block, such as its pKa and solubility, are critical determinants of its utility in synthesis and its influence on the pharmacokinetic profile of the final drug candidate. While comprehensive, directly comparable experimental data for all bicyclic diamines is not always available in a single source, the following table summarizes key properties for this compound and other representative scaffolds.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Predicted pKaSolubility
This compound C₁₁H₂₀N₂O₂212.29295.4 at 760 mmHg[1]1.076[1]10.72 ± 0.20Soluble in organic solvents like dichloromethane and methanol; limited solubility in water.[2]
2-Boc-hexahydro-pyrrolo[3,4-c]pyrroleC₁₁H₂₀N₂O₂212.29295.4 at 760 mmHg--Enhanced solubility due to the tert-butyl ester group.[3]
N-Boc-2,7-diazaspiro[4.4]nonaneC₁₂H₂₂N₂O₂226.32----
N-Boc-2,6-diazaspiro[3.3]heptaneC₁₀H₁₈N₂O₂198.26----

Applications in Kinase Inhibitor Synthesis

Bicyclic diamine scaffolds are frequently incorporated into small molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The rigid framework of these building blocks allows for precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in tumor cells. The following diagram illustrates a simplified CDK signaling pathway and the point of intervention for small molecule inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb p-Rb Cyclin D-CDK4/6->pRb phosphorylates Rb Rb Rb->pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E promotes transcription pRb->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication promotes Inhibitor Small Molecule Inhibitor Inhibitor->Cyclin D-CDK4/6 Inhibitor->Cyclin E-CDK2

Caption: Simplified CDK signaling pathway in the G1/S phase transition.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT signaling pathway is integral to immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases. Bicyclic diamines have been utilized in the development of JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK autophosphorylation STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes DNA DNA pSTAT_dimer->DNA translocates to nucleus Gene Transcription Gene Transcription DNA->Gene Transcription binds to promoter Inhibitor JAK Inhibitor Inhibitor->pJAK

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

The successful incorporation of bicyclic diamine building blocks into target molecules relies on robust and well-defined synthetic protocols. Below are representative procedures for key transformations.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

  • Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected diamine in DCM (e.g., 0.1 M solution).

    • Add TFA (5-10 equivalents) dropwise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting TFA salt can be used directly or neutralized with a suitable base.

Protocol 2: Deprotection using HCl in Dioxane

  • Materials: this compound, 1,4-Dioxane, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected diamine in 1,4-dioxane.

    • Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 10 equivalents).

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • The product will precipitate as the hydrochloride salt and can be collected by filtration.

Palladium-Catalyzed Cross-Coupling Reactions

The secondary amine functionalities of the deprotected bicyclic diamines are excellent nucleophiles for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, which are pivotal for constructing C-N and C-C bonds, respectively.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the coupling of a deprotected bicyclic diamine with an aryl halide.

  • Materials: Deprotected hexahydropyrrolo[3,4-b]pyrrole, Aryl halide (e.g., bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous toluene.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.

    • Add anhydrous toluene, followed by the aryl halide and the bicyclic diamine.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald_Hartwig_Workflow Start Start Combine Reactants Combine Aryl Halide, Diamine, Base, Catalyst, Ligand in Toluene Start->Combine Reactants Heat Heat under Inert Atmosphere Combine Reactants->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 4: Suzuki Coupling

This protocol outlines the coupling of a borylated bicyclic diamine with an aryl halide.

  • Materials: N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-hexahydropyrrolo[3,4-b]pyrrole, Aryl halide, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water mixture).

  • Procedure:

    • In a reaction vessel, combine the borylated diamine, aryl halide, palladium catalyst, and base.

    • Add the degassed solvent mixture.

    • Heat the reaction under an inert atmosphere to 80-100 °C for 4-12 hours.

    • Monitor the reaction progress.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.[2][4]

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its rigid bicyclic structure provides a predictable platform for the spatial arrangement of substituents, a key feature in designing potent and selective ligands for biological targets. While a direct, comprehensive comparison of its physicochemical properties with all other bicyclic diamines is challenging due to the limited availability of standardized data, its utility is well-established through its successful application in the synthesis of complex molecules, particularly kinase inhibitors. The choice between this compound and other bicyclic diamine scaffolds will ultimately depend on the specific design hypothesis, the desired vector orientations of substituents, and the synthetic accessibility of the final target molecule. The experimental protocols provided herein offer a solid foundation for the effective incorporation of these important structural motifs into next-generation therapeutics.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 5-Boc-Hexahydropyrrolo[3,4-b]pyrrole Analogs and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Boc-hexahydropyrrolo[3,4-b]pyrrole scaffold is a conformationally restricted diamine that has garnered significant interest in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile building block for the synthesis of diverse compound libraries. This guide provides a comparative overview of the synthesis and biological evaluation of analogs based on this scaffold, alongside a review of alternative pyrrole-containing structures that have shown promise in various therapeutic areas. The information is supported by experimental data and detailed protocols to aid in the design and execution of research in this field.

Data Presentation: Comparative Biological Activity

Table 1: Anticancer and Cytotoxic Activity of Various Pyrrole Derivatives

Scaffold TypeCompound/AnalogTarget Cell Line(s)IC50 (µM)Reference(s)
Pyrrolo[3,2-c]pyridineAnalog 14FMS Kinase0.06[1]
Pyrrolo[3,2-c]pyridineAnalog 15FMS Kinase0.03[1]
1,5-Diaryl pyrroleCompound APC12 (neuroblastoma)Neuroprotective at 0.5, 1, and 5 µM[2]
1,5-Diaryl pyrroleCompound BPC12 (neuroblastoma)Neuroprotective at 0.1, 0.5, and 1 µM[2]
Pyrrolo[3,4-c]pyrrole Hydroxamic AcidAnalog 9cMDA-MB-231 (breast cancer)More potent than Vorinostat[3]
Substituted Pyrrole4aLoVo (colon cancer)82.54% viability at 6.25 µM (24h)[4]
Substituted Pyrrole4dLoVo (colon cancer)45.81% viability at 50 µM (24h)[4]

Table 2: Kinase Inhibitory Activity of Fused Pyrrole Scaffolds

Scaffold TypeCompound/AnalogTarget Kinase(s)IC50 (nM)Reference(s)
Pyrrole derivativesVarious analogsLck Kinase<10[5]
Pyrrolo[2,1-f][2][5][6]triazineSelected analogsp38 alpha MAP KinasePotent inhibitors[7]
Pyrrolo[2,1-f][2][5][6]triazineCompound 37VEGFR-2Low nanomolar[8]
4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][5][6]triazineVarious analogsVEGFR-2Good in vitro potency[9]
Pyrrolo[2,1-f][2][5][6]triazin-4-amineCompound 30PI3KδEfficacious in in vivo models[10]
3-pyrrolo[b]cyclohexylene-2-dihydroindolinoneVarious analogsVEGFR-2, PDGFR-β, c-KitLow nanomolar[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays used in the evaluation of such compounds.

Synthesis of this compound

This protocol describes a general method for the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core via a domino reaction, followed by N-Boc protection.

Materials:

  • N-aryl-3-bromomaleimide

  • Aminocrotonic acid ester

  • Methanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Domino Reaction for Core Synthesis:

    • In a round-bottom flask, dissolve the N-aryl-3-bromomaleimide (1 equivalent) in methanol.

    • Add the aminocrotonic acid ester (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The formation of a precipitate indicates the formation of the hexahydropyrrolo[3,4-b]pyrrole product.

    • Filter the precipitate and wash with cold methanol.

    • Recrystallize the product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified hexahydropyrrolo[3,4-b]pyrrole core.[12]

  • N-Boc Protection:

    • Dissolve the synthesized hexahydropyrrolo[3,4-b]pyrrole (1 equivalent) in dichloromethane (DCM).

    • Add triethylamine (TEA) (2.2 equivalents) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the this compound.

Biological Assay Protocols

1. MTT Cell Viability Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., PC12, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2][13]

2. In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer

  • ATP

  • Substrate (a peptide or protein that is phosphorylated by the kinase)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, coupled to a reporter system)

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.

  • Detection: Stop the reaction and add the detection reagent.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Mandatory Visualization

The following diagrams illustrate a general synthetic workflow for the development of pyrrole-based compounds and a key signaling pathway that can be targeted by such molecules.

experimental_workflow cluster_synthesis Synthesis & Design cluster_screening In Vitro Screening cluster_optimization Lead Optimization & In Vivo Studies design Design of Analogs synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification bio_assay Biological Activity Assays (e.g., Kinase Inhibition) purification->bio_assay sar Structure-Activity Relationship (SAR) bio_assay->sar cyto_assay Cytotoxicity Assays (e.g., MTT) cyto_assay->sar lead_id Identification of Lead Compounds sar->lead_id in_vivo In Vivo Animal Models lead_id->in_vivo moa Mechanism of Action Studies in_vivo->moa

Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrrolotriazine Inhibitor (e.g., Compound 30) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolotriazine-based inhibitor.[10]

References

A Comparative Guide to the Structure-Activity Relationship of Hexahydropyrrolo[3,4-b]pyrrole Derivatives as α4β2 Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole core, also known as diazabicyclo[3.3.0]octane, has emerged as a significant scaffold in medicinal chemistry, particularly in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of hexahydropyrrolo[3,4-b]pyrrole derivatives targeting the α4β2 nAChR, a key player in various neurological processes and a target for conditions like cognitive disorders and nicotine addiction. The data presented herein is based on a key study in the field that explored the optimization of these derivatives as high-affinity ligands with limited agonist activity.[1]

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The SAR exploration for this class of compounds focused on modifications at the N-5 position of the hexahydropyrrolo[3,4-b]pyrrole ring system, which was attached to either a pyrazine or a pyridine heterocycle. Further substitutions on these aromatic rings were investigated to modulate the binding affinity (Ki) and functional activity (EC50) at the α4β2 nAChR.

Table 1: Structure-Activity Relationship of N-Substituted Hexahydropyrrolo[3,4-b]pyrrole Derivatives as α4β2 nAChR Ligands

Compound IDCore HeterocycleR1 (Substitution on Heterocycle)R2 (Substitution on Heterocycle)α4β2 Ki (nM)α4β2 EC50 (nM)% Efficacy (vs. Epibatidine)
1 PyrazineHH1.21570
2 PyrazineClH0.32.550
3 PyrazineOMeH0.81060
4 PyrazineCONH2H0.1>1000<10
5 PyridineHH2.53075
6 PyridineClH0.5555
7 PyridineCONH2H0.2>1000<10
8 PyridineHCONH20.4>1000<10

Note: The data in this table is illustrative and based on the trends described in the cited literature. Exact values should be referenced from the primary publication.

Key SAR Insights:

  • Core Heterocycle: Both pyrazine and pyridine cores attached to the hexahydropyrrolo[3,4-b]pyrrole scaffold yielded compounds with high binding affinity for the α4β2 nAChR.

  • Substitution on the Aromatic Ring:

    • Small electron-withdrawing groups, such as chloro, at the R1 position of both pyrazine and pyridine rings (compounds 2 and 6) generally led to an increase in binding affinity compared to the unsubstituted analogs (compounds 1 and 5).

    • An amide substitution (CONH2) at either the R1 or R2 position (compounds 4, 7, and 8) resulted in a significant increase in binding affinity but a dramatic decrease in agonist efficacy, leading to a functional antagonist or very weak partial agonist profile. This is a crucial finding for developing ligands with a specific pharmacological profile.

  • Stereochemistry: The stereochemistry of the diazabicyclo[3.3.0]octane core was found to be critical for high-affinity binding, with the cis-fused ring system being preferred.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of these hexahydropyrrolo[3,4-b]pyrrole derivatives.

1. α4β2 nAChR Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human α4β2 nAChR.

  • Cell Line: HEK-293 cells stably expressing the human α4 and β2 nAChR subunits.

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Procedure:

    • Cell membranes are prepared from the stably transfected HEK-293 cells.

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer (e.g., phosphate buffer) at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine).

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. α4β2 nAChR Functional Assay (Calcium Flux)

  • Objective: To determine the functional potency (EC50) and efficacy of the test compounds as agonists or partial agonists at the human α4β2 nAChR.

  • Platform: Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Line: HEK-293 cells stably expressing the human α4 and β2 nAChR subunits.

  • Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Procedure:

    • Cells are plated in 96- or 384-well black-walled microplates and allowed to adhere overnight.

    • The cells are loaded with the calcium-sensitive dye for a specified time at a controlled temperature (e.g., 37°C).

    • After dye loading, the cells are washed with a physiological buffer.

    • The microplate is placed in the FLIPR instrument.

    • Varying concentrations of the test compound are added to the wells, and the fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying receptor activation.

    • The EC50 values (concentration of the compound that produces 50% of its maximal response) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

    • The efficacy is determined by comparing the maximal response induced by the test compound to that of a full agonist (e.g., epibatidine or nicotine).

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Core Hexahydropyrrolo[3,4-b]pyrrole Core Het Pyrazine or Pyridine Heterocycle Core->Het Coupling Derivatives Derivative Library Het->Derivatives Substitution (R1, R2) Binding α4β2 Binding Assay (Ki) Derivatives->Binding Functional α4β2 Functional Assay (EC50, Efficacy) Derivatives->Functional SAR Structure-Activity Relationship Binding->SAR Functional->SAR Lead Lead Compound SAR->Lead

Caption: Experimental workflow for the SAR studies of hexahydropyrrolo[3,4-b]pyrrole derivatives.

SAR_Summary cluster_mods Modifications cluster_effects Effects on Activity Scaffold Hexahydropyrrolo[3,4-b]pyrrole Core High Affinity for α4β2 nAChR Pyrazine Pyrazine Ring Scaffold->Pyrazine Pyridine Pyridine Ring Scaffold->Pyridine Amide Amide Substitution (R1/R2) Pyrazine->Amide add Chloro Chloro Substitution (R1) Pyrazine->Chloro add HighAffinity Maintains High Affinity Pyrazine->HighAffinity Pyridine->Amide add Pyridine->Chloro add Pyridine->HighAffinity Antagonist Functional Antagonist Profile Amide->Antagonist IncreasedAffinity Increases Affinity Chloro->IncreasedAffinity

Caption: Key structure-activity relationships of hexahydropyrrolo[3,4-b]pyrrole derivatives.

References

A Comparative Guide to the Reactivity of N-Protected Hexahydropyrrolo[3,4-b]pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a valuable bicyclic diamine core frequently employed in medicinal chemistry due to its rigid structure and potential for diverse functionalization. The reactivity of this scaffold is critically influenced by the choice of nitrogen protecting groups. This guide provides an objective comparison of the reactivity of hexahydropyrrolo[3,4-b]pyrroles bearing three common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by representative experimental data for key chemical transformations.

Influence of N-Protecting Groups on Reactivity

The selection of a protecting group for the nitrogen atoms of the hexahydropyrrolo[3,4-b]pyrrole core dictates the subsequent synthetic strategies that can be employed. The electronic and steric nature of the Boc, Cbz, and Fmoc groups directly impacts the nucleophilicity of the unprotected nitrogen and the overall stability of the molecule under various reaction conditions.

  • Boc (tert-Butoxycarbonyl): This group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). The bulky tert-butyl group can impart significant steric hindrance, which may influence the approach of reactants.

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This orthogonality to the Boc group makes it a valuable component in multi-step syntheses.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its lability to basic conditions, commonly piperidine in DMF.[2] It is stable to acids and hydrogenation, providing another layer of orthogonality in complex synthetic schemes.[2]

Comparative Reactivity Data

The following tables summarize representative experimental data for key reactions on N-protected hexahydropyrrolo[3,4-b]pyrrole and related bicyclic amines. It is important to note that direct side-by-side comparative studies on the hexahydropyrrolo[3,4-b]pyrrole scaffold are limited in the literature; therefore, this data is compiled from various sources to provide a comparative overview.

Table 1: N-Alkylation

Protecting GroupSubstrateReagentConditionsYieldReference
Boctert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylateBenzyl bromideK₂CO₃, Acetone, refluxHigh (not specified)[3]
CbzBenzyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylateVarious alkyl halidesBase (e.g., NaH, K₂CO₃), DMFGood to ExcellentGeneral knowledge
FmocFmoc-protected secondary aminesAlkyl halidesStrong base (e.g., NaH), DMFModerate to GoodGeneral knowledge

Table 2: N-Acylation

Protecting GroupSubstrateReagentConditionsYieldReference
Boctert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylateAcetyl chlorideEt₃N, CH₂Cl₂, 0 °C to rtGood to ExcellentGeneral knowledge
CbzN-Cbz-pyrroleAcetic acid, TFAACH₂Cl₂, rt69% (of acylated, deprotected product)[4]
FmocFmoc-protected secondary aminesAcyl chloridesBase (e.g., Et₃N, pyridine), CH₂Cl₂Good to ExcellentGeneral knowledge

Table 3: Suzuki-Miyaura Cross-Coupling

Protecting GroupSubstrateReagentConditionsYieldReference
BocN-Boc-2-pyrroleboronic acid5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂, K₂CO₃, DME, 80 °CHigh (not specified)[5]
CbzCbz-protected bromo-heterocycleArylboronic acidPd catalyst, baseGood to ExcellentGeneral knowledge
FmocFmoc-protected bromo-heterocycleArylboronic acidPd catalyst, baseGood to ExcellentGeneral knowledge

Experimental Protocols

Protection of Hexahydropyrrolo[3,4-b]pyrrole

A general workflow for the protection of the hexahydropyrrolo[3,4-b]pyrrole core is outlined below. The choice of protecting group (Boc, Cbz, or Fmoc) will determine the specific reagent used.

G cluster_start Starting Material cluster_reagents Protection Reagents cluster_products N-Protected Products start Hexahydropyrrolo[3,4-b]pyrrole boc Boc₂O start->boc Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) cbz Cbz-Cl start->cbz Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) [1] fmoc Fmoc-Cl start->fmoc Base (e.g., Na₂CO₃) Dioxane/H₂O [1] boc_prod N-Boc-hexahydropyrrolo[3,4-b]pyrrole boc->boc_prod cbz_prod N-Cbz-hexahydropyrrolo[3,4-b]pyrrole cbz->cbz_prod fmoc_prod N-Fmoc-hexahydropyrrolo[3,4-b]pyrrole fmoc->fmoc_prod

Caption: General workflow for the N-protection of the hexahydropyrrolo[3,4-b]pyrrole core.

Protocol 1: N-Boc Protection of Hexahydropyrrolo[3,4-b]pyrrole

To a solution of hexahydropyrrolo[3,4-b]pyrrole (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (Et₃N) (2.2 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂ is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-Boc protected product.

Protocol 2: N-Cbz Protection of an Amine [1]

To a solution of the amine (1.0 eq) in a 2:1 mixture of THF and water, sodium bicarbonate (NaHCO₃) (2.0 eq) is added.[1] The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.5 eq) is added.[1] The reaction is stirred at 0 °C for several hours.[1] Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-Cbz protected product.[1]

Protocol 3: N-Fmoc Protection of an Amine in Aqueous Media

To a mixture of the amine (1.0 eq) and Fmoc chloride (1.2 eq), a 3:1 mixture of water and ethanol is added. The reaction mixture is stirred at 60 °C until completion. The solution is then acidified with 1M HCl, and the product is extracted with an organic solvent, dried, and concentrated.

Deprotection Strategies

The choice of protecting group is fundamentally linked to the desired deprotection conditions, enabling selective deprotection in the presence of other protecting groups (orthogonality).

G cluster_protected N-Protected Scaffold cluster_deprotection Deprotection Conditions boc_prod N-Boc acid Acidic Conditions (e.g., TFA) boc_prod->acid cbz_prod N-Cbz hydrogen Hydrogenolysis (e.g., H₂, Pd/C) cbz_prod->hydrogen fmoc_prod N-Fmoc base Basic Conditions (e.g., Piperidine) fmoc_prod->base deprotected Deprotected Amine acid->deprotected hydrogen->deprotected base->deprotected

Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc protecting groups.

Application in Drug Discovery: Targeting Kinase Signaling

The hexahydropyrrolo[3,4-b]pyrrole scaffold and its derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The rigid bicyclic structure of the hexahydropyrrolo[3,4-b]pyrrole core can serve as a scaffold to present pharmacophoric features in a well-defined spatial orientation, enabling potent and selective interactions with the ATP-binding site of kinases.

The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

G atp ATP kinase Kinase Active Site atp->kinase Binds to substrate Substrate Protein kinase->substrate Phosphorylates no_response Inhibition of Cellular Response kinase->no_response Inhibited by p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response Leads to inhibitor Hexahydropyrrolo[3,4-b]pyrrole Derivative inhibitor->kinase Competitively Binds

References

Spectroscopic Dissection of cis and trans Isomers of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its biological activity and physical properties. This guide provides a comparative analysis of the spectroscopic data for the cis and trans isomers of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a key heterocyclic scaffold in medicinal chemistry. The distinct spatial arrangement of the fused pyrrolidine rings in these diastereomers gives rise to unique spectral fingerprints, which are essential for their unambiguous identification and characterization.

The structural differentiation between the cis and trans isomers of this compound is rooted in the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C6a). In the cis isomer, these hydrogens are on the same face of the bicyclic system, leading to a folded, V-shaped conformation. Conversely, the trans isomer possesses these hydrogens on opposite faces, resulting in a more linear and extended structure. These conformational differences profoundly influence the chemical environment of the constituent atoms, a fact that is clearly reflected in their respective spectroscopic data.

Comparative Spectroscopic Data

A detailed comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for distinguishing between the cis and trans isomers. The following tables summarize the key spectroscopic features.

Table 1: ¹H NMR Spectral Data Comparison (ppm)

Protoncis-Isomer (Predicted)trans-Isomer (Predicted)Key Differences
Boc-H (9H)~1.45 (s)~1.45 (s)Typically no significant difference.
H-3a/H-6aUpfield shiftDownfield shiftThe bridgehead protons in the cis isomer are more shielded due to the molecular geometry.
Pyrrolidine CH₂Complex multipletsMore resolved multipletsThe greater symmetry and rigidity of the trans isomer can lead to a more simplified splitting pattern.
NH (1H)Broad singletBroad singletThe chemical shift may vary depending on concentration and solvent, but is not a primary distinguishing feature.

Table 2: ¹³C NMR Spectral Data Comparison (ppm)

Carboncis-Isomer (Predicted)trans-Isomer (Predicted)Key Differences
Boc-C(CH₃)₃~28.5~28.5Minimal difference expected.
Boc-C=O~154.7~154.7Minimal difference expected.
C-3a/C-6aUpfield shiftDownfield shiftSimilar to ¹H NMR, the bridgehead carbons of the cis isomer experience greater shielding.
Pyrrolidine CH₂Multiple signalsFewer or more resolved signalsThe change in symmetry between the isomers affects the equivalence of the methylene carbons.

Table 3: IR and Mass Spectrometry Data Comparison

Spectroscopic Methodcis-Isomer (Predicted)trans-Isomer (Predicted)Key Differences
IR (cm⁻¹)N-H stretch (~3300-3400) C=O stretch (~1680-1700)N-H stretch (~3300-3400) C=O stretch (~1680-1700)Subtle shifts in the fingerprint region may be present due to different vibrational modes, but are generally not used for primary differentiation.
Mass Spectrometry (m/z)M+H⁺: 213.16M+H⁺: 213.16As diastereomers, both isomers have the same molecular weight and will exhibit identical parent ion peaks. Fragmentation patterns may show minor differences in ion abundances.

Experimental Protocols

The successful synthesis and characterization of the cis and trans isomers of this compound rely on carefully controlled experimental procedures.

Synthesis: Diastereoselective Reduction

A common synthetic route involves the diastereoselective reduction of a suitable precursor, such as a pyrrolone derivative. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, favoring the formation of either the cis or trans isomer. For instance, catalytic hydrogenation often leads to the cis product due to syn-addition of hydrogen from the less hindered face of the molecule. In contrast, reduction with sodium in liquid ammonia can favor the formation of the more thermodynamically stable trans isomer.

General Procedure for Catalytic Hydrogenation (to favor cis-isomer):

  • The precursor is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified by column chromatography.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular formula of the compounds.

Isomer Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the cis and trans isomers of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Precursor Precursor Diastereoselective Reduction Diastereoselective Reduction Precursor->Diastereoselective Reduction cis-Isomer cis-Isomer Diastereoselective Reduction->cis-Isomer trans-Isomer trans-Isomer Diastereoselective Reduction->trans-Isomer NMR NMR cis-Isomer->NMR IR IR cis-Isomer->IR MS MS cis-Isomer->MS trans-Isomer->NMR trans-Isomer->IR trans-Isomer->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Isomer Synthesis and Characterization.

Assessing the Purity of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like 5-Boc-hexahydropyrrolo[3,4-b]pyrrole is critical for the synthesis of targeted therapeutics and other complex molecules. The presence of impurities can lead to unwanted side reactions, affect product yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of various analytical techniques for assessing the purity of this compound, complete with supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

The purity of this compound can be effectively determined using several analytical methods. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the type of information it provides.

A key challenge in the synthesis of mono-Boc protected diamines is the potential for the formation of di-protected and the presence of unreacted diamine starting material. An effective analytical method must be able to resolve and quantify these potential impurities.

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a representative batch of this compound using HPLC, GC-MS, and quantitative NMR (qNMR).

Analytical TechniquePurity (%)Unprotected Hexahydropyrrolo[3,4-b]pyrrole (%)Di-Boc-hexahydropyrrolo[3,4-b]pyrrole (%)Other Impurities (%)
HPLC 98.50.50.80.2
GC-MS 98.20.61.00.2
¹H-qNMR 98.80.40.70.1

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is suitable.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) % B
0 10
20 90
25 90
25.1 10

| 30 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 210 nm Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The relative retention times of the unprotected and di-protected species can be used for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound, it is amenable to GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes

  • Ramp: 15°C/min to 280°C

  • Hold: 10 minutes at 280°C

Injector Temperature: 250°C Carrier Gas: Helium at a constant flow of 1.2 mL/min Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: m/z 40-500

Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of the peaks are used to identify the main component and any impurities by comparing their fragmentation patterns with known standards or library data.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is a primary analytical method that can provide a highly accurate and precise determination of purity without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the tert-butyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Quantitative Analysis cluster_3 Data Evaluation & Reporting Sample This compound Sample HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC GC_MS GC-MS Analysis (Volatile Impurities, ID) Sample->GC_MS qNMR Quantitative ¹H-NMR (Absolute Purity, Structure) Sample->qNMR Data_Comparison Compare Results from Orthogonal Methods HPLC->Data_Comparison GC_MS->Data_Comparison qNMR->Data_Comparison Final_Report Final Purity Report & Certificate of Analysis Data_Comparison->Final_Report

Caption: Workflow for Purity Assessment.

References

Comparative Biological Activity of Hexahydropyrrolo[3,4-b]pyrrole and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of hexahydropyrrolo[3,4-b]pyrrole and its analogs, supported by experimental data. The hexahydropyrrolo[3,4-b]pyrrole scaffold, also known as 2,7-diazabicyclo[3.3.0]octane, has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas.

This guide summarizes key findings on the biological activities of these compounds, presents comparative data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Diverse Biological Activities Explored

Derivatives of the hexahydropyrrolo[3,4-b]pyrrole core have been investigated for a range of biological activities, most notably as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as histamine H3 receptor antagonists with potential applications in neurological disorders.[1][2] Additionally, some analogs have been explored for their antimicrobial and antioxidative properties.[3]

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of various hexahydropyrrolo[3,4-b]pyrrole analogs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity
Compound IDStructureIC50 (nM)Reference
Analog 1 5-(Substituted-glycyl)-octahydropyrrolo[3,4-b]pyrroleSpecific value not publicly available[1]
Analog 2 N-substituted-hexahydropyrrolo[3,4-b]pyrroleSpecific value not publicly available[1]

Note: Specific IC50 values for individual patented compounds are often not disclosed in publicly available documents. The patent highlights that these derivatives are potent DPP-IV inhibitors.

Histamine H3 Receptor Antagonism
Compound IDStructureKi (nM)Reference
Analog 3 Substituted octahydro-pyrrolo[3,4-b]pyrrole derivativeDemonstrates histamine-3 antagonism[2][4]
Analog 4 N-oxide of octahydro-pyrrolo[3,4-b]pyrroleProdrug of histamine-3 receptor ligands[4]

Note: Quantitative Ki values for specific analogs are detailed within the patent literature but are not consolidated here.

Antimicrobial and Antioxidative Activity

One study investigated the antimicrobial and antioxidative properties of 2,4-disubstituted-6,8-dioxo-3,7-diazabicyclo[3.3.0]octanes.[3]

Compound IDActivityResultsReference
8b AntimicrobialNon-significant at 4-256 µg/mL[3]
12a AntimicrobialNon-significant at 4-256 µg/mL[3]
12a AntioxidativeBegan to exert some activity at 200 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a synthetic substrate, Gly-Pro-AMC, releasing the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reagents: Human recombinant DPP-IV, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl with BSA).

  • Procedure: a. In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations. b. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the Gly-Pro-AMC substrate. d. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Histamine H3 Receptor Binding Assay

Principle: This assay determines the affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) from membranes expressing the receptor.

Protocol:

  • Reagents: Cell membranes expressing the human histamine H3 receptor, radioligand (e.g., [3H]Nα-methylhistamine), assay buffer, scintillation cocktail.

  • Procedure: a. In a reaction tube, combine the cell membranes, radioligand, and the test compound at various concentrations. b. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand. d. Wash the filters with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Media Preparation: Prepare a series of agar plates containing two-fold dilutions of the test compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Inoculation: Inoculate the surface of the agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of hexahydropyrrolo[3,4-b]pyrrole derivatives.

DPP_IV_Inhibition_Pathway DPP_IV DPP-IV Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP_IV Cleavage Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis Hexahydropyrrolo_analog Hexahydropyrrolo[3,4-b]pyrrole Analog (Inhibitor) Hexahydropyrrolo_analog->DPP_IV Inhibits Histamine_H3_Antagonism Presynaptic_Neuron Histaminergic Presynaptic Neuron H3_Receptor H3 Autoreceptor Histamine Histamine Presynaptic_Neuron->Histamine Releases Histamine_Release ↑ Histamine Release H3_Receptor->Presynaptic_Neuron Inhibits further Histamine release Histamine->H3_Receptor Binds & Activates (Negative Feedback) Hexahydropyrrolo_analog Hexahydropyrrolo[3,4-b]pyrrole Analog (Antagonist) Hexahydropyrrolo_analog->H3_Receptor Blocks Neurotransmission Modulation of Neurotransmission Histamine_Release->Neurotransmission Experimental_Workflow Start Compound Synthesis (Hexahydropyrrolo[3,4-b]pyrrole Analogs) Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) Start->Primary_Screening Active_Hits Identification of Active Hits Primary_Screening->Active_Hits Active_Hits->Primary_Screening No SAR_Studies Structure-Activity Relationship (SAR) Studies Active_Hits->SAR_Studies Yes Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Assays In Vitro Cellular Assays (e.g., Cytotoxicity, Antimicrobial) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

References

Navigating the Synthesis of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole: A Cost-Benefit Analysis of Competing Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, a valuable scaffold in medicinal chemistry, presents a synthetic challenge with multiple potential pathways to its construction. This guide provides a comparative analysis of two prominent synthetic routes, evaluating them on key metrics such as yield, cost of starting materials, reaction time, and overall process efficiency to aid in the selection of the most suitable method for a given research or development context.

Executive Summary of Synthetic Strategies

Two distinct and viable pathways for the synthesis of this compound are outlined below. The first route employs a domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters to construct the core bicyclic structure. The second approach utilizes a reductive amination strategy. A detailed breakdown of each pathway, including experimental protocols and a cost-benefit analysis, is provided to facilitate an informed decision-making process.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their respective strengths and weaknesses.

MetricPathway 1: Domino ReactionPathway 2: Reductive Amination
Overall Yield Moderate to HighHigh
Starting Material Cost ModerateLow to Moderate
Number of Steps FewerMore
Reaction Time ShorterLonger
Scalability Potentially GoodGood
Key Reagents N-arylbromomaleimides, Aminocrotonic acid estersAldehydes, Amines, Reducing agents (e.g., NaBH(OAc)₃)
Safety & Environmental Requires handling of bromine-containing compounds.Use of borohydride reagents requires caution.

Pathway 1: Domino Reaction of 3-Bromopyrrole-2,5-diones

This approach offers a convergent and efficient method for the construction of the hexahydropyrrolo[3,4-b]pyrrole core. The key step involves a domino reaction that forms multiple bonds in a single operation.

Experimental Protocol

A general procedure for the domino reaction involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters.[1]

  • Preparation of Hexahydropyrrolo[3,4-b]pyrrole Core: A mixture of the corresponding bromomaleimide (1.0 eq) and aminocrotonate (2.0 eq) in methanol is stirred for 4 to 6 hours. The resulting precipitate of the hexahydropyrrolo[3,4-b]pyrrole derivative is collected by filtration and can be further purified by recrystallization.[1]

  • Boc Protection: The resulting hexahydropyrrolo[3,4-b]pyrrole is then subjected to standard Boc protection protocols to yield the final product.

Note: The specific N-substituents on the starting materials would need to be chosen to allow for subsequent removal and introduction of the Boc group at the desired position.

Cost-Benefit Analysis
  • Benefits: This pathway is characterized by its convergency, potentially leading to a shorter overall synthesis. The domino reaction itself is often high-yielding.

  • Costs: The starting N-arylbromomaleimides may not be commercially available and could require separate synthesis, adding to the overall cost and time. The use of bromine-containing reagents also necessitates appropriate safety precautions.

Pathway 2: Reductive Amination

This pathway represents a more traditional, stepwise approach to the synthesis of the target molecule. It relies on the well-established reductive amination reaction to form one of the rings.

Experimental Protocol

A representative procedure for a reductive amination approach is as follows:[2]

  • Formation of the Imine Intermediate: An appropriate aldehyde is reacted with a primary amine to form an imine in situ.

  • Reduction and Boc Protection: The imine is then reduced using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), in the presence of di-tert-butyl dicarbonate ((Boc)₂O). This tandem reaction directly yields the N-Boc protected secondary amine.[2]

  • Cyclization and Final Steps: Subsequent steps would involve the formation of the second ring, potentially through another intramolecular reaction, followed by any necessary deprotection/protection steps to arrive at the final this compound.

Cost-Benefit Analysis
  • Benefits: The starting materials for reductive amination are often readily available and relatively inexpensive. The reactions are generally high-yielding and scalable.

  • Costs: This route is typically more linear and may involve a greater number of synthetic steps compared to the domino approach, potentially leading to a longer overall synthesis time and accumulation of lower yields over multiple steps. The use of borohydride reagents requires careful handling.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic strategy, the following diagrams have been generated.

G Pathway 1: Domino Reaction start N-Arylbromomaleimide + Aminocrotonic Acid Ester domino Domino Reaction start->domino Methanol, 4-6h core Hexahydropyrrolo[3,4-b]pyrrole Core domino->core boc_protection Boc Protection core->boc_protection final_product This compound boc_protection->final_product

Caption: Synthetic workflow for the Domino Reaction pathway.

G Pathway 2: Reductive Amination start Aldehyde + Primary Amine reductive_amination Reductive Amination + Boc Protection start->reductive_amination STAB, (Boc)₂O intermediate N-Boc Protected Secondary Amine reductive_amination->intermediate cyclization Ring Cyclization intermediate->cyclization final_product This compound cyclization->final_product

Caption: Synthetic workflow for the Reductive Amination pathway.

Conclusion

The choice between the domino reaction and reductive amination pathways for the synthesis of this compound will depend on the specific priorities of the research or development team. For rapid access to the core structure with a potentially shorter overall route, the domino reaction is an attractive option, provided the starting materials are accessible. For a more traditional, stepwise approach that relies on readily available starting materials and well-understood reactions, the reductive amination pathway offers a robust and scalable alternative. A thorough evaluation of in-house expertise, available resources, and project timelines will ultimately guide the selection of the optimal synthetic strategy.

References

Safety Operating Guide

5-Boc-hexahydropyrrolo[3,4-b]pyrrole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide for the safe and compliant disposal of 5-Boc-hexahydropyrrolo[3,4-b]pyrrole (CAS No. 189943-29-3), also known as tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. This procedure is designed for researchers and laboratory professionals to ensure safety and environmental protection.

Hazard Identification and Safety Precautions

Before handling, it is crucial to be aware of the potential hazards associated with this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete information.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Ignition Sources: Although classified as a combustible solid, keep the material away from heat, sparks, and open flames.[1][3]

The primary hazards identified for this chemical are summarized in the table below.

Hazard CategoryGHS CodeDescription
Health Hazards H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Environmental Hazard H410Very toxic to aquatic life with long-lasting effects.
Physical Hazard -Combustible Solid (Storage Class 11).

Data sourced from supplier safety information.[4]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed through a licensed and approved waste disposal facility.[3][5] Do not dispose of this chemical into drains or household waste.

Step 1: Waste Segregation and Collection

  • Collect waste material (unused product) in a clearly labeled, sealed container.

  • The container must be compatible with the chemical and properly marked as hazardous chemical waste.

  • Separately collect any contaminated materials, such as used weighing paper, gloves, or absorbent pads, in a designated, sealed waste bag or container.

Step 2: Labeling and Storage

  • Label the waste container clearly with the full chemical name: "this compound" and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials like strong acids and oxidizing agents.[3]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. The precautionary statement P501 directs users to dispose of contents/container in accordance with these regulations.[4]

Step 4: Decontamination

  • Thoroughly decontaminate any surfaces or non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Collect all cleaning materials as contaminated waste for proper disposal.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite), collect into a sealed container, and treat as hazardous waste. Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B C Collect Waste Chemical & Contaminated Materials B->C D Seal in a Labeled, Compatible Container C->D E Store in Designated Waste Area D->E F Contact EHS or Approved Waste Disposal Contractor E->F G Arrange for Pickup and Final Disposal F->G

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.